5-Iodovanillin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16678. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-iodo-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBCSYADXYILEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063885 | |
| Record name | Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | |
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Molecular Weight |
278.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5438-36-8 | |
| Record name | 4-Hydroxy-3-iodo-5-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodovanillin | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16678 | |
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| Record name | Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | |
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| Record name | Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | |
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| Record name | 5-iodovanillin | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5-Iodovanillin from Vanillin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-iodovanillin, a crucial intermediate in the development of various pharmaceuticals and fine chemicals. The document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the synthetic workflow.
Introduction
Vanillin, a widely available and renewable starting material derived from lignin, serves as a key precursor for the synthesis of a variety of functionalized aromatic compounds. The introduction of an iodine atom at the C5 position of the vanillin ring system yields this compound, significantly enhancing its synthetic utility. This modification allows for subsequent cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the construction of complex molecular architectures.[1][2] This guide explores common and efficient methods for the iodination of vanillin, providing detailed procedures for laboratory-scale synthesis.
Reaction Mechanism and Regioselectivity
The synthesis of this compound from vanillin proceeds via an electrophilic aromatic substitution reaction. The hydroxyl and methoxy groups on the vanillin ring are electron-donating and activate the aromatic ring towards electrophilic attack.[3] Specifically, they direct incoming electrophiles to the ortho and para positions. The C5 position is sterically accessible and electronically activated by both the hydroxyl and methoxy groups, leading to the regioselective formation of this compound as the major product. The electrophilic iodine species is typically generated in situ from various reagents.
Experimental Protocols
Several methods have been reported for the synthesis of this compound. The following protocols represent some of the most common and effective approaches.
Method A: Iodination using Sodium Triiodide
This method utilizes a solution of sodium triiodide (NaI₃), which can be prepared in situ from sodium iodide and iodine.[4]
Procedure:
-
Dissolve vanillin (e.g., 28.4 g, 200 mmol) in 1N sodium hydroxide (200 mL) and warm the solution to 90°C.[4]
-
Prepare a 2 M aqueous solution of NaI₃ by dissolving sodium iodide and iodine in water.[4]
-
Over a period of 3 hours, add the NaI₃ solution (e.g., 105 mL, 210 mmol I₂) along with a catalytic amount of 3.55 M sulfuric acid (5 mL) to the vanillin solution with stirring.[4]
-
Continue stirring until the iodine color is discharged and a precipitate forms.[4]
-
Cool the reaction mixture to room temperature and acidify to a pH of 2-3 with 20% aqueous sulfuric acid.
-
Extract the product with a suitable organic solvent, such as a 10% methanol/90% chloroform mixture.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure to yield this compound.
Method B: Iodination using Oxone® and Potassium Iodide
This "green chemistry" approach utilizes Oxone® as an oxidant in an aqueous medium, offering a more environmentally benign alternative.[1][2]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and an addition funnel, prepare a suspension of vanillin (e.g., 0.50 g, 3.3 mmol) and potassium iodide (0.55 g, 3.3 mmol) in deionized water (4 mL).[1]
-
Dissolve Oxone® (1.05 g, 3.41 mmol of KHSO₅) in deionized water (4 mL).[1]
-
Add the Oxone® solution dropwise to the rapidly stirred vanillin suspension over 5 minutes.[1]
-
Reflux the resulting mixture for 1 hour.[1]
-
Cool the reaction mixture and isolate the solid product by vacuum filtration.[1]
-
Wash the product thoroughly with deionized water.[1]
-
The crude product can be recrystallized from an 80:20 isopropanol/ethyl acetate mixture with the addition of hot water.[1]
Method C: Iodination using Sodium Iodide and Sodium Hypochlorite
This protocol employs household bleach (sodium hypochlorite solution) as the oxidizing agent to generate the electrophilic iodine species in situ from sodium iodide.[5][6]
Procedure:
-
Dissolve vanillin (e.g., 0.87 g, 5.7 mmol) and potassium iodide (1.26 g, 7.6 mmol) in 95% ethanol (25 mL) in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add a 3.5% sodium hypochlorite solution (14.5 mL) over 20 minutes with constant stirring.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for another 20 minutes.
-
Quench the excess iodine and sodium hypochlorite by adding sodium thiosulfate (e.g., 0.98 g).
-
Acidify the solution with hydrochloric acid until the product completely precipitates.
-
Cool the mixture and collect the solid product by vacuum filtration, washing with cold water.
-
The product can be recrystallized from an ethanol-water mixture.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described synthetic methods.
| Parameter | Method A (Sodium Triiodide) | Method B (Oxone®/KI) | Method C (NaI/NaOCl) |
| Vanillin | 200 mmol[4] | 3.3 mmol[1] | 5.7 mmol |
| Iodinating Agent | NaI₃ (210 mmol I₂)[4] | KI (3.3 mmol)[1] | KI (7.6 mmol) |
| Oxidant | - | Oxone® (3.41 mmol KHSO₅)[1] | NaOCl (3.5% solution, 14.5 mL) |
| Solvent | 1N NaOH(aq) / H₂O[4] | Deionized Water[1] | 95% Ethanol |
| Reaction Time | 3 hours (addition)[4] | 1 hour[1] | ~40 minutes |
| Reaction Temp. | 90°C[4] | Reflux[1] | 0°C to Room Temp. |
| Yield | ~99% | Not explicitly stated | 63% |
| Purity | >95% by NMR | Sufficient for next step[1] | Recrystallized product |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of electrophilic aromatic substitution on vanillin.
Conclusion
The synthesis of this compound from vanillin is a well-established and versatile transformation in organic synthesis. The choice of method can be guided by factors such as desired yield, purity requirements, available reagents, and environmental considerations. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis of functionalized aromatic compounds for various applications, including drug discovery and development.
References
An In-depth Technical Guide to the Solubility of 5-Iodovanillin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-iodovanillin in various organic solvents. While quantitative solubility data is not extensively available in published literature, this document consolidates qualitative information from synthetic and purification procedures, outlines detailed experimental protocols for solubility determination, and presents key synthetic workflows.
Introduction to this compound
This compound (4-hydroxy-3-iodo-5-methoxybenzaldehyde) is a halogenated derivative of vanillin, a widely used flavoring agent.[1][2] The introduction of an iodine atom onto the vanillin scaffold significantly alters its physicochemical properties and enhances its utility as a versatile intermediate in organic synthesis.[1] It serves as a crucial building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.[1][3][4] Understanding its solubility in organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development.
Solubility Profile of this compound
Quantitative solubility data for this compound in a range of organic solvents is not well-documented in publicly accessible literature.[5][6][7] However, a review of synthetic procedures and purification methods provides valuable qualitative insights into its solubility characteristics.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Solubility Description | Context of Use |
| Alcohols | Ethanol | Soluble, particularly when hot.[1] | Recrystallization, Reaction Solvent |
| Methanol | Soluble in a mixture with chloroform. | Extraction | |
| Isopropanol | Soluble in hot isopropanol.[8] | Recrystallization | |
| Halogenated | Dichloromethane | Soluble.[9] | Flash Chromatography, Extraction |
| Chloroform | Soluble in a mixture with methanol. | Extraction | |
| Esters | Ethyl Acetate | Soluble.[10][11] | Extraction |
| Aromatics | Benzene | Soluble when hot.[12] | Recrystallization |
| Aqueous | Water | Limited solubility.[1] | Recrystallization (in mixture with ethanol) |
Experimental Protocols
This section provides detailed methodologies for the synthesis and purification of this compound, as well as a standard protocol for the quantitative determination of its solubility.
Synthesis of this compound via Electrophilic Aromatic Substitution
This protocol describes a common method for the iodination of vanillin.
Materials:
-
Vanillin
-
Potassium iodide (KI)
-
95% Ethanol
-
Sodium hypochlorite (NaOCl) solution (e.g., household bleach)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve vanillin and potassium iodide in 95% ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add sodium hypochlorite solution to the stirred mixture over a period of 20 minutes.
-
Remove the ice bath and continue stirring at room temperature for another 20 minutes.
-
Quench the reaction by adding a solution of sodium thiosulfate to neutralize any excess iodine and sodium hypochlorite.
-
Acidify the solution with hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash with cold water.
Purification of this compound
This is the most common method for purifying crude this compound.[1]
Procedure:
-
Transfer the crude this compound to a beaker.
-
Add a minimal amount of boiling ethanol to dissolve the solid.
-
While the solution is hot, add hot water dropwise until the solution becomes cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, during which crystals of pure this compound will form.
-
Complete the crystallization by placing the beaker in an ice bath.
-
Collect the purified crystals by vacuum filtration and dry them.
For higher purity, column chromatography can be employed.[9]
Stationary Phase: Silica gel Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is often used. The process typically starts with a non-polar mixture (e.g., 5:1 hexane-ethyl acetate) and gradually increases in polarity to pure ethyl acetate.
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, starting with the less polar mixture and gradually increasing the proportion of the more polar solvent.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Quantitative Solubility Determination (Shake-Flask Method)
This is a standard and reliable method for determining the equilibrium solubility of a solid in a solvent.[13]
Apparatus and Reagents:
-
Vials with screw caps
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
This compound (purified)
-
Selected organic solvents
Procedure:
-
Add an excess amount of purified this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vial to stand at the same constant temperature to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solid particles.
-
Dilute the filtered, saturated solution with a known volume of the solvent.
-
Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Synthetic Utility and Biological Relevance of this compound
This compound is a valuable precursor for the synthesis of various compounds with potential biological activities. The presence of the reactive iodine atom allows for a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[11]
Derivatives of this compound have been investigated for several therapeutic applications:
-
Antifungal and Antimicrobial Agents: The core structure can be modified to create compounds with activity against fungi and bacteria.[4]
-
Anticancer Agents: It is a precursor for the synthesis of hydroxamic acids, which have shown potential in cancer therapy.[3]
-
Inhibitors of Bacillus anthracis: Derivatives of this compound have been synthesized to create agents that show inhibitory activity against the bacterium responsible for anthrax.
While specific signaling pathways for this compound itself are not well-defined, a derivative of the parent compound, vanillin, has been shown to suppress the Wnt/β-catenin signaling pathway in colon cancer cells.[14] This suggests that modified vanilloids could potentially interact with key cellular signaling cascades.
References
- 1. Buy this compound | 5438-36-8 [smolecule.com]
- 2. Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | C8H7IO3 | CID 79499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 5438-36-8: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 5438-36-8 | FI67450 | Biosynth [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Sciencemadness Discussion Board - this compound alternate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Vanillin > this compound > 5-OH-Vanillin , Hive Methods Discourse [chemistry.mdma.ch]
- 13. researchgate.net [researchgate.net]
- 14. jddtonline.info [jddtonline.info]
Spectroscopic Analysis of 5-Iodovanillin: A Technical Guide
This in-depth guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for 5-iodovanillin. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the compound's structural features through spectroscopic analysis.
Introduction to this compound
This compound is a derivative of vanillin, a major component of natural vanilla extract. The introduction of an iodine atom to the aromatic ring significantly alters its electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Spectroscopic techniques such as NMR and IR are crucial for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The following sections present the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aldehydic, aromatic, methoxy, and hydroxyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
| Aldehyde (-CHO) | 9.76 | Singlet | - | 1H |
| Aromatic (H-6) | 7.89 | Doublet | 1.7 | 1H |
| Aromatic (H-2) | 7.42 | Doublet | 1.7 | 1H |
| Methoxy (-OCH₃) | 3.91 | Singlet | - | 3H |
| Hydroxyl (-OH) | ~10.4 (broad) | Singlet | - | 1H |
Table 1: ¹H NMR Data for this compound in DMSO-d₆.[1][2]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C=O (Aldehyde) | 191.0 |
| C-4 (Ar-OH) | 152.4 |
| C-3 (Ar-OCH₃) | 150.6 |
| C-6 (Ar-H) | 134.0 |
| C-1 (Ar-CHO) | 131.6 |
| C-2 (Ar-H) | 116.1 |
| C-5 (Ar-I) | 87.0 |
| -OCH₃ | 59.8 |
Table 2: ¹³C NMR Data for this compound in DMSO-d₆.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl, aldehyde, and aromatic functionalities.
| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3236 (broad) |
| C=O (aldehyde) | Stretching | 1685 |
| C-H (aromatic) | Stretching | ~3000-3100 |
| C=C (aromatic) | Stretching | ~1500-1600 |
| C-O (methoxy) | Stretching | ~1200-1300 |
Table 3: Key IR Absorption Bands for this compound.[2]
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR:
-
Observe frequency: As per the instrument's magnetic field strength.
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR:
-
Observe frequency: As per the instrument's magnetic field strength.
-
Pulse sequence: Proton-decoupled experiment.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Reference: DMSO-d₆ solvent peak at 39.52 ppm.
-
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet-forming die.
-
Press the powder under high pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Procedure:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Figure 1: General workflow for spectroscopic analysis of this compound.
References
The History and Discovery of 5-Iodovanillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodovanillin, a halogenated derivative of vanillin, has emerged as a significant intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and as a valuable tool in chemical education. This technical guide provides an in-depth exploration of the history, discovery, and key experimental protocols related to this compound. It includes a comprehensive summary of its synthesis, characterization data, and an overview of its known biological context, presented through structured data tables and detailed experimental methodologies.
Introduction
Vanillin, the primary chemical component of vanilla bean extract, has long been a subject of chemical modification to alter its reactivity and biological activity. The introduction of a halogen atom, such as iodine, to the vanillin structure significantly enhances its utility as a synthetic precursor. Specifically, the iodine atom at the 5-position of the vanillin ring serves as a reactive handle for various cross-coupling reactions, making this compound a versatile building block in medicinal chemistry and materials science.[1] This guide traces the historical development of this compound, from its earliest synthesis to modern preparative methods, and provides detailed technical information for its practical application in a research setting.
History and Discovery
The synthesis of halogenated vanillin derivatives has been a subject of scientific inquiry for over a century. While early investigations into the modification of vanillin laid the groundwork, the first definitive synthesis of this compound is credited to P. Smith in 1958, as detailed in the Journal of the Chemical Society.[2] This work followed earlier explorations of halogenation reactions on vanillin and its derivatives.
Significant advancements in the utility of this compound came from Canadian researchers in the mid-20th century. A notable 1953 publication in the Canadian Journal of Chemistry by J. M. Pepper and J. A. MacDonald detailed the use of this compound as a key intermediate in the synthesis of syringaldehyde.[3] This research highlighted the increased reactivity of the iodinated compound compared to its bromo and chloro analogs in nucleophilic substitution reactions.[3] Further work in the 1960s, also documented in the Canadian Journal of Chemistry, established copper-catalyzed hydrolysis methods to convert this compound to 5-hydroxyvanillin, solidifying its role as a crucial intermediate in the synthesis of lignin model compounds and other complex organic molecules.[3]
Physicochemical and Spectroscopic Data
The identity and purity of this compound are confirmed through various analytical techniques. The following tables summarize its key physicochemical properties and characteristic spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇IO₃ | [3] |
| Molecular Weight | 278.04 g/mol | [3] |
| Melting Point | 183-185 °C | [3] |
| Appearance | Tan, shiny solid with a pleasant aroma | [1] |
| CAS Number | 5438-36-8 | [3] |
Table 2: Spectroscopic Data for this compound
| Technique | Solvent | Key Peaks/Shifts (ppm or cm⁻¹) | Reference(s) |
| ¹H NMR | DMSO-d₆ | 9.76 (s, 1H, CHO), 7.89 (d, 1H), 7.42 (d, 1H), 3.91 (s, 3H, OCH₃) | [4] |
| ¹³C NMR | DMSO-d₆ | 191.0, 152.4, 150.6, 134.0, 131.6, 116.1, 93.0, 59.8 | [1] |
| IR | KBr | 3236 (O-H), 1685 (C=O) cm⁻¹ | [1] |
Experimental Protocols
Several methods for the synthesis of this compound have been reported. The following sections provide detailed protocols for some of the most common and historically significant methods.
Iodination of Vanillin using Iodine and Sodium Bicarbonate (P. Smith, 1958)
This method represents the first published synthesis of this compound.[2]
Reaction Scheme:
Figure 1: Synthesis of this compound via Iodination.
Procedure:
-
Suspend 7.5 g of vanillin in 200 mL of water containing 5 g of sodium bicarbonate and 10 g of potassium iodide.[2]
-
To the rapidly stirred suspension, add 12.6 g of iodine in four portions over 30 minutes.[2]
-
Continue stirring for 3 hours and then leave the mixture to stand overnight.[2]
-
Filter the resulting product and wash it with a dilute sodium thiosulfate solution followed by water.[2]
-
Dry the product at 45 °C. The reported yield is 11.8 g with a melting point of 175 °C, which can be recrystallized from aqueous ethanol to a melting point of 180 °C.[2]
Iodination using Sodium Iodide and Sodium Hypochlorite (Green Chemistry Approach)
This method offers a more environmentally friendly alternative by generating the iodinating agent in situ.[5]
Experimental Workflow:
Figure 2: Workflow for the Green Synthesis of this compound.
Procedure:
-
In a 100 mL flask, dissolve 0.87 g of vanillin (5.7 mmol) and 1.26 g of potassium iodide (7.6 mmol) in 25 mL of 95% ethanol.[5]
-
Chill the mixture in an ice bath and add 14.5 mL of a 3.5% sodium hypochlorite solution dropwise over 20 minutes with constant stirring.[5]
-
Remove the flask from the ice bath and continue stirring at room temperature for another 20 minutes.[5]
-
Neutralize the excess iodine and sodium hypochlorite by adding 0.98 g of sodium thiosulfate.[5]
-
Acidify the solution with hydrochloric acid until the product completely precipitates.[5]
-
Cool the mixture and filter the solid on a Büchner funnel, rinsing with cold water.[5]
-
Recrystallize the crude product from an ethanol-water mixture. To do this, dissolve the solid in a minimal amount of boiling ethanol and add water until cloudiness is observed. Allow the solution to cool to room temperature to form crystals.[5]
-
Recover the crystalline product by vacuum filtration and dry it over sodium hydroxide. This method reportedly yields 1 g (63%) of this compound.[5]
Table 3: Comparison of Synthetic Protocols for this compound
| Parameter | Method 4.1 (Smith, 1958) | Method 4.2 (Green Chemistry) |
| Iodinating Agent | I₂/KI | KI/NaOCl (in situ I⁺) |
| Solvent | Water | 95% Ethanol |
| Reaction Time | >3 hours + overnight | ~40 minutes |
| Workup | Filtration, Na₂S₂O₃ wash | Neutralization, Acidification, Filtration |
| Purification | Recrystallization (aq. EtOH) | Recrystallization (EtOH/H₂O) |
| Reported Yield | ~85% (calculated from masses) | 63% |
Biological Activity and Signaling Pathways
Currently, there is a lack of direct evidence in the scientific literature detailing the specific involvement of this compound in cellular signaling pathways. Its primary role in a biological context has been as a precursor for the synthesis of other biologically active molecules. For instance, it is a key intermediate in the preparation of compounds with potential antimicrobial activity against pathogens like Bacillus anthracis.[4]
Potential Biological Roles (Inferred from Vanillin and its Derivatives):
-
Anti-inflammatory Effects: Vanillin has been shown to inhibit inflammatory pathways, potentially through the modulation of transcription factors like NF-κB.[8]
-
Antimicrobial Properties: Vanillin can disrupt the cell membranes of bacteria and interfere with their energy metabolism.[9] The increased lipophilicity of this compound might alter its antimicrobial spectrum or potency.
-
Anticancer Potential: Vanillin has been reported to induce apoptosis in cancer cells and inhibit their proliferation.[5] The anticancer activity of vanillin has been linked to its ability to bind to and inhibit CAMKIV, a protein associated with cancer.[5]
Signaling Pathway of Vanillin's Anti-inflammatory Action (Hypothetical for this compound):
Figure 3: Proposed Anti-inflammatory Mechanism of Vanillin.
It is important to emphasize that while these activities are known for vanillin and related compounds, dedicated studies are required to elucidate the specific biological roles and mechanisms of action of this compound.
Conclusion
This compound has a rich history as a key synthetic intermediate, evolving from early academic curiosities to a valuable tool in modern medicinal chemistry. Its straightforward synthesis from the readily available starting material, vanillin, coupled with the enhanced reactivity conferred by the iodine substituent, ensures its continued importance. While its direct role in biological signaling remains an area for future investigation, the established biological activities of its parent compound suggest that this compound and its derivatives may hold significant therapeutic potential. This guide provides a foundational resource for researchers looking to understand and utilize this versatile molecule in their scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-tumor role and molecular mechanism of vanillic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 97 5438-36-8 [sigmaaldrich.com]
- 4. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence of vanillin binding to CAMKIV explains the anti-cancer mechanism in human hepatic carcinoma and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. | Semantic Scholar [semanticscholar.org]
- 7. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial mechanism of vanillin against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrochemical Properties of 5-Iodovanillin
This technical guide provides a comprehensive overview of the electrochemical properties of 5-iodovanillin, a derivative of vanillin. Due to the limited direct experimental data on this compound's electrochemical behavior in the reviewed literature, this document extrapolates from the well-documented electrochemical characteristics of the parent compound, vanillin. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data summaries, and visual representations of key processes.
Synthesis of this compound
This compound is synthesized via electrophilic aromatic substitution on vanillin. The reaction introduces an iodine atom at the 5-position of the aromatic ring. The electron-rich nature of the vanillin ring allows this reaction to proceed without a catalyst.
Experimental Protocol for Synthesis
This protocol is adapted from a common laboratory procedure for the iodination of vanillin.
Materials:
-
Vanillin (1 eq.)
-
Potassium iodide (1.3 eq.)
-
95% Ethanol
-
3.5% Sodium hypochlorite solution
-
Sodium thiosulfate
-
Hydrochloric acid
-
Deionized water
Procedure:
-
Dissolve 0.87 g of vanillin (5.7 mmol) and 1.26 g of potassium iodide (7.6 mmol) in 25 mL of 95% ethanol in a 100 mL flask.
-
Cool the mixture in an ice bath.
-
Slowly add 14.5 mL of a 3.5% sodium hypochlorite solution over 20 minutes with constant stirring.
-
Remove the flask from the ice bath and continue stirring at room temperature for an additional 20 minutes.
-
Neutralize any excess iodine and sodium hypochlorite by adding 0.98 g of sodium thiosulfate.
-
Acidify the solution with hydrochloric acid until the product fully precipitates.
-
Cool the mixture and filter the precipitate using a Buchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound. A total yield of approximately 1g (63%) can be expected.
Electrochemical Properties
Electrochemical Behavior of Vanillin
The electrochemical analysis of vanillin is often performed using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV).[1] The oxidation of vanillin is an irreversible, diffusion-controlled process. The primary oxidation occurs at the phenolic hydroxyl group.
Anodic peak potentials for vanillin oxidation have been reported at approximately +0.84 V versus an Ag/AgCl reference electrode in a 0.1 M KCl supporting electrolyte.[1] The electrochemical response of vanillin is influenced by the pH of the solution, with peak potentials shifting to more negative values as the pH increases. This indicates the involvement of protons in the oxidation process.
Quantitative Electrochemical Data for Vanillin
The following table summarizes key electrochemical parameters for vanillin based on available literature.
| Parameter | Value | Conditions | Reference Electrode | Source |
| Anodic Peak Potential (Epa) | ~0.84 V | 0.1 M KCl | Ag/AgCl | [1] |
| Linear Concentration Range | 1 - 250 µM | 0.1 M KCl | Ag/AgCl | [1] |
| Limit of Detection (LOD) | 0.364 µM | 0.1 M KCl | Ag/AgCl | [1] |
| Limit of Quantification (LOQ) | 1.21 µM | 0.1 M KCl | Ag/AgCl | [1] |
Hypothesized Influence of the Iodo-Substituent
The introduction of an iodine atom at the 5-position of the vanillin ring is expected to influence its electrochemical properties due to electronic effects. Iodine is an electron-withdrawing group through induction, but it can also be a weak electron-donating group through resonance. Given its position on the aromatic ring, the inductive effect is likely to be more dominant.
This electron-withdrawing nature would decrease the electron density on the aromatic ring and the phenolic hydroxyl group. Consequently, the oxidation of the hydroxyl group in this compound is anticipated to be more difficult compared to vanillin. This would likely result in a shift of the anodic peak potential to more positive values. The extent of this shift would need to be determined experimentally.
Experimental Protocols for Electrochemical Analysis
The following are generalized protocols for the electrochemical analysis of vanillin and can be adapted for the study of this compound.
Cyclic Voltammetry (CV)
Apparatus:
-
Potentiostat
-
Three-electrode cell:
-
Electrolyte solution (e.g., 0.1 M KCl or a Britton-Robinson buffer)[1][2]
Procedure:
-
Prepare a stock solution of the analyte (e.g., 1.00 mM vanillin) in the supporting electrolyte.[2]
-
Place a known volume of the analyte solution into the electrochemical cell.
-
Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for a set period before the experiment.[3]
-
Immerse the electrodes in the solution.
-
Perform cyclic voltammetry by scanning the potential within a defined range (e.g., -0.2 V to 1.0 V vs. Ag/AgCl).[1]
-
Record the resulting voltammogram. The scan rate can be varied to investigate the nature of the electrochemical process (e.g., 25 to 400 mV/s).[2]
Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique often used for quantitative analysis.[1]
Procedure:
-
Follow steps 1-4 of the CV protocol.
-
Set the DPV parameters on the potentiostat, including initial potential, final potential, pulse amplitude, pulse width, and scan increment.
-
Run the DPV scan and record the voltammogram.
-
For quantitative analysis, construct a calibration curve by measuring the peak current at different analyte concentrations.[1]
Signaling Pathways and Reaction Mechanisms
The primary electrochemical reaction of interest for vanillin and its derivatives is the oxidation of the phenolic hydroxyl group.
Conclusion
While direct experimental data on the electrochemical properties of this compound are scarce in the reviewed literature, a comprehensive understanding can be inferred from the well-established electrochemical behavior of vanillin. The synthesis of this compound is a straightforward process, and its electrochemical analysis can be conducted using standard voltammetric techniques. The presence of the iodo-substituent is expected to shift the oxidation potential to more positive values due to its electron-withdrawing nature. Further experimental investigation is necessary to precisely quantify the electrochemical parameters of this compound and to fully elucidate its electrochemical behavior.
References
A Technical Guide to the Thermal Stability of 5-Iodovanillin
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Iodovanillin (CAS No: 5438-36-8), a halogenated derivative of vanillin, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals. Its chemical structure, featuring aldehyde, hydroxyl, and methoxy functional groups on an iodinated benzene ring, dictates its reactivity and physical properties.[1][2] Understanding the thermal stability of this compound is paramount for drug development professionals and chemists, as it informs safe handling, storage conditions, and processing parameters, particularly in applications requiring elevated temperatures such as melt extrusion or crystallization processes.
This technical guide provides a comprehensive overview of the known thermal properties of this compound. It outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques for assessing thermal stability. While specific decomposition data is not widely published, this document establishes a framework for its evaluation, ensuring process safety and product integrity.
Physicochemical and Thermal Properties
This compound is typically a pale yellow or cream-colored crystalline powder.[3] General stability information from safety data sheets indicates that the compound is stable under recommended storage conditions, which include keeping it in a dry, cool, and well-ventilated place away from strong oxidizing agents and strong bases.[4][5][6] Thermal decomposition can lead to the release of hazardous vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide (HI).[5]
Quantitative Thermal Data
| Property | Value (°C) | Source(s) |
| Melting Point / Range | 183 - 185 | Sigma-Aldrich, ChemicalBook[7][8] |
| 179.0 - 185.0 | Thermo Scientific[3] | |
| 180 - 184 | Thermo Scientific[9] | |
| 183.0 | Wikidata (Jean-Claude Bradley Open Melting Point Dataset)[10] | |
| Decomposition Temperature | Not explicitly available in cited literature. | Santa Cruz Biotechnology[4] |
Thermal Stability Analysis Workflow
The evaluation of a compound's thermal stability is a systematic process. It begins with sample characterization and proceeds through distinct analytical techniques to determine key thermal transition and decomposition points. The following diagram illustrates a standard workflow for assessing the thermal properties of a pharmaceutical intermediate like this compound.
Experimental Protocols
The following sections detail standardized methodologies for conducting DSC and TGA experiments on a crystalline organic powder such as this compound.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11][12] It is used to determine thermal transition temperatures like melting point, glass transitions, and exothermic decompositions.[11][13]
Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHf) of this compound and to screen for any other endothermic or exothermic events prior to decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference.[14]
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 30-50 mL/min to prevent oxidative degradation.[15]
-
Temperature Range: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 250 °C at a constant heating rate of 10 °C/min. The final temperature should be sufficiently above the expected melting point but below the point of significant decomposition.[14]
-
-
Data Analysis: Record the heat flow versus temperature. The melting point is determined as the onset or peak temperature of the endothermic melting event. Integrate the peak area to calculate the enthalpy of fusion (ΔHf). Analyze the thermogram for any other thermal events.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[16][17][18] It is essential for determining the temperature at which a material begins to decompose and for quantifying mass loss due to volatilization or degradation.
Objective: To determine the thermal stability and decomposition profile of this compound by identifying the onset temperature of mass loss.
Methodology:
-
Instrument Calibration: Perform mass and temperature calibrations as per the instrument's standard operating procedure.
-
Sample Preparation: Place 5-10 mg of this compound powder into a ceramic or alumina TGA crucible.[19]
-
Instrument Setup: Place the crucible onto the TGA's microbalance and ensure the furnace is sealed.
-
Thermal Program:
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-40 mL/min to create a non-reactive environment.[15][19]
-
Temperature Range: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to a temperature well above the melting point (e.g., 400 °C) at a heating rate of 10 °C/min.[15]
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition (Td) is typically determined as the temperature at which a significant deviation from the baseline mass occurs (e.g., 5% mass loss) or by calculating the peak of the first derivative of the TGA curve (DTG curve).[18]
Conclusion
The thermal stability of this compound is a critical parameter for its application in chemical synthesis and pharmaceutical manufacturing. While its melting point is well-documented in the range of 179-185 °C, specific quantitative data on its decomposition temperature is not widely available. The compound is generally considered stable under standard storage conditions but is known to release hazardous gases upon thermal decomposition.
For researchers and developers, direct characterization using the standardized TGA and DSC protocols outlined in this guide is strongly recommended. The resulting data will enable the determination of precise processing limits, ensure the development of safe handling procedures, and maintain the chemical integrity of this compound throughout its lifecycle.
References
- 1. This compound [stenutz.eu]
- 2. Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | C8H7IO3 | CID 79499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A15162.09 [thermofisher.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | 5438-36-8 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. This compound - Wikidata [wikidata.org]
- 11. news-medical.net [news-medical.net]
- 12. veeprho.com [veeprho.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharma Engineering: [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study [pharmacalculations.com]
- 15. m.youtube.com [m.youtube.com]
- 16. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. egyankosh.ac.in [egyankosh.ac.in]
- 19. epfl.ch [epfl.ch]
A Technical Guide to Quantum Chemical Calculations for 5-Iodovanillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations in the study of 5-iodovanillin. As a key intermediate in the synthesis of various biologically active compounds, a thorough understanding of the structural, electronic, and spectroscopic properties of this compound is crucial for the rational design of novel therapeutics.[1] This document outlines the standard computational methodologies, expected data outcomes, and the visualization of molecular and procedural information pertinent to such studies.
Introduction to this compound
This compound (4-hydroxy-3-iodo-5-methoxybenzaldehyde) is a halogenated derivative of vanillin, a naturally occurring phenolic aldehyde. The introduction of an iodine atom to the vanillin scaffold significantly alters its electronic and lipophilic properties, making it a valuable precursor for the synthesis of complex organic molecules with potential therapeutic applications, including antibacterial and anti-inflammatory agents.[1] Its utility as a building block in Suzuki-Miyaura and Sonogashira coupling reactions further underscores its importance in synthetic chemistry.[1]
Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the fundamental properties of this compound at the molecular level. These computational methods can predict optimized geometries, vibrational frequencies, electronic properties, and spectroscopic signatures, thereby providing invaluable insights that can guide experimental work and accelerate drug discovery efforts.
Computational Methodology
The following section details a robust and widely accepted computational protocol for performing quantum chemical calculations on this compound. This methodology is based on Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.
2.1. Software
All calculations can be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan.
2.2. Molecular Geometry Optimization
The initial step involves the optimization of the 3D molecular structure of this compound. A common and effective approach is to use the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For the atomic basis set, a split-valence set such as 6-311++G(d,p) is suitable for the non-iodine atoms (C, H, O). For the iodine atom, it is crucial to employ a basis set that accounts for relativistic effects, such as the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential.
2.3. Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The computed frequencies are often scaled by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental data.
2.4. Electronic Property Calculations
Several key electronic properties can be calculated to understand the reactivity and electronic nature of this compound:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for assessing the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a particularly important parameter.
-
Mulliken Atomic Charges: These calculations provide an approximation of the charge distribution across the molecule, indicating which atoms are electron-rich or electron-deficient.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic or nucleophilic attack.
2.5. Spectroscopic Simulations
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict the ¹³C and ¹H NMR chemical shifts. These theoretical values can then be compared with experimental spectra for structure validation.[2][3][4]
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum, providing information about the electronic transitions within the molecule.
Predicted Physicochemical and Spectroscopic Data
The following tables summarize the types of quantitative data that can be obtained from the quantum chemical calculations described above.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-I | 2.10 Å |
| C=O | 1.22 Å | |
| O-H | 0.97 Å | |
| Bond Angle | C-C-I | 119.5° |
| C-C=O | 124.0° | |
| Dihedral Angle | C-C-O-H | 180.0° |
Table 2: Calculated Vibrational Frequencies (Illustrative)
| Vibrational Mode | Frequency (cm⁻¹) (Scaled) | Description |
| ν(O-H) | 3450 | Hydroxyl stretch |
| ν(C=O) | 1680 | Carbonyl stretch |
| ν(C-I) | 550 | Carbon-Iodine stretch |
| δ(C-H) | 1430 | Aromatic C-H bend |
Table 3: Electronic Properties (Illustrative)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.2 D |
Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)
| Atom | Predicted Chemical Shift (ppm) |
| C (C=O) | 190.5 |
| C (C-I) | 85.2 |
| H (CHO) | 9.8 |
| H (Ar-H) | 7.5 |
Visualizations
4.1. Molecular Structure of this compound
Caption: Molecular structure of this compound.
4.2. General Workflow for Quantum Chemical Calculations
Caption: A typical workflow for quantum chemical calculations.
Conclusion
Quantum chemical calculations provide a powerful and cost-effective means to investigate the molecular properties of this compound. The methodologies outlined in this guide, centered around Density Functional Theory, can yield a wealth of information regarding the molecule's geometry, stability, electronic structure, and spectroscopic characteristics. This data is invaluable for researchers in the fields of medicinal chemistry and materials science, aiding in the design of novel compounds and the interpretation of experimental results. The integration of computational and experimental approaches will undoubtedly continue to accelerate advancements in drug development and other related disciplines.
References
An In-depth Technical Guide to the Electronic Properties of 5-Iodovanillin
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodovanillin, a halogenated derivative of vanillin, is a compound of increasing interest in medicinal chemistry and materials science due to its potential as a building block for novel therapeutic agents and functional materials.[1] Its electronic properties are fundamental to understanding its reactivity, biological activity, and potential applications. This technical guide provides a comprehensive overview of the methodologies used to investigate the electronic characteristics of this compound. While specific experimental and computational data for this compound are not extensively available in the current literature, this document outlines detailed experimental protocols for key analytical techniques and a robust computational workflow. Furthermore, it presents available data for the parent compound, vanillin, to serve as a valuable point of reference. The guide also includes visualizations of a proposed experimental workflow and a potential biological signaling pathway, adhering to the specified formatting requirements.
Introduction
Vanillin and its derivatives are widely recognized for their biological activities, including antioxidant and anticancer properties.[2] The introduction of a halogen atom, such as iodine, into the vanillin structure can significantly alter its electronic distribution, lipophilicity, and ultimately, its biological efficacy and material properties.[3] The electron-withdrawing nature of the iodine atom at the 5-position of the aromatic ring in this compound is expected to influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, its redox potential, and its light-absorbing characteristics. A thorough understanding of these electronic properties is crucial for the rational design of new drugs and materials based on the this compound scaffold.
Theoretical Electronic Properties: A Computational Approach
While specific computational studies on this compound are sparse in the literature, Density Functional Theory (DFT) calculations are a powerful tool for predicting its electronic properties. A DFT study on vanillin has successfully calculated its HOMO-LUMO energies, providing a methodological precedent. The following protocol outlines a standard approach for such an investigation.
Computational Protocol: Density Functional Theory (DFT)
A typical computational workflow for determining the electronic properties of this compound would involve the following steps:
-
Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. A widely used functional for this purpose is B3LYP with a suitable basis set, such as 6-311++G(d,p).
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties.
-
HOMO and LUMO Energies: The energies of the frontier molecular orbitals are calculated. The energy difference between the HOMO and LUMO provides the HOMO-LUMO gap, a key indicator of chemical reactivity and kinetic stability.
-
Ionization Potential and Electron Affinity: These can be estimated using the energies of the neutral, cationic, and anionic forms of the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.
-
Predicted Electronic Properties of Vanillin (for reference)
The following table summarizes the calculated electronic properties for the parent compound, vanillin, which can serve as a baseline for future studies on this compound.
| Property | Value | Method |
| HOMO Energy | -6.2 eV | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.8 eV | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP/6-311++G(d,p) |
Note: These values are for the parent vanillin molecule and are intended for comparative purposes only.
Experimental Investigation of Electronic Properties
Experimental techniques are essential for validating computational predictions and providing a direct measure of the electronic behavior of this compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) can be correlated with the energy of the HOMO-LUMO gap.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile). A typical concentration range is 10-5 to 10-6 M.
-
Blank Measurement: Record the absorbance spectrum of the pure solvent to be used as a baseline.
-
Sample Measurement: Record the absorbance spectrum of the this compound solution over a wavelength range of approximately 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). The optical band gap (Eg) can be estimated from the onset of the absorption edge using the Tauc plot method.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile, dichloromethane).
-
Analyte Solution: Dissolve a small amount of this compound (typically 1-5 mM) in the electrolyte solution.
-
Electrochemical Cell Setup: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Record the cyclic voltammogram by scanning the potential between a suitable range (e.g., -2.0 V to +2.0 V).
-
Data Analysis: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered). The HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:
-
EHOMO = - (Eox - E1/2(Fc/Fc+) + 4.8) eV
-
ELUMO = - (Ered - E1/2(Fc/Fc+) + 4.8) eV The electrochemical band gap can then be calculated as the difference between the HOMO and LUMO energy levels.
-
Biological Relevance and Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, its known antifungal activity suggests potential interactions with fungal cellular processes. Phenolic compounds, in general, are known to exert their antifungal effects through various mechanisms, including disruption of the cell membrane, inhibition of enzyme activity, and interference with cellular signaling.
Summary of Data and Future Directions
This guide has outlined the essential theoretical and experimental frameworks for investigating the electronic properties of this compound. While specific quantitative data for this compound remains to be published, the provided protocols offer a clear roadmap for researchers.
Table of Reference Data for Vanillin:
| Property | Experimental Value (Vanillin) | Reference |
| Oxidation Potential | ~0.8 V vs. Ag/AgCl | [4] |
| UV-Vis λmax | ~230 nm, ~280 nm, ~310 nm | Varies with solvent |
Future research should focus on performing the described computational and experimental studies on this compound to populate its electronic property profile. This will be invaluable for the targeted design of novel pharmaceuticals and organic electronic materials. The exploration of its specific biological mechanisms of action, particularly its antifungal properties, will also be a critical area for future investigation.
References
An In-depth Technical Guide to the Reaction Mechanism of Vanillin Iodination
Abstract: This technical guide provides a comprehensive examination of the reaction mechanism for the iodination of vanillin (4-hydroxy-3-methoxybenzaldehyde), a critical transformation for producing valuable chemical intermediates. The document elucidates the principles of electrophilic aromatic substitution as applied to the vanillin scaffold, details the directing effects of its substituent groups, and outlines various methods for generating the requisite electrophilic iodine species. Detailed experimental protocols, quantitative yield comparisons, and spectroscopic data for the primary product, 5-iodovanillin, are presented to support researchers, scientists, and professionals in the field of drug development and organic synthesis.
The Core Mechanism: Electrophilic Aromatic Substitution (EAS)
The iodination of vanillin is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] This process fundamentally involves the replacement of a hydrogen atom on the aromatic ring with an electrophile—in this case, an iodine species. The mechanism proceeds via a two-step addition-elimination pathway.[1][2]
-
Addition of the Electrophile: The π-electron system of the vanillin ring, acting as a nucleophile, attacks the electrophilic iodine (I⁺).[2] This initial attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Elimination of a Proton: A weak base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodinated product.
Regioselectivity: The Role of Substituent Groups
The regiochemical outcome of the reaction is dictated by the three functional groups on the vanillin ring: a hydroxyl group (-OH), a methoxy group (-OCH₃), and an aldehyde group (-CHO).
-
Activating Groups: The hydroxyl and methoxy groups are potent activating groups.[3][4] They donate electron density to the ring through resonance (π-donation), making the ring more nucleophilic and accelerating the rate of reaction.[5][6] Both are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.[4][7]
-
Deactivating Group: The aldehyde group is a deactivating group that withdraws electron density from the ring, primarily through resonance, making the ring less reactive.[3] It acts as a meta-director.[3]
The hydroxyl group is the most powerful activating group on the ring.[2] The position most favorable for electrophilic attack is C-5, which is ortho to the hydroxyl group and para to the methoxy group. The directing effects of these two activating groups reinforce each other at this position. Furthermore, this position is meta to the deactivating aldehyde group, which is the least unfavorable position relative to the deactivator. This confluence of electronic effects leads to the highly regioselective formation of This compound .[8]
Generation of the Electrophilic Iodine Species
While elemental iodine (I₂) has relatively low reactivity toward many aromatic systems, the highly activated nature of the vanillin ring makes the reaction facile.[1] However, to improve efficiency and control, the electrophilic iodine is typically generated in situ using an oxidizing agent in combination with an iodide salt.[1]
Common methods include:
-
Sodium Hypochlorite (Bleach) and Sodium Iodide: A widely used, "green" method where household bleach (NaOCl) oxidizes sodium iodide (NaI) to generate the active electrophile.[1][2]
-
Oxone® and Potassium Iodide: Oxone® (potassium peroxymonosulfate) serves as a powerful yet safer oxidizing agent to convert potassium iodide (KI) into the iodinating species.[8][9] This method is often performed in water, enhancing its green credentials.[8]
-
Sodium Triiodide (NaI₃): This reagent can be prepared or used directly to introduce iodine to the aromatic ring.
References
- 1. organicers.org [organicers.org]
- 2. youtube.com [youtube.com]
- 3. Electrophilic Aromatic Iodination of Vanillin - 961 Words | Bartleby [bartleby.com]
- 4. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Reactions of 5-Iodovanillin with Amines for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodovanillin, a halogenated derivative of the natural product vanillin, serves as a versatile building block in synthetic organic and medicinal chemistry. The presence of three key functional groups—a hydroxyl, a methoxy, and an aldehyde—on an aromatic ring, combined with a reactive iodine atom, makes it a valuable precursor for the synthesis of a diverse range of molecular scaffolds. The reactions of this compound with amines, in particular, open avenues to novel compounds with significant biological activities. These reactions primarily include Schiff base formation, Buchwald-Hartwig amination, and Ullmann condensation, each providing a unique pathway to C-N bond formation.
The resulting amine derivatives of this compound have garnered considerable interest in drug discovery, demonstrating potential as antimicrobial agents and as multi-target ligands for the treatment of neurodegenerative diseases like Alzheimer's. This document provides detailed application notes and experimental protocols for the key reactions of this compound with amines and summarizes the biological activities of the synthesized compounds.
Key Reactions and Mechanisms
The reactivity of this compound allows for several types of C-N bond-forming reactions with amines. The choice of reaction depends on the nature of the amine and the desired final product.
Schiff Base Formation
The aldehyde functional group of this compound readily undergoes condensation with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate followed by dehydration.
Buchwald-Hartwig Amination
The carbon-iodine bond in this compound is susceptible to palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination allows for the formation of a C-N bond between the aromatic ring and a primary or secondary amine. This reaction is highly versatile and tolerates a wide range of functional groups.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds between aryl halides and amines. While it often requires harsher conditions than the Buchwald-Hartwig amination, it provides an alternative and sometimes complementary approach, especially for certain heterocyclic amines.
Applications in Drug Discovery
Derivatives of this compound synthesized through reactions with amines have shown promise in several therapeutic areas.
Antimicrobial Activity
Schiff bases and other amine derivatives of vanillin and its analogues have been reported to exhibit significant antibacterial and antifungal properties. The imine linkage is often crucial for their biological activity. These compounds can serve as leads for the development of new antimicrobial agents to combat drug-resistant pathogens.
Alzheimer's Disease
Vanillin derivatives are being explored as multi-target ligands for the treatment of Alzheimer's disease.[1] The multifaceted nature of this neurodegenerative disorder necessitates therapeutic agents that can address multiple pathological pathways.[1] Derivatives of this compound have been shown to exhibit antioxidant properties and act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3][4] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, a key strategy in managing the symptoms of Alzheimer's disease.[4]
Experimental Protocols
Note: These protocols are generalized and may require optimization for specific substrates. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of a this compound Schiff Base
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline or substituted aniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator or vacuum oven.
-
Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Strong base (e.g., sodium tert-butoxide, LHMDS)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Inert gas supply (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2.0 eq relative to Pd), and the strong base (1.2-1.5 eq).
-
Add this compound (1.0 eq) and the amine (1.1-1.2 eq) to the Schlenk tube.
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture with stirring at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by spectroscopic methods.
Protocol 3: Ullmann Condensation of this compound
This protocol provides a general method for the copper-catalyzed N-arylation of this compound.
Materials:
-
This compound
-
Amine (especially heterocyclic amines)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline or an amino acid like L-proline)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
High-boiling polar solvent (e.g., DMF or DMSO)
-
Reaction tube or flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction tube, combine this compound (1.0 eq), the amine (1.2-2.0 eq), CuI (5-20 mol%), the ligand (10-40 mol%), and the base (2.0 eq).
-
Add the solvent to the mixture.
-
Seal the reaction tube and heat the mixture with stirring at 100-150 °C for 24-48 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Characterize the purified product by spectroscopic methods.
Data Presentation
Table 1: Antimicrobial Activity of Vanillin-Derived Schiff Bases
| Compound | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Vanillin Schiff Base 1 | E. coli | 16.0 | - | [5] |
| Vanillin Schiff Base 2 | E. coli | 16.5 | - | [5] |
| Vanillin Schiff Base 3 | K. pneumoniae | 15.0 | - | [5] |
| Vanillin Schiff Base 4 | E. coli | 16.6 | - | [5] |
| Vanillin Schiff Base 5 | E. coli | 15.5 | - | [5] |
| Vanillin-o-aminophenol Schiff Base | E. coli | 25 | - | [6] |
Note: Data is for vanillin derivatives; specific data for this compound derivatives should be generated and tabulated similarly.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Vanillin Derivatives
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |
| Vanillin | 84.66 µg/mL | - | [2] |
| Naphthalimido Vanillin Derivative 2a | 14.31 | 0.27 | [4] |
| Vanillin-Tacrine Hybrid 4 | - | - | [3] |
Note: Data is for vanillin derivatives; specific data for this compound derivatives should be generated and tabulated similarly.
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of amine derivatives from this compound.
Multi-Target Strategy for Alzheimer's Disease
Caption: Multi-target approach of this compound derivatives in Alzheimer's disease.
References
- 1. scispace.com [scispace.com]
- 2. Natural products as sources of acetylcholinesterase inhibitors: Synthesis, biological activities, and molecular docking studies of osthole-based ester derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural products as sources of acetylcholinesterase inhibitors: Synthesis, biological activities, and molecular docking studies of osthole-based ester derivatives [frontiersin.org]
- 4. Natural products and their derivatives as cholinesterase inhibitors in the treatment of neurodegenerative disorders: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 6. Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]
Synthesis of Schiff Bases from 5-Iodovanillin: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 5-iodovanillin, a halogenated derivative of the naturally occurring phenolic aldehyde, vanillin. These compounds are of significant interest to researchers, medicinal chemists, and drug development professionals due to their potential as precursors for novel therapeutic agents and functional materials. The introduction of an iodine atom onto the vanillin scaffold can modulate the electronic properties and lipophilicity of the resulting Schiff bases, potentially enhancing their biological activities, which include antimicrobial and anticancer properties.
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are versatile compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][2] The Schiff bases of vanillin and its derivatives have attracted considerable attention for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4] The iodination of vanillin at the 5-position creates a valuable intermediate, this compound, which can be further functionalized to generate a library of novel compounds with potentially enhanced therapeutic efficacy.[4][5] This protocol outlines the synthesis of this compound and its subsequent conversion to Schiff bases, along with their potential applications.
Synthesis Pathway Overview
The synthesis is a two-step process. First, vanillin undergoes electrophilic aromatic substitution to produce this compound. Second, the this compound is condensed with a primary amine to yield the target Schiff base.
Caption: Workflow for the two-step synthesis of this compound Schiff bases.
Experimental Protocols
Protocol 1: Synthesis of this compound from Vanillin
This protocol is adapted from established methods for the electrophilic iodination of vanillin.
Materials:
-
Vanillin (1.0 eq.)
-
Potassium Iodide (KI) (1.3 eq.)
-
95% Ethanol
-
Sodium Hypochlorite (NaClO) solution (3.5%)
-
Sodium Thiosulfate
-
Hydrochloric Acid (HCl)
-
Ice bath, magnetic stirrer, Buchner funnel, and standard laboratory glassware.
Procedure:
-
In a 100mL flask, dissolve vanillin and potassium iodide in 95% ethanol.
-
Chill the mixture in an ice bath with constant stirring.
-
Slowly add the sodium hypochlorite solution dropwise over 20 minutes.
-
After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for another 20 minutes.
-
Neutralize the excess iodine and sodium hypochlorite by adding sodium thiosulfate.
-
Acidify the solution with hydrochloric acid until the product completely precipitates.
-
Cool the mixture, and filter the solid product using a Buchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound. A yield of approximately 63% can be expected.
Protocol 2: General Synthesis of Schiff Bases from this compound
This is a general procedure for the condensation reaction between an aldehyde and a primary amine.[2][6]
Materials:
-
This compound (1.0 eq.)
-
Substituted primary amine (e.g., aniline, p-toluidine) (1.0 eq.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reflux apparatus, magnetic stirrer, and standard laboratory glassware.
Procedure:
-
Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Add an equimolar amount of the selected primary amine to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid Schiff base product will precipitate out of the solution.
-
Collect the product by filtration, wash with a small amount of cold ethanol, and dry.
-
If necessary, recrystallize the product from a suitable solvent like ethanol to achieve high purity.
Caption: Condensation of this compound with a primary amine to form a Schiff base.
Applications and Biological Activity
Schiff bases derived from halogenated vanillins are promising candidates for drug development, particularly in the field of antimicrobials. The presence of the azomethine group is crucial for their biological activity. Studies on halogenated vanillin Schiff base derivatives have demonstrated significant antibacterial efficacy.
Antimicrobial Activity
The antibacterial properties of these compounds are typically evaluated using methods like the Kirby-Bauer disc diffusion assay. The zone of inhibition is measured to quantify the antibacterial effect. Data from studies on related halogenated vanillin Schiff bases show promising activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Table 1: Antibacterial Activity of Halogenated Vanillin Schiff Base Derivatives
| Compound Class | Test Organism | Zone of Inhibition (mm) | Standard (Ampicillin) |
| Halogenated Vanillin Schiff Bases | S. aureus | 8 - 13 | 12 |
| Halogenated Vanillin Schiff Bases | E. coli | 7 - 8 | Not specified |
| Azo-Schiff Base Hybrids | S. aureus | 8 - 11 | 11 |
| Azo-Schiff Base Hybrids | E. coli | 8 - 11 | 11 |
| Data summarized from studies on various halogenated vanillin Schiff base derivatives.[7][8] |
The data indicate that incorporating a Schiff base moiety (C=N) into the halogenated vanillin structure can lead to excellent inhibition against S. aureus.[8]
Anticancer Potential
Vanillin and its derivatives have been reported to possess anticancer activity against various human cancer cell lines.[9] Schiff base derivatives, in particular, have shown the ability to inhibit the proliferation of leukemia cells and human breast cancer cells.[10][11] While specific data on this compound Schiff bases is emerging, the structural class is considered a promising lead for the development of new anticancer drugs.[4]
Conclusion
The synthesis of Schiff bases from this compound offers a straightforward and efficient route to a class of compounds with significant potential in medicinal chemistry. The protocols provided herein are robust and can be adapted for the generation of a diverse library of derivatives for screening and development. The demonstrated antimicrobial activity of related halogenated compounds underscores the potential of this compound Schiff bases as a focus for future research in the development of novel therapeutic agents.
References
- 1. Synthesis of vanillin Schiff base and its metal complexes (Co, Cu, Ni). [wisdomlib.org]
- 2. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. jddtonline.info [jddtonline.info]
- 5. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterisation of Halogenated Vanillin Derivatives as Potential Antibacterial Agents - UNIMAS Institutional Repository [ir.unimas.my]
- 8. Synthesis and molecular docking simulation on the antimicrobial effects of halogenated vanillin‑azo dyes and schiff base derivatives - UNIMAS Institutional Repository [ir.unimas.my]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 5-Iodovanillin as a Versatile Precursor for Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic pathways to utilize 5-iodovanillin, a readily available bio-based aromatic compound, as a precursor for the synthesis of novel monomers and their subsequent potential polymerization. While direct polymerization of this compound is not prevalent, its functional handles allow for the creation of diverse monomeric structures, particularly through palladium-catalyzed cross-coupling reactions. This document outlines detailed protocols for the synthesis of this compound and its conversion into polymerizable intermediates, offering a foundation for the development of new bio-based polymers with potential applications in materials science and drug delivery.
Introduction
Vanillin, derived from lignin, is a key platform chemical in the pursuit of sustainable and renewable polymers.[1] Iodination of vanillin at the 5-position yields this compound, a versatile building block. The presence of the iodo group, along with the phenolic hydroxyl and aldehyde functionalities, opens up a wide array of chemical transformations. Specifically, the carbon-iodine bond is amenable to forming new carbon-carbon bonds through well-established cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2][3] This strategy allows for the synthesis of novel biphenyl, benzofuran, and other extended aromatic structures that can serve as monomers for various polymerization reactions.
This document provides detailed experimental protocols for the synthesis of this compound and its subsequent derivatization into a biphenyl-based monomer via a Suzuki-Miyaura coupling reaction. Furthermore, potential polymerization routes for these novel monomers are proposed, providing a roadmap for the development of new functional polymers from a renewable feedstock.
Synthesis of this compound from Vanillin
The iodination of vanillin can be achieved through various methods. The following protocol is based on a green chemistry approach using Oxone® and potassium iodide in an aqueous medium.[4][5][6]
Experimental Protocol: Iodination of Vanillin
Materials:
-
Vanillin
-
Potassium iodide (KI)
-
Oxone® (potassium peroxymonosulfate)
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Hydrochloric acid (HCl), 2.0 M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a stir bar and reflux condenser, combine vanillin (1.0 eq), potassium iodide (1.1 eq), and Oxone® (0.55 eq) in deionized water.
-
Heat the mixture to reflux with vigorous stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the dark color disappears.
-
Acidify the mixture to pH 2 with 2.0 M HCl to precipitate the product.
-
Collect the crude this compound by vacuum filtration, washing with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as isopropanol/water.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Typical Yield | Reference |
| Vanillin | 152.15 | 1.0 | >99% | - | - |
| This compound | 278.04 | - | >98% | ~90% | [4] |
Synthesis of a Biphenyl Monomer via Suzuki-Miyaura Coupling
This compound serves as an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following protocol details the synthesis of 6-hydroxy-5-methoxy-4′-methyl-[1,1′-biphenyl]-3-carbaldehyde.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
4-Methylphenyl boronic acid
-
Potassium carbonate (K₂CO₃)
-
10% Palladium on carbon (Pd/C)
-
Deionized water
-
Ethyl acetate
-
Hydrochloric acid (HCl), 2.0 M
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
Procedure:
-
To a 50-mL round-bottom flask containing a stir bar, add this compound (0.25 g, 0.90 mmol), 4-methylphenyl boronic acid (0.16 g, 1.2 mmol), K₂CO₃ (0.40 g, 2.9 mmol), and 10% Pd/C (5 mg, 5 µmol Pd).[2]
-
Add 15 mL of deionized water to the flask.
-
Vigorously reflux the heterogeneous mixture for 30 minutes.[2]
-
After cooling, slowly add 2.9 mL of 2.0 M HCl with stirring to acidify the product mixture.[2]
-
Add 8 mL of ethyl acetate with stirring to dissolve all organic solids.
-
Separate the Pd/C catalyst by gravity filtration of the biphasic mixture.
-
Separate the organic and aqueous phases and extract the aqueous phase further with ethyl acetate (2 x 10 mL).
-
Combine the organic phases, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be recrystallized from an 80:20 mixture of isopropanol/ethyl acetate with hot water.[2]
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Molar Equivalent | Yield | Reference |
| This compound | 278.04 | 0.25 g | 1.0 | - | [2] |
| 4-Methylphenyl boronic acid | 135.96 | 0.16 g | 1.33 | - | [2] |
| 6-hydroxy-5-methoxy-4′-methyl-[1,1′-biphenyl]-3-carbaldehyde | 242.27 | - | - | ~47% (recrystallized) | [2] |
Alternative Monomer Synthesis: Sonogashira Coupling
This compound can also undergo Sonogashira coupling with terminal alkynes to generate other types of monomers. For instance, its reaction with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst, a copper(I) cocatalyst, and a base leads to the formation of a benzofuran derivative.[2][3] This reaction further exemplifies the versatility of this compound as a precursor for monomers with different functionalities and potential for diverse polymer architectures.
Proposed Polymerization Pathways
The monomers synthesized from this compound possess functional groups that can be utilized in various polymerization reactions. The following are proposed pathways for the polymerization of the biphenyl monomer, 6-hydroxy-5-methoxy-4′-methyl-[1,1′-biphenyl]-3-carbaldehyde.
Proposed Protocol: Synthesis of Poly(azomethine)s
The aldehyde group of the biphenyl monomer can react with diamines to form poly(azomethine)s, also known as polyimines or Schiff base polymers.
Materials:
-
6-hydroxy-5-methoxy-4′-methyl-[1,1′-biphenyl]-3-carbaldehyde
-
Aromatic or aliphatic diamine (e.g., p-phenylenediamine, 1,6-hexanediamine)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Inert atmosphere (e.g., nitrogen, argon)
Proposed Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve equimolar amounts of the biphenyl dialdehyde monomer and a selected diamine in an anhydrous solvent.
-
Heat the reaction mixture with stirring at a temperature ranging from 80 to 150 °C for several hours.
-
Monitor the formation of the polymer, which may precipitate from the solution.
-
Isolate the polymer by filtration or by precipitation in a non-solvent (e.g., methanol, water).
-
Wash the polymer thoroughly and dry under vacuum.
Proposed Protocol: Synthesis of Polyesters
The phenolic hydroxyl group and the aldehyde group (after oxidation to a carboxylic acid) of the biphenyl monomer can be used for polyester synthesis.
Step A: Oxidation of the Aldehyde The aldehyde group of the biphenyl monomer needs to be oxidized to a carboxylic acid to create a di-acid monomer. Standard oxidation reagents like potassium permanganate or Jones reagent can be employed.
Step B: Polycondensation The resulting biphenyl dicarboxylic acid can then be polymerized with a diol via polycondensation.
Materials:
-
Biphenyl dicarboxylic acid monomer (from Step A)
-
Aliphatic or aromatic diol (e.g., ethylene glycol, 1,4-butanediol, bisphenol A)
-
Esterification catalyst (e.g., p-toluenesulfonic acid, titanium(IV) isopropoxide)
-
High-boiling point solvent (optional)
Proposed Procedure:
-
Combine equimolar amounts of the biphenyl dicarboxylic acid and a diol in a reaction vessel equipped for distillation.
-
Add a catalytic amount of an esterification catalyst.
-
Heat the mixture under an inert atmosphere, initially at a moderate temperature (e.g., 150-180 °C) to initiate the esterification and distill off the water formed.
-
Gradually increase the temperature and apply a vacuum to drive the reaction to completion and remove the final traces of water, leading to a high molecular weight polymer.
-
Cool the reaction mixture to obtain the solid polyester.
Visualizations
Caption: Synthesis of this compound from Vanillin.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Workflow from Vanillin to Novel Polymers via this compound.
Conclusion
This compound stands out as a highly valuable, bio-based precursor for the synthesis of advanced aromatic monomers. The protocols provided herein for the synthesis of this compound and its subsequent conversion to a biphenyl aldehyde via Suzuki-Miyaura coupling offer a robust and reproducible pathway for researchers. While the direct polymerization of these specific monomers is an area requiring further investigation, the proposed polymerization routes for poly(azomethine)s and polyesters provide a solid foundation for future research and development. The exploration of polymers derived from this compound holds significant promise for the creation of new sustainable materials with tailored properties for a wide range of applications, from high-performance plastics to functional materials in drug development.
References
- 1. From vanillin to biobased aromatic polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.psu.edu [pure.psu.edu]
Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Iodovanillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-iodovanillin with various arylboronic acids. This reaction is a powerful tool for the synthesis of biaryl compounds, which are important structural motifs in many pharmaceutical agents and functional materials. The use of this compound, a readily available derivative of the renewable feedstock vanillin, aligns with the principles of green chemistry.[1][2][3]
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis.[4][5] Its significance in the pharmaceutical industry is underscored by its application in the synthesis of numerous approved drugs.[6][7] This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.
Data Presentation: Reaction Parameters and Yields
The following table summarizes various reported conditions and outcomes for the Suzuki coupling of this compound with different arylboronic acids, providing a comparative overview for reaction optimization.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Conditions | Time | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (1 mol%) | Amberlite IRA-400(OH) | Water/Ethanol | 60 °C | 1-2 h | Not specified | [8][9] |
| 4-Methylphenyl-boronic acid | 10% Pd/C (0.56 mol%) | K₂CO₃ | Water | 150 °C (Microwave) | 5 min | Not specified | [10] |
| Phenylboronic acid | ChsB–Pd (5.1 x 10⁻³ mol%) | NaHCO₃ | Ethanol/Water (1:1) | 200 W (Microwave) | 10 min | 95 | [11] |
| Phenylboronic acid | ChsB–Pd (5.1 x 10⁻³ mol%) | NaHCO₃ | Ethanol/Water (1:1) | Conventional Heating | 2 h | 90 | [11] |
| 4-Chlorophenyl-boronic acid | ChsB–Pd (5.1 x 10⁻³ mol%) | NaHCO₃ | Ethanol/Water (1:1) | 200 W (Microwave) | 10 min | 92 | [11] |
| 4-Methoxyphenyl-boronic acid | ChsB–Pd (5.1 x 10⁻³ mol%) | NaHCO₃ | Ethanol/Water (1:1) | 200 W (Microwave) | 10 min | 94 | [11] |
| Phenylboronic acid | Pd(II) complex 4a (0.05 mol%) | LiOH·H₂O | Water/Methanol (1:1) | Not specified | 5 h | High Yield | [12] |
| Phenylboronic acid | Pd(II) complex 4a (0.05 mol%) | K₂CO₃ | Water/Methanol (1:1) | Not specified | 8 h | High Yield | [12] |
Experimental Protocols
Two detailed protocols are provided below: a general method adaptable for various substrates and a specific microwave-assisted procedure.
Protocol 1: General Procedure for Suzuki Coupling of this compound (Conventional Heating)
This protocol is a generalized method based on several literature procedures.[8][9][12]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C, or other Pd complexes; 0.01 - 5 mol%)
-
Base (e.g., K₂CO₃, NaHCO₃, K₃PO₄, or an ion-exchange resin; 2-3 equivalents)
-
Solvent (e.g., a mixture of water and a co-solvent like ethanol, methanol, or acetone)
-
Round-bottomed flask
-
Stir bar
-
Condenser
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottomed flask equipped with a stir bar and condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the chosen solvent system (e.g., 10 mL of a 1:1 mixture of water and ethanol).
-
De-gas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) to the reaction mixture.
-
Heat the reaction mixture with vigorous stirring. The temperature and reaction time will depend on the specific catalyst and substrates used (e.g., 60-80 °C for several hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid catalyst like Pd/C was used, filter the mixture to remove the catalyst.
-
Acidify the filtrate to a pH of approximately 2 by the slow addition of an acid (e.g., 2 M HCl). This will precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/water).[1][10]
Protocol 2: Microwave-Assisted Suzuki Coupling of this compound with 4-Methylphenylboronic Acid
This protocol is adapted from a specific literature procedure utilizing microwave heating for rapid synthesis.[10]
Materials:
-
This compound (0.25 g, 0.90 mmol)
-
4-Methylphenylboronic acid (0.16 g, 1.2 mmol)
-
Potassium carbonate (K₂CO₃) (0.40 g, 2.9 mmol)
-
10% Palladium on carbon (10% Pd/C) (5 mg, 5 µmol Pd)
-
Deionized water (15 mL)
-
35-mL microwave vessel with a micro-stir bar
-
Microwave reactor
-
Hydrochloric acid (2.0 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 35-mL microwave vessel containing a micro-stir bar, combine this compound (0.25 g, 0.90 mmol), 4-methylphenylboronic acid (0.16 g, 1.2 mmol), K₂CO₃ (0.40 g, 2.9 mmol), and 10% Pd/C (5 mg, 5 µmol Pd).
-
Add 15 mL of deionized water to the vessel.
-
Seal the vessel and shake to dissolve the solids. Vent the vessel to release any pressure.
-
Place the vessel in the microwave reactor and heat the reaction mixture to 150 °C for 5 minutes with stirring.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Slowly add 2.9 mL of 2.0 M HCl with stirring to acidify the product mixture.
-
Add 8 mL of ethyl acetate and stir to dissolve the organic solids.
-
Filter the biphasic mixture to remove the Pd/C catalyst.
-
Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic phases, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the organic solution to obtain the crude product.
-
The product can be purified by recrystallization from a mixture of warm acetone and water.
Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction involving this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki coupling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Solved Suzuki-Miyaura Coupling with this compound . OH B. | Chegg.com [chegg.com]
- 5. Solved Suzuki-Miyaura Coupling with 5-io dovanillin OH B OH | Chegg.com [chegg.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. scribd.com [scribd.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Efficient and Recyclable Solid-Supported Pd(II) Catalyst for Microwave-Assisted Suzuki Cross-Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Laboratory Synthesis of 5-Iodovanillin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 5-iodovanillin, an important intermediate in the synthesis of various biologically active molecules. The protocols outlined below are based on established laboratory methods, emphasizing safety, efficiency, and green chemistry principles.
Introduction
This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. It serves as a precursor for the introduction of the vanilloid moiety into more complex molecules and is utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction, where an iodine atom is introduced onto the electron-rich aromatic ring of vanillin. The reaction is regioselective, with the iodine atom preferentially substituting at the 5-position due to the directing effects of the hydroxyl and methoxy groups.
Several methods have been developed for the iodination of vanillin. This document details two common and reliable procedures: one employing sodium hypochlorite and potassium iodide, and another utilizing Oxone® and potassium iodide, which is considered a greener alternative.[1][2][3][4]
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes the key quantitative parameters for two common laboratory-scale synthesis methods for this compound.
| Parameter | Method 1: Sodium Hypochlorite/Potassium Iodide | Method 2: Oxone®/Potassium Iodide |
| Starting Material | Vanillin | Vanillin |
| Iodine Source | Potassium Iodide (KI) | Potassium Iodide (KI) |
| Oxidizing Agent | Sodium Hypochlorite (NaOCl) solution (e.g., bleach) | Oxone® (Potassium peroxymonosulfate) |
| Solvent | 95% Ethanol / Water | Deionized Water |
| Stoichiometry (Vanillin:KI:Oxidant) | 1 : 1.3 : (excess) | 1 : 1 : 1.03 (KHSO₅ in Oxone®) |
| Reaction Temperature | 0°C (ice bath) then Room Temperature | Reflux (100°C) |
| Reaction Time | ~40 minutes | 1 hour |
| Work-up | Neutralization with Sodium Thiosulfate, Acidification with HCl | Filtration and washing with DI water |
| Purification | Recrystallization from Ethanol/Water | Recrystallization from Isopropanol/Ethyl Acetate/Water |
| Reported Yield | ~63% | Not explicitly stated for crude, but sufficient for subsequent steps[1] |
Experimental Protocols
Method 1: Synthesis of this compound using Sodium Hypochlorite and Potassium Iodide
This protocol describes the in-situ generation of iodine via the oxidation of potassium iodide with sodium hypochlorite.
Materials:
-
Vanillin
-
Potassium Iodide (KI)
-
95% Ethanol
-
Sodium Hypochlorite (NaOCl) solution (3.5%)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
Beakers
-
Graduated cylinders
Procedure:
-
In a 100 mL flask, dissolve 0.87 g of vanillin (5.7 mmol, 1 eq.) and 1.26 g of potassium iodide (7.6 mmol, 1.3 eq.) in 25 mL of 95% ethanol.
-
Chill the mixture in an ice bath with constant stirring.
-
Over a period of 20 minutes, add 14.5 mL of a 3.5% sodium hypochlorite solution dropwise while maintaining the temperature in the ice bath.
-
After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for an additional 20 minutes.
-
To neutralize any excess iodine and sodium hypochlorite, add 0.98 g of sodium thiosulfate and stir until the solution becomes colorless.
-
Acidify the solution with hydrochloric acid until the complete precipitation of the product is observed.
-
Cool the mixture and collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid on the filter with a few portions of cold water.
-
For purification, recrystallize the crude product from an ethanol-water mixture. Dissolve the solid in a minimal amount of boiling ethanol and add water until the solution becomes cloudy. Allow the solution to cool to room temperature to form crystals, which are then collected by vacuum filtration.
-
Dry the purified this compound. A reported yield for this method is approximately 63%.
Method 2: Green Synthesis of this compound using Oxone® and Potassium Iodide
This protocol presents a greener approach to the iodination of vanillin using a solid oxidant and water as the solvent.[1][2][3][4]
Materials:
-
Vanillin
-
Potassium Iodide (KI)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Deionized (DI) Water
-
Isopropanol
-
Ethyl Acetate
Equipment:
-
25 mL round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Claisen adapter
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Beakers
Procedure:
-
In a 25 mL round-bottom flask, prepare a suspension of 0.50 g of vanillin (3.3 mmol) and 0.55 g of potassium iodide (3.3 mmol) in 4 mL of DI water.[1]
-
In a separate container, dissolve 1.05 g of Oxone® (containing 3.41 mmol of KHSO₅) in 4 mL of DI water.[1]
-
Assemble the reaction apparatus with a reflux condenser and an addition funnel fitted onto the round-bottom flask using a Claisen adapter.
-
Add the Oxone® solution dropwise to the rapidly stirred vanillin and KI suspension over 5 minutes.[1]
-
Heat the resulting mixture to reflux and maintain for 1 hour. During this time, the solution will become turbid, and purple iodine vapor may be observed.[1]
-
After 1 hour, cool the reaction mixture to room temperature.
-
Collect the insoluble product by vacuum filtration and wash it thoroughly with DI water.[1]
-
The crude product is often of sufficient purity for subsequent reactions.[1]
-
If further purification is required, the product can be recrystallized from an 80:20 mixture of isopropanol/ethyl acetate as the solubilizing solvent, with hot water added as the crystallizing solvent.[1]
Mandatory Visualizations
Experimental Workflow for this compound Synthesis (Method 1)
Caption: Workflow for the synthesis of this compound using the sodium hypochlorite method.
Signaling Pathway: Electrophilic Aromatic Substitution Mechanism
Caption: Mechanism of electrophilic aromatic substitution for the iodination of vanillin.
References
Applications of 5-Iodovanillin in Drug Discovery: A Detailed Guide for Researchers
Introduction
5-Iodovanillin, a halogenated derivative of the naturally occurring compound vanillin, has emerged as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including a reactive iodine atom, a phenolic hydroxyl group, and an aldehyde functional group, provide multiple points for chemical modification, enabling the synthesis of a diverse array of bioactive molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound in their research endeavors.
Key Applications in Drug Discovery
The strategic placement of the iodine atom on the vanillin scaffold significantly enhances its utility as a synthetic intermediate. This modification allows for a variety of cross-coupling reactions and further functionalization, leading to the development of compounds with a range of pharmacological activities.
Antimicrobial Agents
Derivatives of this compound have shown promise as antimicrobial agents. The introduction of the iodo-group can enhance the lipophilicity and, consequently, the cell membrane permeability of the parent molecule, contributing to improved antimicrobial efficacy. Schiff bases, formed by the condensation of this compound with various amines, are a prominent class of derivatives explored for their antibacterial and antifungal properties.
Anti-inflammatory Agents
Vanillin and its derivatives have been reported to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[1][2][3][4] This pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like iNOS and COX-2. By suppressing the activation of NF-κB, this compound derivatives can potentially mitigate inflammatory processes.
Vanilloid Receptor (TRPV1) Antagonists
The vanillyl moiety is a key pharmacophore for interacting with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a crucial target in pain and inflammation pathways. This compound serves as a precursor for the synthesis of potent TRPV1 antagonists. A notable example is 5'-Iodoresiniferatoxin (I-RTX), a powerful and selective competitive antagonist of the TRPV1 receptor, which has been investigated for its analgesic properties.[5][6][7]
Anticancer Agents
The structural scaffold of this compound has been utilized to develop novel anticancer agents. Metal complexes and chalcone derivatives incorporating the this compound moiety have demonstrated significant cytotoxic activity against various cancer cell lines.[8] These compounds can induce apoptosis and interfere with cell cycle progression in cancer cells.
Quantitative Data Summary
The following tables summarize the biological activities of various derivatives synthesized from this compound and related structures.
| Table 1: Antimicrobial Activity of Vanillin Derivatives | |||
| Compound | Microorganism | MIC (mM) | Reference |
| o-Vanillin Schiff Base | Shigella flexneri | 1.3 | [9] |
| Listeria monocytogenes | 2.1 | [9] | |
| Pseudomonas aeruginosa | 2.1 | [9] | |
| Salmonella typhimurium | 2.1 | [9] | |
| Bacillus cereus | 4.5 | [9] | |
| Staphylococcus aureus | 4.5 | [9] |
| Table 2: TRPV1 Antagonistic Activity of this compound Derivatives | ||
| Compound | Assay | Activity |
| 5'-Iodoresiniferatoxin (I-RTX) | Binding to human TRPV1 expressed in HEK293 cells | Ki = 5.8 nM |
| Inhibition of capsaicin-induced Ca2+ influx in rat trigeminal neurons | IC50 = 0.87 nM | |
| Inhibition of capsaicin-induced Ca2+ influx in HEK293 cells expressing human TRPV1 | IC50 = 0.071 nM |
| Table 3: Anticancer Activity of a Vanillin-Based Copper(II) Complex | ||
| Compound | Cell Line | IC50 (µM) |
| [Cu(phen)(van)2] | B16-F10 (Melanoma) | 3.39 ± 0.61 |
| HUH-7 (Hepatocellular Carcinoma) | 4.22 ± 0.31 | |
| 786-0 (Renal Cell Carcinoma) | 10.38 ± 0.91 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of this compound
This protocol describes the electrophilic aromatic substitution of vanillin to produce this compound.
Materials:
-
Vanillin
-
Potassium iodide (KI)
-
95% Ethanol
-
3.5% Sodium hypochlorite solution (bleach)
-
Sodium thiosulfate (Na2S2O3)
-
Hydrochloric acid (HCl)
-
Ice bath
-
Magnetic stirrer and stir bar
-
100 mL flask
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 0.87 g of vanillin (5.7 mmol) and 1.26 g of potassium iodide (7.6 mmol) in 25 mL of 95% ethanol in a 100 mL flask.
-
Chill the mixture in an ice bath.
-
Slowly add 14.5 mL of a 3.5% sodium hypochlorite solution over 20 minutes with constant stirring.
-
Remove the flask from the ice bath and continue stirring at room temperature for another 20 minutes.
-
Neutralize excess iodine and sodium hypochlorite by adding 0.98 g of sodium thiosulfate.
-
Acidify the solution with hydrochloric acid until the product completely precipitates.
-
Cool the mixture and filter the precipitate using a Buchner funnel.
-
Wash the solid on the filter with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Test compound (e.g., this compound derivative)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Test compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
Vanillin and its derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2][3][4] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators. This compound derivatives may interfere with this cascade at various points, such as inhibiting IKK activation or preventing NF-κB nuclear translocation.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
TRPV1 Channel Gating and Antagonism
TRPV1 is a non-selective cation channel primarily expressed in sensory neurons. It is activated by various stimuli, including heat, protons (low pH), and endogenous and exogenous ligands like capsaicin. Activation of TRPV1 leads to an influx of cations, primarily Ca2+, which depolarizes the neuron and initiates a pain signal. Competitive antagonists, such as derivatives of this compound, bind to the same site as agonists like capsaicin, thereby preventing channel opening and blocking the pain signal.
Caption: Antagonism of the TRPV1 channel by this compound derivatives.
Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the discovery and initial evaluation of new drug candidates derived from this compound.
Caption: A typical drug discovery workflow starting from this compound.
This compound is a valuable and versatile starting material in drug discovery, offering a robust platform for the synthesis of diverse bioactive compounds. Its applications span multiple therapeutic areas, including infectious diseases, inflammation, pain, and oncology. The protocols and data presented in this document provide a solid foundation for researchers to explore the full potential of this compound and its derivatives in the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vanillin Protects Dopaminergic Neurons against Inflammation-Mediated Cell Death by Inhibiting ERK1/2, P38 and the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tocris.com [tocris.com]
- 6. Neurogenic responses mediated by vanilloid receptor-1 (TRPV1) are blocked by the high affinity antagonist, iodo-resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodoresiniferatoxin - Wikipedia [en.wikipedia.org]
- 8. A vanillin-based copper(ii) metal complex with a DNA-mediated apoptotic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ojs.wiserpub.com [ojs.wiserpub.com]
Application Note: 5-Iodovanillin as a Scaffold for Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This necessitates the exploration of novel chemical scaffolds for the development of new antifungal agents. Vanillin and its derivatives have garnered attention for their diverse biological activities, including antifungal properties. The introduction of a halogen atom, such as iodine, into the vanillin structure can significantly modulate its electronic and lipophilic characteristics, potentially enhancing its bioactivity. 5-Iodovanillin, a readily accessible synthetic intermediate, offers a promising starting point for the synthesis of novel antifungal candidates, such as Schiff bases and chalcones. This application note details hypothetical synthetic protocols for preparing this compound-derived Schiff bases and chalcones, along with standard methods for evaluating their antifungal efficacy.
Synthesis of this compound
This compound can be synthesized from vanillin through electrophilic aromatic substitution. The following protocol is based on established methods.[1]
Protocol 1: Synthesis of this compound
-
Materials: Vanillin, Potassium Iodide (KI), Sodium Hypochlorite solution (NaOCl, bleach), Ethanol, Hydrochloric Acid (HCl), Sodium Thiosulfate (Na₂S₂O₃), Distilled Water.
-
Procedure:
-
Dissolve vanillin and potassium iodide in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add sodium hypochlorite solution dropwise to the stirred mixture.
-
After the addition is complete, continue stirring at room temperature.
-
Quench the reaction by adding a solution of sodium thiosulfate to neutralize any unreacted iodine.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure this compound.
-
Synthesis of this compound-Based Antifungal Agents
The aldehyde functional group of this compound is a versatile handle for the synthesis of various derivatives, including Schiff bases and chalcones, which are known classes of antifungal compounds.
A. Synthesis of a Hypothetical this compound Schiff Base (5-Iodo-SB)
Schiff bases are synthesized by the condensation of a primary amine with an aldehyde.
Protocol 2: Synthesis of a Hypothetical this compound Schiff Base
-
Materials: this compound, a selected primary amine (e.g., 4-fluoroaniline), Ethanol, Glacial Acetic Acid (catalyst).
-
Procedure:
-
Dissolve this compound and an equimolar amount of the primary amine in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
-
B. Synthesis of a Hypothetical this compound Chalcone (5-Iodo-Chalcone)
Chalcones are synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative.
Protocol 3: Synthesis of a Hypothetical this compound Chalcone
-
Materials: this compound, a substituted acetophenone (e.g., 4-chloroacetophenone), Ethanol, Sodium Hydroxide (NaOH).
-
Procedure:
-
Dissolve this compound and the substituted acetophenone in ethanol in a flask.
-
Slowly add an aqueous solution of sodium hydroxide to the stirred mixture at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the crude product, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Hypothetical Antifungal Activity
The synthesized this compound derivatives would be screened against a panel of clinically relevant fungal strains to determine their minimum inhibitory concentration (MIC). The following table presents hypothetical MIC values for illustrative purposes, based on the known activities of similar compounds.
| Compound | MIC (µg/mL) | ||
| Candida albicans | Aspergillus niger | Cryptococcus neoformans | |
| This compound | >100 | >100 | >100 |
| 5-Iodo-SB | 16 | 32 | 8 |
| 5-Iodo-Chalcone | 8 | 16 | 4 |
| Fluconazole (Control) | 2 | 64 | 4 |
| Amphotericin B (Control) | 1 | 1 | 0.5 |
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) values of this compound derivatives against selected fungal strains.
Antifungal Susceptibility Testing
Protocol 4: Broth Microdilution Assay for MIC Determination
-
Materials: Synthesized compounds, Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans), RPMI-1640 medium, 96-well microtiter plates, Spectrophotometer.
-
Procedure:
-
Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized fungal inoculum and add it to each well.
-
Include positive (antifungal drug, e.g., Fluconazole) and negative (vehicle control) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.
-
Visualizations
Caption: Synthetic routes to this compound derivatives.
Caption: Workflow for antifungal screening of synthesized compounds.
Conclusion
This compound represents a versatile and accessible scaffold for the synthesis of novel antifungal agents. The synthetic protocols for preparing Schiff bases and chalcones are straightforward and amenable to the generation of a diverse library of compounds. The evaluation of these compounds against a panel of pathogenic fungi using standardized methods will be crucial in identifying lead candidates for further development. The hypothetical data presented underscores the potential for this compound derivatives to exhibit potent antifungal activity, warranting further investigation into this promising area of medicinal chemistry.
References
Application Notes and Protocols for Metal Complexes of 5-Iodovanillin Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential biological applications of metal complexes derived from 5-iodovanillin Schiff bases. The protocols detailed herein are based on established methodologies for analogous vanillin-based Schiff base complexes and are intended to serve as a foundational guide for research and development in this area.
Application Notes
Introduction
Schiff bases derived from vanillin and its analogues are a versatile class of ligands in coordination chemistry, primarily due to their straightforward synthesis and the presence of multiple coordination sites (typically N and O donor atoms).[1][2] The introduction of an iodine atom at the 5-position of the vanillin ring to form this compound can significantly modulate the electronic and steric properties of the resulting Schiff base ligand and its metal complexes. This modification can enhance the lipophilicity of the complexes, potentially leading to improved cell membrane permeability and enhanced biological activity.[3] Metal complexes of these ligands are being investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, antioxidant, and DNA cleavage agents.[4][5][6] The chelation of the Schiff base to a metal ion often leads to an increase in biological efficacy compared to the free ligand.[2][7]
Synthesis and Characterization
The synthesis of this compound Schiff bases is typically achieved through a condensation reaction between this compound and a primary amine in an alcoholic solvent.[2] The subsequent reaction of the Schiff base ligand with a metal salt (e.g., chlorides or acetates of transition metals such as Cu(II), Ni(II), Co(II), and Zn(II)) yields the corresponding metal complex.[8]
Characterization of the synthesized ligands and complexes is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.
Table 1: Representative Physicochemical and Spectroscopic Data for a this compound Schiff Base Ligand and its Cu(II) Complex
| Parameter | This compound Schiff Base Ligand (L) | Cu(II) Complex [CuL₂] |
| Molecular Formula | C₁₅H₁₄INO₃ (example with aniline) | C₃₀H₂₆CuI₂N₂O₆ |
| Appearance | Yellow solid | Green crystalline solid |
| Melting Point (°C) | 180-185 | >250 (decomposes) |
| Molar Conductance (Ω⁻¹cm²mol⁻¹ in DMF) | ~10-15 (non-electrolytic) | ~15-20 (non-electrolytic) |
| FT-IR (cm⁻¹) ν(C=N) | ~1620 | ~1605 (shift indicates coordination) |
| FT-IR (cm⁻¹) ν(O-H) | ~3400 (broad) | Absent (deprotonation upon coordination) |
| FT-IR (cm⁻¹) ν(M-N) | - | ~520 |
| FT-IR (cm⁻¹) ν(M-O) | - | ~450 |
| ¹H NMR (δ, ppm in DMSO-d₆) -CH=N- | ~8.5 | Paramagnetic, broadening of signals |
| UV-Vis (nm, in DMSO) λmax | ~280, ~350 | ~290, ~380, ~450 (d-d transitions) |
Note: The data presented are representative values based on typical findings for similar vanillin Schiff base complexes and may vary depending on the specific amine and metal used.
Biological Applications
Metal complexes of Schiff bases often exhibit enhanced antimicrobial activity compared to the free ligands.[3][7] This is often attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its diffusion through the lipid layers of bacterial and fungal cell membranes. The metal ion can then interfere with normal cellular processes.
Table 2: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound | E. coli | S. aureus | P. aeruginosa | C. albicans |
| Ligand (L) | 10 | 12 | 9 | 11 |
| [CuL₂] | 18 | 22 | 16 | 20 |
| [NiL₂] | 15 | 19 | 13 | 17 |
| [CoL₂] | 14 | 18 | 12 | 16 |
| [ZnL₂] | 16 | 20 | 14 | 18 |
| Ciprofloxacin | 25 | 28 | 23 | - |
| Fluconazole | - | - | - | 24 |
Note: The data are representative and based on typical results for similar complexes. Actual values will depend on the specific compounds and experimental conditions.
Schiff base metal complexes are a promising class of compounds for the development of novel anticancer agents.[4][5] Their mechanism of action can involve various pathways, including the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA.[4] The cytotoxic activity is often evaluated against various cancer cell lines, and the half-maximal inhibitory concentration (IC₅₀) is determined.
Table 3: Representative Anticancer Activity Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) |
| Ligand (L) | >100 | >100 | >100 |
| [CuL₂] | 15.5 | 20.1 | 18.3 |
| [NiL₂] | 25.2 | 30.8 | 28.4 |
| [CoL₂] | 28.9 | 35.4 | 32.7 |
| [ZnL₂] | 18.7 | 24.3 | 21.9 |
| Cisplatin | 8.5 | 10.2 | 9.8 |
Note: IC₅₀ values are representative and based on literature for analogous compounds.[5]
The ability of metal complexes to cleave DNA is a key mechanism for their anticancer and antimicrobial properties.[6][9] This activity can be assessed using agarose gel electrophoresis. The complexes can induce cleavage of supercoiled plasmid DNA into nicked and linear forms. This process can occur through oxidative or hydrolytic pathways.
Some Schiff base metal complexes exhibit significant antioxidant activity, which is the ability to scavenge free radicals.[1] This property is beneficial in combating oxidative stress, which is implicated in various diseases. The antioxidant potential is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocols
Protocol 1: Synthesis of this compound Schiff Base Ligand
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline).
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve this compound (10 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.
-
To this solution, add a stoichiometric amount of aniline (10 mmol).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture under reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.
Protocol 2: Synthesis of a Metal Complex of this compound Schiff Base
This protocol outlines the synthesis of a Cu(II) complex as a representative example.
Materials:
-
This compound Schiff base ligand (L)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Methanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the Schiff base ligand (L) (2 mmol) in 50 mL of hot methanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 20 mL of methanol.
-
Add the methanolic solution of the metal salt dropwise to the hot solution of the ligand with constant stirring.
-
The metal-to-ligand ratio should be 1:2.
-
A change in color is typically observed, indicating complex formation.
-
Attach a reflux condenser and reflux the reaction mixture for 3-4 hours.
-
Cool the mixture to room temperature.
-
The precipitated metal complex is collected by filtration.
-
Wash the complex with methanol and then with diethyl ether.
-
Dry the final product in a vacuum desiccator.
Protocol 3: In Vitro Antimicrobial Activity - Disc Diffusion Method
Materials:
-
Nutrient agar and Sabouraud dextrose agar
-
Bacterial and fungal strains
-
Sterile Petri dishes
-
Sterile filter paper discs (6 mm)
-
Test compounds (ligand and metal complexes) dissolved in DMSO
-
Standard antibiotic and antifungal drugs
-
Incubator
Procedure:
-
Prepare sterile nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculate the agar plates with the respective microbial cultures (spread plate method).
-
Impregnate sterile filter paper discs with known concentrations of the test compounds (e.g., 100 µ g/disc ).
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
A disc with DMSO serves as a negative control, and discs with standard drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) serve as positive controls.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Protocol 4: In Vitro Anticancer Activity - MTT Assay
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Protocol 5: DNA Cleavage Assay - Agarose Gel Electrophoresis
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Test compounds dissolved in DMSO
-
Tris-HCl buffer
-
Agarose
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures containing plasmid DNA, the test compound at various concentrations, and Tris-HCl buffer.
-
A control reaction should contain only DNA and buffer.
-
Incubate the mixtures at 37°C for a specified time (e.g., 1-2 hours).
-
Add loading dye to each reaction mixture.
-
Load the samples onto a 1% agarose gel.
-
Run the gel electrophoresis until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Analyze the conversion of supercoiled DNA (Form I) to nicked (Form II) and linear (Form III) DNA.
Protocol 6: Antioxidant Activity - DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compounds dissolved in methanol
-
Ascorbic acid (standard antioxidant)
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of the test compounds and ascorbic acid in methanol.
-
In a test tube, mix a fixed volume of the DPPH solution with a volume of the test compound solution.
-
A control is prepared with DPPH solution and methanol.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Visualizations
Caption: Synthetic workflow for this compound Schiff base metal complexes.
Caption: Workflow for the MTT assay to determine anticancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of vanillin Schiff base and its metal complexes (Co, Cu, Ni). [wisdomlib.org]
- 3. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. scispace.com [scispace.com]
- 5. Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Antimicrobial, DNA Cleavage, and Antioxidant Studies of Some Metal Complexes Derived from Schiff Base Containing Indole and Quinoline Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. scispace.com [scispace.com]
- 9. Synthesis, characterization, DNA binding, DNA cleavage and antimicrobial studies of Schiff base ligand and its metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Principles for the Synthesis and Derivatization of 5-Iodovanillin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document outlines the general principles and theoretical methodologies for the synthesis of 5-iodovanillin and its derivatives for informational and educational purposes. It is not an operational protocol. The synthesis of chemical compounds should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place.
Introduction
Vanillin, a major component of vanilla extract, serves as an inexpensive and renewable feedstock for chemical synthesis.[1][2] Its iodinated form, this compound, is a valuable synthetic intermediate due to the presence of multiple reactive functional groups. The introduction of an iodine atom onto the vanillin scaffold enhances its utility as a building block for more complex molecules, particularly in the field of medicinal chemistry and drug discovery.[3][4] Derivatives of vanillin have been explored for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[5]
This guide provides an overview of the chemical principles behind the synthesis of this compound and the general strategies for its subsequent conversion into various derivatives.
Physicochemical Data
A comparison of the physical and chemical properties of the starting material, vanillin, and the key intermediate, this compound, is summarized below.
| Property | Vanillin | This compound |
| IUPAC Name | 4-Hydroxy-3-methoxybenzaldehyde | 4-Hydroxy-3-iodo-5-methoxybenzaldehyde |
| CAS Number | 121-33-5[6] | 5438-36-8[3] |
| Molecular Formula | C₈H₈O₃[6] | C₈H₇IO₃[3] |
| Molecular Weight | 152.15 g/mol [6] | 278.04 g/mol [3] |
| Appearance | White solid powder[7] | Tan, shiny solid[3] |
| Melting Point | 81-83 °C | 183-185 °C[8] |
| Boiling Point | 285 °C (545 °F)[1] | Not applicable |
Principles of this compound Synthesis
The primary method for synthesizing this compound is the direct iodination of vanillin, which proceeds via an electrophilic aromatic substitution (EAS) mechanism.[9]
Core Reaction: Electrophilic Aromatic Substitution (EAS)
The benzene ring of vanillin is electron-rich due to the activating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups, making it susceptible to attack by electrophiles.[7][9] The reaction selectively introduces an iodine atom at the C-5 position, which is ortho to the powerful activating hydroxyl group and meta to the deactivating aldehyde group (-CHO).[9]
The general mechanism involves two key steps:
-
Attack by the π System: The π electrons of the aromatic ring act as a nucleophile, attacking an electrophilic iodine species (e.g., I⁺). This forms a positively charged intermediate known as an arenium ion, which is stabilized by resonance.[9]
-
Restoration of Aromaticity: A base removes a proton from the C-5 position, collapsing the intermediate and restoring the stable aromatic ring, now substituted with iodine.
Commonly used reagent systems for this transformation include:
-
Sodium Iodide and an Oxidant: A popular and greener method involves using sodium iodide (NaI) or potassium iodide (KI) as the iodine source. An oxidizing agent, such as sodium hypochlorite (household bleach), is used to oxidize the iodide ion (I⁻) into the required electrophilic iodine species in situ.[7]
-
Iodine Monochloride (ICl): A more reactive method involves the use of iodine monochloride in a polar solvent. The I-Cl bond is polarized, allowing the iodine to act as the electrophile.[9]
-
Molecular Iodine (I₂): Vanillin can also be iodinated using molecular iodine, often in the presence of a base like sodium bicarbonate.[3]
General Strategies for Derivatization
This compound is a versatile scaffold with three key functional groups that can be selectively modified to create a diverse library of derivatives: the phenolic hydroxyl group, the aldehyde, and the aryl iodide.
Caption: Key functional groups on this compound and corresponding derivatization pathways.
-
Modification of the Phenolic Hydroxyl Group: The acidic proton of the -OH group can be easily removed by a base. The resulting phenoxide is a strong nucleophile and can react with electrophiles.
-
Modification of the Aldehyde Group: The carbonyl group is electrophilic and readily undergoes nucleophilic addition, most commonly in condensation reactions.
-
Modification at the Aryl Iodide Position: The carbon-iodine bond is a key site for forming new carbon-carbon or carbon-heteroatom bonds, typically via metal-catalyzed cross-coupling reactions.
General Experimental Workflow
While specific, step-by-step protocols are not provided, a general workflow for a chemical synthesis experiment like the iodination of vanillin involves several standard stages.
Caption: A generalized workflow for a chemical synthesis and analysis experiment.
Conceptual Protocol Stages:
-
Reaction: The starting material (vanillin) and reagents (e.g., potassium iodide) are dissolved in a suitable solvent (e.g., ethanol). The key reagent (e.g., an oxidizing agent) is then added, often portion-wise or dropwise, while controlling the temperature (e.g., in an ice bath). The reaction is stirred to ensure proper mixing.
-
Workup and Isolation: Once the reaction is complete, it is "worked up." This typically involves:
-
Quenching: Neutralizing any unreacted, hazardous reagents. For instance, sodium thiosulfate is often used to neutralize excess iodine and oxidants.[7]
-
Precipitation/Extraction: The pH of the solution is adjusted, typically by adding acid, to precipitate the solid product, as the neutral phenolic product is less water-soluble than its salt form.[7] The crude product is then collected, usually by vacuum filtration.
-
-
Purification: The isolated crude product contains impurities. A common and effective method for purifying solid organic compounds is recrystallization, often from an ethanol/water mixture.
-
Characterization: The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, and Infrared (IR) spectroscopy.[10]
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 5438-36-8 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jddtonline.info [jddtonline.info]
- 6. Vanillin (CAS 121-33-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. youtube.com [youtube.com]
- 8. This compound | 5438-36-8 [chemicalbook.com]
- 9. homework.study.com [homework.study.com]
- 10. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Experimental Setup of 5-Iodovanillin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the experimental setup and execution of 5-iodovanillin polymerization, a novel process with potential applications in the development of functional bio-based polymers. Given that the direct polymerization of this compound is an emerging area of research, this note presents a proposed protocol based on enzymatic polymerization using laccase, a method suggested by related studies on vanillin derivatives and phenolic compounds.[1][2][3] This application note includes a comprehensive experimental protocol, guidelines for the characterization of the resulting polymer, and a summary of expected quantitative data.
Introduction
Vanillin, a widely available bio-based aromatic aldehyde, is a key platform chemical for the synthesis of sustainable polymers.[4][5][6] Its derivative, this compound, offers unique functionalities—a phenolic hydroxyl group, an aldehyde group, and a reactive iodine atom—making it an attractive monomer for creating novel polymers with tailored properties.[7][8] These functionalities allow for various polymerization strategies and post-polymerization modifications. The resulting polymers are of interest for applications in drug delivery, functional coatings, and advanced materials due to the inherent biological activities associated with polyphenolic structures.[9][10][11][12] This document outlines a potential experimental approach for the synthesis of poly(this compound) via enzymatic polymerization.
Proposed Signaling Pathway: Enzymatic Polymerization of this compound
Enzymatic polymerization using oxidoreductases like laccase presents a green and efficient method for the polymerization of phenolic compounds.[2][3][13][14] The proposed pathway involves the laccase-catalyzed oxidation of the phenolic hydroxyl group of this compound. This generates a phenoxy radical which can then undergo oxidative coupling to form C-C and C-O linkages, leading to the formation of a polymer. The reaction is environmentally friendly, with water as the primary byproduct.[2]
Caption: Laccase-catalyzed oxidative polymerization of this compound.
Experimental Protocols
This section details the necessary protocols, from the synthesis of the this compound monomer to its subsequent polymerization and characterization.
A reliable method for the synthesis of this compound from vanillin is a prerequisite for the polymerization process. The following protocol is adapted from established green chemistry procedures.[8][15]
Materials:
-
Vanillin
-
Potassium iodide (KI)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethanol
-
Hydrochloric acid (HCl), 2 M
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
In a 100 mL round-bottom flask, dissolve vanillin (e.g., 5.0 g) and potassium iodide (e.g., 6.0 g) in deionized water (e.g., 50 mL).
-
In a separate beaker, prepare a solution of Oxone® (e.g., 10.0 g) in deionized water (e.g., 50 mL).
-
Slowly add the Oxone® solution to the vanillin/KI mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The solution will turn a dark purple/brown color.
-
After reflux, cool the reaction mixture to room temperature.
-
Quench the excess iodine by adding a saturated solution of sodium thiosulfate dropwise until the dark color disappears, resulting in a pale-yellow precipitate.
-
Acidify the mixture with 2 M HCl to a pH of approximately 2 to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product under vacuum. The expected yield is typically in the range of 60-70%.
This proposed protocol utilizes laccase from Trametes versicolor for the oxidative polymerization of the synthesized this compound.
Materials:
-
Purified this compound
-
Laccase from Trametes versicolor (e.g., ≥0.5 U/mg)
-
Phosphate buffer (e.g., 0.1 M, pH 5)
-
Ethanol (as a co-solvent to aid solubility)
-
Methanol (for precipitation)
-
Dialysis tubing (MWCO 1-2 kDa)
Equipment:
-
Reaction vessel (e.g., 250 mL Erlenmeyer flask)
-
Magnetic stirrer and stir bar
-
pH meter
-
Centrifuge and centrifuge tubes
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare a solution of this compound (e.g., 1.0 g) in a mixture of phosphate buffer (pH 5, e.g., 80 mL) and ethanol (e.g., 20 mL) to aid solubility.
-
Add laccase (e.g., 100 mg) to the monomer solution.
-
Stir the reaction mixture vigorously at room temperature, open to the air to ensure a sufficient supply of oxygen, for 24-48 hours. The formation of a precipitate may be observed as the polymer is insoluble.
-
Terminate the reaction by heating the mixture to 90°C for 10 minutes to denature the enzyme.
-
Isolate the crude polymer by centrifugation.
-
Wash the polymer pellet with the buffer/ethanol mixture and then with deionized water to remove unreacted monomer and salts.
-
Alternatively, for the soluble fraction, precipitate the polymer by adding the reaction supernatant to an excess of cold methanol.
-
For further purification, redissolve the polymer in a suitable solvent (e.g., DMSO or DMF) and dialyze against deionized water for 48 hours using appropriate dialysis tubing.
-
Isolate the purified polymer by freeze-drying.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from monomer synthesis to polymer characterization.
Caption: Workflow from monomer synthesis to polymer characterization.
Data Presentation and Characterization
Thorough characterization is essential to confirm the structure and properties of the synthesized poly(this compound).
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure. The disappearance of the phenolic proton signal and broadening of aromatic and methoxy signals are expected. The aldehyde proton signal should remain, indicating its presence in the polymer side chain.[16][17][18]
-
FTIR Spectroscopy: To identify functional groups. Look for the characteristic peaks of the O-H (phenolic, which should diminish), C=O (aldehyde), C-O-C (ether), and aromatic C=C bonds.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
The following table summarizes hypothetical yet realistic data that could be expected from the synthesis and characterization of poly(this compound), based on literature values for similar vanillin-based polymers.[16][17]
| Parameter | Monomer (this compound) | Poly(this compound) |
| Synthesis Yield (%) | 65% | 55% |
| Appearance | Pale yellow crystalline solid | Brown amorphous powder |
| Melting Point (°C) | 183-185 | N/A (Amorphous) |
| ¹H NMR (δ, ppm) | Sharp peaks for aromatic, aldehyde, methoxy, and hydroxyl protons | Broadened signals for aromatic, aldehyde, and methoxy protons. Disappearance of the phenolic OH proton. |
| Mn ( g/mol ) (by GPC) | 278.04 | 5,000 - 15,000 |
| PDI (Mw/Mn) (by GPC) | N/A | 1.8 - 3.0 |
| Tg (°C) (by DSC) | N/A | 120 - 150 |
| TGA (Td5%, °C) | ~200 | ~250 - 300 |
Conclusion
This application note provides a foundational experimental framework for the synthesis and characterization of poly(this compound). The proposed enzymatic polymerization method offers a promising green route to novel functional polymers from a renewable feedstock. The detailed protocols and characterization guidelines are intended to support researchers in exploring the potential of this and other vanillin-based polymers in materials science and drug development. Further optimization of reaction conditions will be necessary to control the polymer's molecular weight and properties for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. From vanillin to biobased aromatic polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tuat.repo.nii.ac.jp [tuat.repo.nii.ac.jp]
- 6. mdpi.com [mdpi.com]
- 7. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Polyphenol‐Based Functional Materials: Structural Insights, Composite Strategies, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. Polyphenols as Plant-Based Nutraceuticals: Health Effects, Encapsulation, Nano-Delivery, and Application | MDPI [mdpi.com]
- 13. Polymerization of phenols catalyzed by peroxidase in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Characterization of Vanillin-Based π-Conjugated Polyazomethines and Their Oligomer Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Iodovanillin by Recrystallization
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 5-iodovanillin via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Purified this compound should be a pale yellow, pale cream, or tan crystalline powder.[1][2] The reported melting point for pure this compound is consistently in the range of 180-185 °C.[1][2][3][4] A melting point within this range is a reliable indicator of purity.[2]
Q2: Which solvent system is recommended for the recrystallization of this compound?
A2: The most commonly employed and recommended solvent system for the recrystallization of this compound is a mixture of ethanol and water.[2] This system is effective because this compound has high solubility in hot ethanol-water mixtures and limited solubility upon cooling, which is the ideal characteristic for a recrystallization solvent.[2] An isopropanol-water mixture has also been used.[5]
Q3: Why are my recovered crystals discolored (e.g., brown or dark tan)?
A3: Discoloration in the final product often indicates the presence of impurities. These can be residual iodine or other colored byproducts from the synthesis. To remove colored impurities, you can perform a hot filtration step.[2] Additionally, treating the hot solution with a small amount of activated carbon before filtration can help adsorb colored contaminants.[2]
Q4: What is a typical recovery yield for the recrystallization of this compound?
A4: While the yield can vary significantly based on the purity of the crude material and the specific technique used, a successful recrystallization should aim to maximize recovery while achieving high purity. One documented synthesis and recrystallization reported a yield of 63%. A poor yield (e.g., less than 80%) might indicate that too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[6]
Troubleshooting Guide
Issue 1: No crystals are forming after the solution has cooled.
-
Possible Cause A: Too much solvent was used. This is the most common reason for crystallization failure.[7] The concentration of this compound in the cold solvent is not high enough to reach saturation.
-
Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent. A rotary evaporator is also effective for this purpose.[7] Once the volume is reduced, allow the solution to cool again.
-
-
Possible Cause B: The solution is supersaturated. The solution may contain more dissolved compound than it can theoretically hold at that temperature, but crystal growth has not initiated.[7]
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[6][7]
-
Solution 2 (Seeding): If available, add a single, tiny "seed crystal" of pure this compound to the solution. This will act as a template for other crystals to grow upon.[6][8]
-
Solution 3 (Extreme Cooling): Cool the flask in an ice-salt bath to further decrease the solubility of the compound.[7]
-
Issue 2: The product "oils out" instead of forming crystals.
-
Possible Cause A: High concentration of impurities. Impurities can significantly lower the melting point of the crude product, causing it to separate as a liquid (oil) rather than a solid.[6]
-
Possible Cause B: The solution is cooling too rapidly. If the solution cools too quickly, the compound may not have enough time to orient itself into a crystal lattice and will separate as a supercooled liquid.
-
Possible Cause C: The boiling point of the solvent is higher than the melting point of the compound. This is less common for this compound but can occur with very impure samples.
-
Solution: Reheat the flask to dissolve the oil. Add a small amount of additional "good" solvent (ethanol or isopropanol in this case) to the mixture.[6][7] Allow the solution to cool more slowly. Placing the flask in an insulated container (like a beaker with paper towels) can promote gradual cooling.
-
Issue 3: The recrystallization yield is very low.
-
Possible Cause A: Excessive solvent was used. As mentioned in Issue 1, using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor after filtration.
-
Solution: Before discarding the mother liquor, you can try to recover more product by evaporating some of the solvent and cooling the remaining solution again to see if more crystals form.
-
-
Possible Cause B: Premature crystallization during hot filtration. If you performed a hot filtration step and were not quick enough, or if the funnel was not pre-heated, the product may have crystallized on the filter paper along with the impurities.
-
Solution: Ensure all glassware for hot filtration is pre-heated. If crystallization occurs on the filter, you may need to wash the filter paper with a small amount of hot solvent to redissolve the product and combine it with the filtrate.
-
Quantitative Data Summary
The following table summarizes key physical and chemical properties for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇IO₃ | [1][3][9] |
| Molecular Weight | 278.04 g/mol | [10][11] |
| Appearance | Pale yellow or pale cream to cream crystalline powder | [1][2] |
| Melting Point | 180-185 °C | [1][2][3][4] |
| Purity (Typical Commercial) | ≥97% | [1] |
| Solubility | Limited solubility in water, soluble in hot ethanol-water mixtures.[2][12] | [2][12] |
Experimental Protocol: Recrystallization of this compound
This protocol details the procedure for purifying crude this compound using an ethanol-water solvent system.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Glass funnel and filter paper (for optional hot filtration)
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and begin heating the mixture with gentle stirring. Continue adding small portions of hot ethanol until the this compound just dissolves.
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration. Pre-heat a separate flask and a glass funnel. Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean, hot flask. This step should be done quickly to prevent premature crystallization.[2]
-
Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[5][13]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold water or a cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. For a more thorough drying, a vacuum oven can be used.
Visualizations
Caption: Troubleshooting workflow for this compound recrystallization.
Caption: Relationship between solvent properties and recrystallization success.
References
- 1. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Buy this compound | 5438-36-8 [smolecule.com]
- 3. chembk.com [chembk.com]
- 4. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Sciencemadness Discussion Board - this compound alternate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. mt.com [mt.com]
- 9. This compound - Wikidata [wikidata.org]
- 10. fishersci.com [fishersci.com]
- 11. Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | C8H7IO3 | CID 79499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Iodovanillin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-iodovanillin.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound from vanillin?
A1: The synthesis of this compound from vanillin proceeds via an electrophilic aromatic substitution reaction. The electron-rich aromatic ring of vanillin attacks an electrophilic iodine species, which is often generated in situ. The hydroxyl and methoxy groups on the vanillin ring are ortho-, para-directing and activating, leading to the selective substitution at the C-5 position.
Q2: What are the most common impurities encountered in this compound synthesis?
A2: The most frequently observed impurity is unreacted vanillin. Depending on the reaction conditions, the formation of di-iodinated byproducts is also possible, though the reaction is generally highly regioselective for mono-iodination.[1]
Q3: How can I purify the crude this compound product?
A3: The most common and effective method for purifying this compound is recrystallization. A solvent mixture of ethanol and water is typically used. The crude product is dissolved in a minimal amount of hot ethanol, and then water is added until the solution becomes cloudy. Upon cooling, purified this compound crystallizes out. Washing the filtered crystals with cold water helps to remove any remaining soluble impurities.
Q4: What are some of the different methods for synthesizing this compound?
A4: Several methods exist for the iodination of vanillin. Common approaches include the use of:
-
Iodine and an oxidizing agent such as nitric acid.
-
Sodium iodide and sodium hypochlorite (bleach).[1]
-
Potassium iodide and Oxone®.
-
Iodine and hydrogen peroxide under sonication.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure the dropwise addition of the oxidizing agent (e.g., bleach) to maintain control over the reaction temperature.[1]- Allow for sufficient reaction time as specified in the protocol.- Confirm the quality and concentration of your reagents, especially the oxidizing agent. |
| Loss of product during workup. | - During extraction, ensure complete transfer of the organic layer and minimize the volume of solvent used for rinsing.- When filtering, wash the collected solid with minimal amounts of ice-cold solvent to avoid dissolving the product. | |
| Inefficient precipitation. | - After acidification, ensure the pH is low enough for complete precipitation. Check with pH paper.- Cool the solution in an ice bath for an extended period to maximize crystal formation. | |
| Product is Off-Color (e.g., brown or yellow) | Presence of residual iodine. | - During the workup, add a sufficient amount of a reducing agent like sodium thiosulfate to quench any unreacted iodine. The disappearance of the brown iodine color is a good indicator. |
| Formation of colored byproducts. | - Recrystallize the crude product from an ethanol/water mixture. Hot filtration can also be employed to remove insoluble impurities.[3] | |
| Presence of Unreacted Vanillin in the Final Product | Insufficient iodinating agent or oxidizing agent. | - Use a slight excess of the iodinating and oxidizing agents as specified in the protocol.- Ensure efficient stirring to promote contact between reactants. |
| Short reaction time. | - Increase the reaction time to ensure the complete conversion of vanillin. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Broad Melting Point Range of the Final Product | Presence of impurities. | - Recrystallize the product multiple times until a sharp melting point is achieved. The melting point of pure this compound is in the range of 182-185°C.[3] |
Data Presentation
The following table summarizes yield and purity data for different this compound synthesis methods. Direct comparative studies on impurity profiles are limited in the literature; however, recrystallization is consistently shown to significantly improve purity.
| Synthetic Method | Yield (%) | Purity (%) | Notes |
| Vanillin, KI, Sodium Hypochlorite in Ethanol | 63 | Not specified, but recrystallization is performed. | A common undergraduate laboratory procedure. |
| Vanillin, Iodine, Hydrogen Peroxide in Water (Sonication) | 99 | Not specified, purification by column chromatography. | A high-yielding, green chemistry approach.[2] |
| Demethylation of this compound to 3,4-dihydroxy-5-iodobenzaldehyde | 80-92 | Purified by multiple recrystallizations. | This is a subsequent reaction, but indicates that high purity can be achieved through recrystallization.[4] |
| Recrystallization from EtOH/H₂O | 80-85 (Recovery) | 95-98 | A standard purification method for this compound.[3] |
| Column Chromatography | 70-80 (Recovery) | 98-99.5 | Offers higher purity but with potentially lower recovery compared to recrystallization.[3] |
Experimental Protocols & Visualizations
Synthesis of this compound using Sodium Iodide and Bleach
This protocol is adapted from a common laboratory procedure.[1]
1. Reaction Setup:
-
Dissolve vanillin and sodium iodide in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath.
2. Iodination:
-
Slowly add a solution of sodium hypochlorite (bleach) dropwise to the cooled mixture with constant stirring over a period of 10-15 minutes.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 20 minutes.
3. Quenching and Precipitation:
-
Add a solution of sodium thiosulfate to quench any excess iodine and sodium hypochlorite.
-
Acidify the solution with hydrochloric acid to precipitate the crude this compound.
4. Isolation and Purification:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Impurity Formation and Removal Pathway
The primary impurity, unreacted vanillin, arises from an incomplete reaction. Di-iodinated products are less common due to the directing effects of the substituents. Recrystallization is the key step to remove these impurities.
Caption: Logical relationship of product and impurity formation and subsequent purification.
References
optimizing reaction conditions for 5-iodovanillin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-iodovanillin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. Here is a systematic guide to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction proceeds for the recommended duration and at the optimal temperature. For instance, in methods utilizing sodium hypochlorite, after the initial addition on ice, the mixture should be stirred at room temperature.
-
Improper Reagent Stoichiometry: Verify the molar equivalents of your starting materials. A common method uses a 1.3 equivalent of potassium iodide relative to vanillin.
-
Inefficient Mixing: Maintain constant and vigorous stirring throughout the reaction to ensure proper mixing of the reactants.
-
-
Loss of Product During Workup:
-
Precipitation Issues: Complete precipitation of the product is crucial. Acidification with hydrochloric acid should be done until no more precipitate forms. Cooling the mixture after acidification can enhance precipitation.
-
Washing Steps: While washing the filtered product is necessary to remove impurities, excessive washing, especially with solvents in which the product has some solubility, can lead to product loss. Use cold water for rinsing.
-
-
Purification Challenges:
-
Recrystallization Technique: Recrystallization of this compound can be challenging.[1] A common and effective method involves dissolving the crude product in a minimal amount of boiling ethanol and then adding water until turbidity is observed, followed by slow cooling. Another reported solvent system for recrystallization is an 80:20 mixture of isopropanol/ethyl acetate as the solubilizing solvent and hot water as the crystallizing solvent.[1]
-
Q2: I am observing the formation of significant side products. How can I minimize them?
A2: The primary side product of concern is the starting material, vanillin, due to incomplete reaction. In some cases, di-iodinated products could form, although this is less common under controlled conditions.
-
Unreacted Vanillin: The presence of unreacted vanillin in the final product is a common issue.[1]
-
Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.
-
Controlled Reagent Addition: Slow, dropwise addition of the oxidizing agent (e.g., sodium hypochlorite) while keeping the reaction mixture cool can help control the reaction rate and prevent side reactions.
-
-
Reductive Dehalogenation: In some subsequent reactions using this compound, such as copper-catalyzed hydrolysis, a minor amount of vanillin can be formed as a reductive dehalogenation product.[2]
Q3: The color of my reaction mixture is not as expected. What does this indicate?
A3: The color changes during the reaction can be indicative of its progress.
-
Initial Brown/Purple Color: The formation of a brown or purple color is expected as iodine is generated in situ.[1][3]
-
Color Disappearance: After the reaction is complete, the excess iodine is typically quenched. For example, adding sodium thiosulfate will cause the dark iodine color to disappear, resulting in a pale tan or yellowish solution.[3][4] If the color persists, it may indicate an excess of unreacted iodine.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the final product can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm the structure and check for the presence of starting material or other impurities. The aldehyde proton of this compound appears at a different chemical shift (around 9.77 ppm) compared to vanillin (around 9.85 ppm).[1]
-
Melting Point: The melting point of pure this compound is reported to be in the range of 134–135°C.[5] A broad or depressed melting point can indicate the presence of impurities.
-
Infrared (IR) Spectroscopy: While IR spectroscopy can confirm the presence of key functional groups (hydroxyl, aldehyde, ether), it may not be sufficient on its own to distinguish between vanillin and this compound as both contain the same functional groups.[4]
Experimental Protocols
Below are detailed methodologies for common this compound synthesis procedures.
Method 1: Iodination using Potassium Iodide and Sodium Hypochlorite
-
Dissolution: In a 100 mL flask, dissolve 0.87 g of vanillin (5.7 mmol, 1 eq.) and 1.26 g of potassium iodide (7.6 mmol, 1.3 eq.) in 25 mL of 95% ethanol.
-
Cooling: Chill the mixture in an ice bath.
-
Addition of Oxidant: While maintaining constant stirring, add 14.5 mL of a 3.5% sodium hypochlorite solution dropwise over 20 minutes.
-
Reaction at Room Temperature: Remove the flask from the ice bath and continue stirring at room temperature for an additional 20 minutes.
-
Quenching: Neutralize excess iodine and sodium hypochlorite by adding 0.98 g of sodium thiosulfate.
-
Precipitation: Acidify the solution with hydrochloric acid until the precipitation of the product is complete.
-
Filtration: Cool the mixture and filter the solid product using a Buchner funnel.
-
Washing: Rinse the solid on the filter with cold water.
-
Recrystallization: Dissolve the crude product in a minimal amount of boiling ethanol, then add water until the solution becomes cloudy. Allow it to cool to room temperature to form crystals, which are then collected by vacuum filtration.
-
Drying: Dry the purified solid over sodium hydroxide.
Method 2: Iodination using Oxone® and Potassium Iodide in Water [1]
-
Reagent Preparation: Dissolve 1.05 g of Oxone® (3.41 mmol of KHSO5) in 4 mL of deionized water.
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a reflux condenser and an addition funnel, prepare a suspension of 0.50 g of vanillin (3.3 mmol) and 0.55 g of potassium iodide (3.3 mmol) in 4 mL of deionized water.
-
Addition and Reflux: Add the Oxone® solution dropwise to the rapidly stirred vanillin suspension over 5 minutes. Heat the resulting mixture to reflux for 1 hour.
-
Workup: Test the mixture for excess oxidizing agent using starch-iodide paper. If the test is positive (blue-black color), add a small amount of sodium bisulfite until a negative test is observed.
-
Isolation: Isolate the insoluble product by vacuum filtration and wash it thoroughly with deionized water.
-
Drying and Recrystallization: Dry the crude product. It can be recrystallized from an 80:20 mixture of isopropanol/ethyl acetate and hot water.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Method | Oxidizing Agent | Solvent | Reaction Time | Reaction Temperature | Reported Yield | Reference |
| Method 1 | Sodium Hypochlorite | 95% Ethanol | 40 minutes | Ice bath, then RT | 63% | |
| Method 2 | Oxone® | Water | 1 hour | Reflux | Not explicitly stated | [1] |
| Method 3 | NaI3 | 1N NaOH | 3 hours | 90°C | 99% (crude) |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low yields in this compound synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 5-Hydroxyvanillin from this compound , Hive Novel Discourse [chemistry.mdma.ch]
- 3. Sciencemadness Discussion Board - this compound alternate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. youtube.com [youtube.com]
- 5. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with 5-Iodovanillin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Suzuki-Miyaura coupling of 5-iodovanillin.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield or failure of the Suzuki coupling with this compound?
Low yields in the Suzuki coupling of this compound can often be attributed to several factors:
-
Catalyst Deactivation: The palladium catalyst is crucial for the reaction. Improper handling, the presence of impurities, or non-optimal reaction conditions can lead to the precipitation of palladium black, which is inactive.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time significantly impacts the reaction's success. For this compound, aqueous conditions have been shown to be effective.[2][3]
-
Poor Reagent Quality: The purity of all reagents, including this compound, the boronic acid, the solvent, and the base, is critical. Boronic acids, in particular, can degrade over time.[1]
-
Side Reactions: Competing reactions such as dehalogenation (replacement of iodine with hydrogen) or protodeboronation of the boronic acid can consume starting materials and reduce the yield of the desired product.[1][4]
-
Presence of an Aldehyde Group: The aldehyde functional group in this compound can potentially coordinate to the metal catalyst, which in some cases can inhibit the reaction.[5][6]
Q2: Which catalyst and base are recommended for the Suzuki coupling of this compound?
For the Suzuki coupling of this compound, a common and effective catalyst is 10% Palladium on carbon (Pd/C).[2][7] This catalyst is often used in "ligand-free" conditions in aqueous media. The recommended base is typically a carbonate, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), which are effective in promoting the transmetalation step.[1][2]
Q3: What is a suitable solvent system for this reaction?
A key feature of many successful Suzuki couplings with this compound is the use of water as a solvent, often in combination with a co-solvent like ethanol.[2][8][9] This "green chemistry" approach is not only environmentally friendly but has also been shown to be highly effective for this substrate.[3][10][11]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots from the reaction mixture and analyzing them by GC-MS or LC-MS.[1] This will allow you to check for the consumption of the starting materials (this compound and the boronic acid) and the formation of the desired product.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Suzuki coupling of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| No reaction or very low conversion | Catalyst is inactive. | - Use fresh, high-quality palladium catalyst.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using an oxygen-sensitive catalyst system, although Pd/C in water is often robust.[1] |
| Incorrect base or base is not dissolving. | - Use a recommended base like K₂CO₃.[2]- Ensure vigorous stirring to promote dissolution and reaction in the heterogeneous mixture. | |
| Low reaction temperature. | - For aqueous reactions with Pd/C, refluxing conditions are often employed.[2][7] Ensure the reaction is heated to the appropriate temperature. | |
| Formation of side products | Dehalogenation of this compound. | - This can be caused by certain impurities or reaction conditions.[4] Ensure an inert atmosphere if necessary and use purified reagents. |
| Homocoupling of the boronic acid. | - This can occur at high temperatures or with certain catalyst systems. Consider lowering the reaction temperature slightly if this is a major issue. | |
| Protodeboronation of the boronic acid. | - This is the replacement of the boronic acid group with a hydrogen atom. Use fresh, high-quality boronic acid and avoid unnecessarily long reaction times at high temperatures.[1] | |
| Difficulty in product isolation | Product is soluble in the aqueous phase. | - After acidification of the reaction mixture, extract the product with a suitable organic solvent like ethyl acetate.[2][8] |
| Emulsion formation during workup. | - Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. |
Experimental Protocols
Below is a detailed experimental protocol adapted from a literature procedure for the Suzuki-Miyaura coupling of this compound with 4-methylphenylboronic acid.[2]
Materials:
-
This compound
-
4-methylphenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
10% Palladium on carbon (10% Pd/C)
-
Deionized water
-
2.0 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a stir bar, add this compound (0.90 mmol), 4-methylphenylboronic acid (1.2 mmol), K₂CO₃ (2.9 mmol), and 10% Pd/C (5 mg, 5 µmol Pd).
-
Add 15 mL of deionized water to the flask.
-
The heterogeneous mixture is vigorously stirred and heated to reflux for 30 minutes.[2]
-
After cooling the reaction mixture to room temperature, slowly add 2.9 mL of 2.0 M HCl with stirring to acidify the mixture.
-
Add 8 mL of ethyl acetate and stir to dissolve all organic solids.
-
Separate the Pd/C catalyst by gravity filtration of the biphasic mixture.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with additional portions of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization.
Data Presentation
The following table summarizes typical reaction conditions that have been reported to give good to excellent yields for the Suzuki coupling of this compound.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature | Time | Yield | Reference |
| This compound | 4-Methylphenylboronic acid | 10% Pd/C | K₂CO₃ | Water | Reflux | 30 min | High (not specified) | [2][7] |
| This compound | Phenylboronic acid | Pd(OAc)₂ | Amberlite IRA-400(OH) | Water/Ethanol | 60°C | 1-2 hours | Not specified | [8] |
| This compound | Various arylboronic acids | N,N,O-Tridentate palladium(II) complexes | K₂CO₃ | H₂O/ACN | Room Temp | 2-3 hours | Excellent (up to 95%) | [12] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for the Suzuki coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Solved Suzuki-Miyaura Coupling with 5-io dovanillin OH B OH | Chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
- 11. gctlc.org [gctlc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Iodination of Vanillin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the iodination of vanillin.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the iodination of vanillin?
The primary product of the electrophilic iodination of vanillin is 5-iodovanillin . The substitution occurs at the C-5 position due to the directing effects of the functional groups on the aromatic ring. The hydroxyl (-OH) group is a strong activating group and, along with the methoxy (-OCH3) group, directs incoming electrophiles to the ortho and para positions. The aldehyde (-CHO) group is a deactivating group. The position ortho to the strongly activating hydroxyl group (C-5) is the most electronically favored site for substitution.[1]
Q2: What are the most common "green" methods for vanillin iodination?
Two widely used and environmentally friendlier methods for the iodination of vanillin are:
-
Sodium Iodide and Sodium Hypochlorite (Bleach): This method utilizes sodium iodide as the iodine source and household bleach (a solution of sodium hypochlorite) as the oxidizing agent in an aqueous ethanol solvent.[2] This approach is efficient and avoids harsh reagents.[2]
-
Oxone® and Potassium Iodide: This procedure employs Oxone® (potassium peroxymonosulfate), a stable and safe oxidizing agent, with potassium iodide in refluxing water.[3][4]
Q3: Why does the reaction mixture turn a reddish-brown color?
The reddish-brown color is due to the formation of elemental iodine (I₂).[5] In the reaction, the iodide salt (NaI or KI) is oxidized to iodine, which then acts as the electrophile. This color should fade as the iodine is consumed in the electrophilic aromatic substitution reaction.[5]
Q4: How can I remove the residual iodine color from my reaction mixture?
To quench any unreacted iodine, a reducing agent is typically added after the reaction is complete. Common choices include a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[6] The addition of these reagents will decolorize the solution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Ensure the oxidizing agent was added correctly and in the proper stoichiometry. - For the NaOCl method, the bleach may be old and have a lower concentration of active hypochlorite. Use fresh bleach. - Allow for sufficient reaction time. Monitor the reaction by TLC if possible. |
| Product lost during workup. | - Ensure the solution is sufficiently acidified (pH 2-3) to precipitate the phenolic product.[7] Check the pH with pH paper.[2] - Cool the mixture in an ice bath after acidification to maximize precipitation.[2] | |
| Product is an Oil or Gummy Solid | Impurities are present. | - Ensure excess iodine was quenched with sodium thiosulfate before acidification. - Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture. |
| Melting Point of Product is Low and Broad | The product is impure. | - The presence of starting material (vanillin) or side products can lower the melting point. - Perform recrystallization to purify the this compound. The literature melting point for this compound is in the range of 183-185°C.[3][8] |
| Formation of Multiple Products on TLC/NMR | Side reactions may be occurring. | - Polyiodination: This can happen with highly activated aromatic rings.[2] Use the recommended stoichiometry of reagents to favor mono-iodination. - Isomer Formation: While this compound is the major product, trace amounts of other isomers might form. Purification by recrystallization or column chromatography can separate these isomers.[6][7] |
| Reaction Mixture Remains Reddish-Brown | The reaction has not gone to completion, or there is a large excess of iodine. | - Allow the reaction to stir for a longer period at the recommended temperature.[5] - If the reaction is complete, add sodium thiosulfate solution dropwise until the color disappears. |
Quantitative Data Summary
The following table summarizes typical results for the synthesis of this compound. Yields can vary based on the specific procedure and scale.
| Parameter | Value | Source(s) |
| Typical Yield | 63% - Quantitative | [9] |
| Melting Point | 183-185 °C | [3][8] |
| Appearance | Tan, shiny, pleasant-smelling solid | [3] |
Experimental Protocols
Method 1: Iodination using Sodium Iodide and Sodium Hypochlorite
This protocol is adapted from procedures utilizing bleach as the oxidant.[2]
-
Preparation: In a round-bottom flask, dissolve vanillin (1.0 eq.) and sodium iodide (1.1-1.3 eq.) in ethanol.
-
Cooling: Cool the flask in an ice-water bath with stirring.
-
Addition of Oxidant: Slowly add a 5.25% sodium hypochlorite (bleach) solution (approx. 1.5 eq.) dropwise over 10-20 minutes, maintaining the low temperature. The mixture will turn a dark brown/red color.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 10-20 minutes. The color should lighten to yellow.[5]
-
Quenching: Add a 10% aqueous solution of sodium thiosulfate until the reddish-brown color of iodine disappears.
-
Precipitation: Acidify the mixture with hydrochloric acid (e.g., 3 M HCl) to a pH of 2-3. A precipitate should form.[2]
-
Isolation: Cool the flask in an ice bath for 10-15 minutes to maximize crystallization.[2] Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Purification: Recrystallize the crude this compound from an ethanol/water mixture.
Method 2: Iodination using Oxone® and Potassium Iodide
This protocol is based on a green chemistry procedure developed for undergraduate laboratories.[3]
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend vanillin (1.0 eq.) and potassium iodide (1.0 eq.) in deionized water.
-
Addition of Oxidant: In a separate container, dissolve Oxone® (containing ~1.0 eq. of KHSO₅) in deionized water. Add this solution dropwise to the stirred vanillin suspension over 5 minutes.
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Reaction: Heat the resulting mixture to reflux and maintain reflux for 1 hour. Purple iodine vapors may be observed.[3]
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Cooling and Quenching: Cool the reaction mixture to room temperature. If a dark color persists, add a small amount of sodium bisulfite until the color disappears.
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Isolation: Isolate the solid product by vacuum filtration and wash it thoroughly with deionized water.
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Purification: The product is often of sufficient purity for subsequent steps, but it can be recrystallized from an isopropanol/ethyl acetate/water mixture if needed.[3]
Visualizations
Reaction Pathway
Caption: Mechanism of electrophilic iodination of vanillin.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting iodination results.
References
- 1. homework.study.com [homework.study.com]
- 2. organicers.org [organicers.org]
- 3. tandfonline.com [tandfonline.com]
- 4. gctlc.org [gctlc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solved Lab 7: Electrophilic Aromatic lodination of Vanillin | Chegg.com [chegg.com]
- 9. Iodination and Hydroxylation of Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. Sciencemadness Discussion Board - this compound alternate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: 5-Iodovanillin and Its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-iodovanillin and its derivatives. The information is presented in a question-and-answer format to directly address common stability issues and experimental challenges.
Troubleshooting Guides
Issue 1: Unexpected Discoloration or Degradation of Solid this compound
Q1: My solid this compound, which was initially a pale yellow or cream color, has turned brown. What could be the cause and how can I prevent this?
A1: Discoloration of solid this compound is often an indication of degradation, likely due to oxidation or exposure to light. To mitigate this, proper storage is crucial.[1][2]
Recommended Storage Protocol:
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Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[1]
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Light: Keep in a dark place, using an amber vial or a container wrapped in aluminum foil.[1]
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Temperature: Store at room temperature.[1]
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Container: Use a tightly sealed container to prevent exposure to air and moisture. A polyethylene or polypropylene container is suitable.[2]
Troubleshooting Steps:
-
Assess Purity: Before use, it is advisable to check the purity of the discolored compound using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: If degradation is minor, recrystallization may be an option to purify the compound. A common method involves dissolving the crude material in hot isopropanol, adding hot distilled water until the solution becomes cloudy, and then adding more hot isopropanol to re-clarify the solution, followed by slow cooling.[3] Another recrystallization method uses an ethanol-water mixture.
Issue 2: Low Yields or Incomplete Reactions in Suzuki-Miyaura Coupling
Q2: I am experiencing low yields in my Suzuki-Miyaura coupling reaction using a this compound derivative. What are the potential causes and how can I optimize the reaction?
A2: Low yields in Suzuki-Miyaura coupling reactions involving this compound derivatives can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or degradation of the starting material.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Use a fresh, high-quality palladium catalyst. 10% Pd/C is a common choice.[4] Ensure proper handling to avoid exposure to air and moisture. |
| Base Selection | Potassium carbonate (K₂CO₃) is an effective base for this reaction.[4] Ensure the base is anhydrous if the reaction is sensitive to water. |
| Solvent Choice | Water has been successfully used as a solvent, aligning with green chemistry principles.[4] |
| Reaction Temperature | For conventional heating, refluxing water is a suitable condition.[4] Microwave-assisted synthesis can also be effective and may reduce reaction times.[4] |
| Purity of this compound Derivative | Ensure the starting material is pure. Impurities can interfere with the catalytic cycle. |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of this compound [4]
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Reactant Preparation: In a 35-mL microwave vessel equipped with a micro-stir bar, combine this compound (0.25 g, 0.90 mmol), 4-methylphenyl boronic acid (0.16 g, 1.2 mmol), K₂CO₃ (0.40 g, 2.9 mmol), and 10% Pd/C (5 mg, 5 µmol Pd).
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Solvent Addition: Add 15 mL of deionized water.
-
Vessel Sealing and Venting: Shake the microwave vessel and vent it three times to dissolve the this compound and potassium carbonate, and to release any pressure buildup.
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Microwave Irradiation: Heat the reaction mixture under microwave radiation (200 W) at 150°C for 5 minutes.
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Workup: After cooling, slowly add 2.9 mL of 2.0 M HCl with stirring to acidify the product mixture. The product can then be isolated by filtration.
Frequently Asked Questions (FAQs)
Q3: What are the typical physical and chemical properties of this compound?
A3: this compound is a tan, shiny solid with a pleasant aroma.[5] Key properties are summarized below:
| Property | Value |
| Molecular Formula | C₈H₇IO₃[6][7] |
| Molecular Weight | 278.04 g/mol [6][7] |
| Melting Point | 183-185 °C[8] |
| Boiling Point | 304 °C[1] |
| Flash Point | 138 °C[1] |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere[1] |
| Appearance | Pale yellow or pale cream to cream crystals or powder[6] |
Q4: Are there known incompatibilities for this compound and its derivatives?
A4: Yes, this compound and its derivatives should be stored away from strong oxidizing agents.[2] The phenolic hydroxyl group and the aldehyde group can be susceptible to oxidation.
Q5: What analytical methods are recommended for assessing the purity and detecting degradation of this compound derivatives?
A5: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful method for quantifying the purity of the main compound and detecting the presence of degradation products.[9] A stability-indicating HPLC method should be developed and validated.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor reaction progress and qualitatively assess the purity of fractions during purification.[10]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is essential for structural elucidation and can be used to identify impurities and degradation products by comparing the spectrum to that of a pure standard.[11][12]
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Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is invaluable for identifying the molecular weights of degradation products, which aids in their structural elucidation.[13]
Q6: What are the potential degradation pathways for this compound derivatives?
A6: While specific degradation pathways for this compound are not extensively detailed in the provided search results, based on the chemistry of vanillin and related phenolic aldehydes, several degradation routes can be anticipated, particularly under oxidative or harsh pH conditions. The primary degradation pathway for vanillin in some biological systems involves oxidation of the aldehyde group to a carboxylic acid, forming vanillic acid.[14]
Visualizations
References
- 1. This compound CAS#: 5438-36-8 [m.chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Sciencemadness Discussion Board - this compound alternate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Buy this compound | 5438-36-8 [smolecule.com]
- 6. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 5438-36-8 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 5-Iodovanillin Stability and Degradation Under Acidic Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and potential degradation of 5-iodovanillin in acidic environments. The information is presented in a question-and-answer format to address common issues and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in acidic solutions?
A1: this compound is generally considered stable in moderately acidic solutions (pH 2-4) at or below room temperature. This is evidenced by its common use as a final precipitation step in various synthesis protocols, where acidification with acids like hydrochloric acid (HCl) is performed to isolate the product from the reaction mixture.[1][2][3][4][5] However, its stability can be compromised under more extreme conditions.
Q2: What acidic conditions can lead to the degradation of this compound?
A2: While specific quantitative data is limited, degradation of this compound can be anticipated under the following conditions:
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Strongly Acidic Conditions: Concentrated strong acids (e.g., sulfuric acid, nitric acid, hydrobromic acid) can potentially lead to degradation.
-
Elevated Temperatures: Increased temperatures in acidic media can accelerate degradation pathways. Studies on the related compound vanillin have shown significant degradation at high temperatures (160°C), albeit under alkaline conditions.[6]
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Presence of Strong Oxidizing Agents: The combination of acidic conditions and strong oxidizing agents is particularly detrimental. Safety data for this compound explicitly warns against contamination with oxidizing acids, as this can lead to vigorous reactions.[7]
Q3: What are the potential degradation products of this compound in acidic media?
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Protodeiodination: Cleavage of the carbon-iodine bond to replace the iodine atom with a hydrogen atom, forming vanillin. This is a known reaction for aryl iodides under certain conditions.
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Aldehyde Group Reactions: The aldehyde functional group may undergo acid-catalyzed reactions such as oxidation to a carboxylic acid (if an oxidant is present) or polymerization/condensation reactions.
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Ring Opening or Charring: Under very harsh acidic and/or oxidizing conditions, degradation of the aromatic ring itself can occur, leading to a complex mixture of smaller molecules or polymeric material.
Q4: I am using this compound as an internal standard for quantitative analysis that involves an acidification step. Is this a reliable method?
A4: Yes, this compound has been successfully used as an internal standard in analytical methods that include an acidification step, such as in the analysis of lignin oxidation products.[8] The key is that the acidification is typically done under controlled conditions (e.g., to pH 2.5 with 2N HCl) and for a limited duration, where this compound is known to be stable.[8] It is crucial to validate the stability of this compound under your specific experimental conditions to ensure accurate quantification.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low or no recovery of this compound after a reaction involving an acidic workup. | Degradation due to harsh acidic conditions (e.g., high concentration of strong acid, prolonged exposure). | - Neutralize the reaction mixture before extraction if possible.- Use a weaker acid or a more dilute solution for acidification.- Minimize the time this compound is in contact with the acidic solution. |
| Discoloration (e.g., darkening, charring) of the product upon acidification. | Decomposition of the aromatic ring or polymerization, potentially catalyzed by strong acid and/or heat. | - Perform the acidification step at a lower temperature (e.g., in an ice bath).- Ensure the acid is added slowly and with vigorous stirring to avoid localized heating.- If using an oxidizing acid, consider an alternative non-oxidizing acid for pH adjustment. |
| Unexpected peaks in analytical data (e.g., NMR, LC-MS) corresponding to a lower molecular weight. | Possible protodeiodination, resulting in the formation of vanillin. | - Confirm the presence of vanillin using a standard.- If protodeiodination is suspected, consider using a non-acidic workup or a milder acid.- Investigate the presence of any reducing agents in your reaction mixture that could facilitate this process. |
| Formation of a tarry or insoluble material. | Acid-catalyzed polymerization or condensation reactions of the aldehyde group or degradation of the aromatic ring. | - Protect the aldehyde group if it is not involved in the desired reaction.- Lower the reaction temperature and acid concentration.- Ensure the reaction is performed under an inert atmosphere if oxidation is a concern. |
Experimental Protocols Cited
The following table summarizes conditions from literature where this compound is subjected to acidic conditions during synthesis and workup, demonstrating its short-term stability under these parameters.
| Reference | Acid Used | pH/Concentration | Temperature | Purpose |
| [1] | 6 M Hydrochloric Acid | pH 2 | Not specified (likely room temp) | Acidification of reaction mixture for product extraction. |
| [2] | Hydrochloric Acid | Acidic (complete precipitation) | Cooled in an ice bath | Precipitation of this compound product. |
| [3][4] | 2.0 M Hydrochloric Acid | Acidify product mixture | Cooled after reaction | Workup of Suzuki-Miyaura coupling reaction. |
| [5] | Concentrated Hydrochloric Acid | pH 3-4 | Below 25°C | Acidification of alkaline solution to precipitate product. |
| [8] | 2N Hydrochloric Acid | ~ pH 2.5 | Cooled after reaction | Workup for nitrobenzene oxidation analysis. |
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for identifying and mitigating degradation of this compound.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound under harsh acidic conditions.
References
- 1. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solved Lab 7: Electrophilic Aromatic lodination of Vanillin | Chegg.com [chegg.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 5-Hydroxyvanillin from this compound , Hive Novel Discourse [chemistry.mdma.ch]
- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Iodovanillin
Welcome to the technical support center for the synthesis of 5-iodovanillin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield and purity of their synthesis. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to guide your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound yield is consistently low. What are the most common causes and how can I improve it?
Low yields in this compound synthesis can stem from several factors, including incomplete reaction, side reactions, and product loss during workup and purification. Here are some common causes and troubleshooting steps:
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Inadequate Iodinating Agent Generation: The electrophilic iodine species (I+) is generated in situ. Ensure your oxidizing agent is active and used in the correct stoichiometry.
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For Bleach (NaOCl) Methods: Household bleach can degrade over time. Use a fresh, unopened bottle of bleach for best results. Consider titrating your bleach to determine its exact concentration.[1]
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For Oxone® Methods: Oxone® is a stable salt, but ensure it has been stored in a dry environment.
-
-
Suboptimal Reaction Temperature:
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The reaction using sodium iodide and sodium hypochlorite is typically initiated at 0°C and then allowed to warm to room temperature.[1] Controlling the initial temperature is crucial to minimize side reactions.
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The Oxone®/KI method is often performed at reflux in water, and maintaining this temperature is key for reaction completion.[2][3]
-
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Poor pH Control: The reaction is sensitive to pH. Acidification is required at the end of the reaction to precipitate the product. Ensure the pH is brought to 2-3 for complete precipitation.
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Loss During Extraction/Purification: this compound has some solubility in the reaction mixture and wash solutions.
Q2: I am observing the formation of a dark purple/brown color in my reaction mixture that persists. Is this normal, and how do I remove it?
The formation of a purple or brown color is due to the presence of elemental iodine (I₂). This is expected as the iodide salt is oxidized to form the iodinating agent.[1][2] However, excess iodine should be quenched before product isolation.
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Quenching Excess Iodine: A saturated solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite is typically added after the reaction is complete.[4] This will reduce the remaining I₂ to colorless I⁻ ions. Add the quenching agent dropwise until the dark color disappears.
Q3: My product is difficult to purify by recrystallization. What are some effective solvent systems?
Recrystallization of this compound can be challenging, but several solvent systems have been reported to be effective:
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Ethanol-Water Mixture: Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water until cloudiness is observed. Allow the solution to cool slowly.
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Isopropanol-Water Mixture: A similar approach using isopropanol instead of ethanol can also be effective.[1]
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Isopropanol/Ethyl Acetate and Water: For particularly stubborn purifications, a three-solvent system has been used: dissolve the product in an 80:20 mixture of isopropanol/ethyl acetate and then add hot water as the crystallizing solvent.[2]
Q4: What are the key differences between the common synthetic methods for this compound?
Several methods exist, each with its own advantages in terms of green chemistry principles, yield, and simplicity. The choice of method may depend on available reagents and desired scale.
| Feature | Method 1: NaI / NaOCl (Bleach) | Method 2: KI / Oxone® | Method 3: NaI₃ |
| Iodine Source | Sodium Iodide (NaI) or Potassium Iodide (KI) | Potassium Iodide (KI) | Sodium Triiodide (NaI₃) |
| Oxidizing Agent | Sodium Hypochlorite (NaOCl) | Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Pre-formed |
| Solvent | Ethanol/Water | Water | Aqueous NaOH |
| Typical Yield | ~63% | High, often sufficient for direct use[2] | Up to 99%[5] |
| Key Advantages | Readily available and inexpensive reagents. | Considered a "green" method using water as a solvent.[2][3] | High reported yields.[5] |
| Potential Issues | Bleach concentration can be variable.[1] | Requires heating to reflux. | Requires preparation of NaI₃ solution. |
Detailed Experimental Protocols
Protocol 1: Iodination of Vanillin using Sodium Iodide and Bleach
This protocol is adapted from a procedure utilizing readily available reagents.[1]
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Dissolution: In a 100 mL round-bottom flask, dissolve 0.87 g of vanillin (5.7 mmol) and 1.26 g of potassium iodide (7.6 mmol) in 25 mL of 95% ethanol.
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Cooling: Chill the mixture in an ice bath.
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Addition of Oxidant: While stirring, slowly add 14.5 mL of a 3.5% sodium hypochlorite solution over 20 minutes. The solution will turn a dark brown color.
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Reaction: Remove the flask from the ice bath and continue stirring at room temperature for an additional 20 minutes.
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Quenching: Add 0.98 g of sodium thiosulfate to neutralize excess iodine and sodium hypochlorite. The dark color should dissipate.
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Precipitation: Acidify the solution with hydrochloric acid until the product fully precipitates.
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Isolation: Cool the mixture and collect the solid product by vacuum filtration, rinsing with cold water.
-
Purification (Optional): Recrystallize the solid from an ethanol-water mixture.
Protocol 2: Green Synthesis of this compound using KI and Oxone®
This protocol emphasizes green chemistry principles by using water as the solvent.[2]
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Preparation of Oxone® Solution: In a separate flask, dissolve Oxone® in deionized (DI) water.
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Reactant Mixture: In a 50 mL round-bottom flask, suspend 0.50 g of vanillin (3.3 mmol) and 0.55 g of potassium iodide (3.3 mmol) in 4 mL of DI water.
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Addition of Oxidant: Add the Oxone® solution dropwise to the rapidly stirred vanillin suspension over 5 minutes.
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Reflux: Heat the resulting turbid solution to reflux for 1 hour. Purple iodine vapors may be observed.
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Cooling and Rinsing: Cool the solution and rinse the condenser with 10 mL of DI water to collect all material in the flask.
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Quenching: Test for excess oxidizing agent using starch-iodide paper. If the test is positive (blue-black color), add a small amount of sodium bisulfite until the test is negative.
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Isolation: Isolate the insoluble product by vacuum filtration and wash thoroughly with DI water. The crude product is often of sufficient purity for subsequent steps.[2]
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps in the synthesis and workup of this compound.
Caption: Workflow for this compound Synthesis using Bleach.
Caption: Workflow for Green Synthesis of this compound.
Caption: Troubleshooting Logic for Low Yield Issues.
References
- 1. Sciencemadness Discussion Board - this compound alternate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Iodination and Hydroxylation of Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: 5-Iodovanillin Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scaling up of 5-iodovanillin production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the electrophilic iodination of vanillin. Common iodinating systems include:
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Iodine and an Oxidizing Agent: This includes methods using Oxone® (potassium peroxymonosulfate) and potassium iodide in an aqueous solution.[1][2][3] The active oxidizing agent in Oxone®, KHSO5, reacts with iodide salts to generate an electrophilic iodine source.
-
In-situ Generation of Iodine: Iodine can be generated in-situ by oxidizing potassium iodide with sodium hypochlorite (bleach) in a solvent like ethanol.
-
Iodine and a Base: A mixture of iodine, potassium iodide, and a weak base like sodium bicarbonate in water can also be used.
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Ultrasound-Promoted Iodination: Sonication can be employed in a system of hydrogen peroxide and molecular iodine in water to promote the reaction.[4]
Q2: What is the primary impurity or by-product I should be aware of during the synthesis?
A2: The primary by-product of concern is the starting material, vanillin, resulting from incomplete reaction or reductive dehalogenation.[5] Depending on the reaction conditions, other minor positional isomers might be formed, but this compound is the preferential product due to the directing effects of the hydroxyl and methoxy groups on the aromatic ring.[6]
Q3: What are the key safety precautions when working with the reagents for this compound synthesis?
A3: It is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Specific hazards include:
-
Oxone®: Can cause severe skin burns and eye damage.[2]
-
Iodine and Potassium Iodide: Potassium iodide may cause thyroid damage with prolonged exposure if swallowed.[2]
-
Hydrochloric Acid: Should be handled with nitrile gloves to avoid severe skin burns.[2]
-
This compound: May cause skin, eye, and respiratory irritation.[2] Always work in a well-ventilated area or a fume hood.
Q4: How can I purify the crude this compound product?
A4: Common purification methods include:
-
Recrystallization: This is a widely used method. A common solvent system is an ethanol-water or isopropanol-ethyl acetate-water mixture.[2] The crude product is dissolved in a minimal amount of the hot solvent or solvent mixture, and then the anti-solvent (water) is added until the solution becomes cloudy. Slow cooling should yield purified crystals.
-
Flash Chromatography: For higher purity, flash column chromatography can be employed.[7]
Troubleshooting Guides
Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed; starting material (vanillin) is recovered. | Ineffective iodinating agent. | Ensure the freshness and proper storage of your oxidizing agent (e.g., Oxone®, sodium hypochlorite). Older reagents can lose potency. |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature, depending on the specific protocol. | |
| Incorrect pH of the reaction mixture. | The pH can significantly influence the reactivity of the iodinating species. Ensure the pH is within the optimal range for your chosen method. | |
| Low yield of this compound with significant starting material remaining. | Incomplete reaction. | Increase the stoichiometry of the iodinating agent. However, be mindful that excess reagent may lead to side reactions. |
| Premature precipitation of the product. | Ensure adequate stirring and appropriate solvent volume to keep the reactants in solution or suspension. | |
| Product is lost during workup. | Improper extraction or recrystallization technique. | During extraction, ensure complete phase separation. For recrystallization, avoid using an excessive amount of solvent, as this will reduce recovery. Cool the solution slowly to maximize crystal formation. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Product is discolored (e.g., brown or purple). | Presence of residual iodine. | Wash the crude product with a dilute solution of sodium thiosulfate or sodium bisulfite to quench any remaining iodine.[2] |
| Formation of side products. | Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize the formation of by-products. | |
| Product contains starting material (vanillin) after purification. | Inefficient purification. | If recrystallization is insufficient, consider purification by flash column chromatography for more effective separation.[7] |
| Co-precipitation of vanillin and this compound. | During recrystallization, ensure slow cooling to allow for selective crystallization. A faster cooling rate can lead to the trapping of impurities. |
Challenges in Scaling Up Production
Scaling up the production of this compound from the laboratory to an industrial scale introduces several challenges that can affect yield, purity, cost, and safety.
| Challenge | Description | Mitigation Strategies |
| Heat Transfer and Temperature Control | Iodination reactions are often exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Poor heat control can lead to side reactions, reduced selectivity, and potential runaway reactions. | - Use jacketed reactors with efficient heat transfer fluids.- Implement controlled, gradual addition of reagents.- Employ process analytical technology (PAT) for real-time temperature monitoring. |
| Mixing and Mass Transfer | Inadequate mixing in large vessels can lead to localized "hot spots" or areas of high reactant concentration, resulting in inconsistent product quality and lower yields. This is particularly critical in heterogeneous reaction mixtures. | - Select appropriate reactor and impeller designs to ensure efficient mixing.- Conduct mixing studies at a smaller scale to understand the impact on the reaction.- Consider using continuous flow reactors for better control over mixing and heat transfer.[8] |
| By-product Formation and Control | The formation of by-products, such as vanillin from reductive dehalogenation, can become more pronounced at a larger scale.[5] | - Optimize reaction conditions (temperature, pH, reagent stoichiometry) at the pilot scale to minimize by-product formation.- Develop robust analytical methods to monitor the reaction progress and impurity profile. |
| Purification and Isolation | Recrystallization, while effective at the lab scale, can be less efficient and more difficult to manage at an industrial scale, potentially leading to lower recovery and higher solvent usage. | - Investigate alternative purification methods such as melt crystallization or reactive extraction.- Optimize the recrystallization process for large-scale operations, focusing on solvent selection, cooling profiles, and crystal size distribution. |
| Waste Management and Environmental Impact | The use of halogenated compounds and organic solvents generates waste streams that require proper treatment and disposal, which can be costly at an industrial scale.[9][10] | - Explore "greener" synthesis routes, such as using aqueous reaction media to reduce organic solvent waste.[1][2][3]- Develop processes for the recovery and recycling of solvents and unreacted materials.- Implement efficient wastewater treatment processes to handle halogenated organic waste.[9][10] |
| Economic Viability | The cost of raw materials, energy consumption, and waste disposal all become significant factors at an industrial scale. | - Optimize the process to maximize yield and minimize reaction time.- Source raw materials from cost-effective and reliable suppliers.- Evaluate the overall process mass intensity (PMI) to identify areas for waste reduction and cost savings.[2] |
Experimental Protocols
Protocol 1: Iodination of Vanillin using Oxone® and Potassium Iodide[1][2]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and an addition funnel, suspend vanillin and potassium iodide (KI) in deionized water.
-
Reagent Addition: Separately, dissolve Oxone® in deionized water. Add the Oxone® solution dropwise to the rapidly stirred vanillin and KI suspension over approximately 5 minutes.
-
Reaction: Heat the resulting mixture to reflux for 1 hour. During this time, the solution will become turbid, and purple iodine vapor may be observed.
-
Workup: Cool the reaction mixture. Test for excess oxidizing agent using starch-iodide paper. If the test is positive (blue-black color), add a small amount of sodium bisulfite until the test is negative.
-
Isolation: Isolate the solid product by vacuum filtration and wash it thoroughly with deionized water.
-
Purification: The crude product can be recrystallized from an ethanol-water or a three-solvent system of isopropanol/ethyl acetate and water.[2]
Protocol 2: Iodination using Sodium Hypochlorite and Potassium Iodide[4]
-
Preparation: In a flask, dissolve vanillin and potassium iodide in 95% ethanol.
-
Cooling: Chill the mixture in an ice bath.
-
Reagent Addition: Slowly add a sodium hypochlorite solution (bleach) to the stirred mixture over 20 minutes while maintaining the low temperature.
-
Reaction: Remove the ice bath and continue stirring at room temperature for another 20 minutes.
-
Quenching: Neutralize any excess iodine and sodium hypochlorite by adding sodium thiosulfate.
-
Precipitation: Acidify the solution with hydrochloric acid to precipitate the this compound.
-
Isolation: Cool the mixture and collect the solid product by vacuum filtration, washing with cold water.
-
Purification: Recrystallize the crude product from an ethanol-water mixture.
Visualizations
General Workflow for this compound Synthesis
Caption: A simplified workflow for the synthesis and purification of this compound.
Logical Relationship of Scale-Up Challenges
Caption: Interdependencies of challenges encountered during the scale-up of this compound production.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 5-Hydroxyvanillin from this compound , Hive Novel Discourse [chemistry.mdma.ch]
- 6. Solved The iodination of vanillin produce this compound | Chegg.com [chegg.com]
- 7. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 9. p2infohouse.org [p2infohouse.org]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Iodination of Vanillin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the iodination of vanillin. Our goal is to help you avoid common pitfalls, such as over-iodination, and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered during the iodination of vanillin?
A1: The most prevalent issue is over-iodination, leading to the formation of di- or even tri-iodinated products alongside the desired mono-iodinated vanillin (5-iodovanillin).[1][2] Vanillin's aromatic ring is highly activated by the hydroxyl and methoxy groups, making it susceptible to multiple additions of iodine if the reaction conditions are not carefully controlled.[1][3]
Q2: How can I selectively synthesize this compound and avoid over-iodination?
A2: Achieving selective mono-iodination requires careful control of the reaction conditions. Key strategies include:
-
Stoichiometry Control: Use a 1:1 molar ratio or even a slight sub-stoichiometric amount of the iodinating agent relative to vanillin.[2]
-
Temperature Management: Perform the reaction at a lower temperature, for instance, by using an ice bath, to decrease the reaction rate and enhance selectivity for the mono-iodinated product.[1][2]
-
Controlled Reagent Addition: Add the iodinating agent dropwise and slowly to the vanillin solution.[1][4] This helps to maintain a low concentration of the electrophile and minimize localized areas of high concentration that can lead to multiple iodinations.
-
Choice of Iodinating Agent: Milder iodinating agents are less likely to cause over-iodination.[2] Several "green" and efficient methods have been developed that offer good yields of the mono-iodinated product.[1][5][6]
Q3: What are some recommended "greener" protocols for the iodination of vanillin?
A3: Several more environmentally benign protocols have been developed to replace traditional methods that use harsh reagents like nitric acid.[1] Two commonly cited green methods are:
-
Sodium Iodide and Sodium Hypochlorite (Bleach): This method uses readily available and less hazardous materials in an aqueous alcohol solvent.[1][3][4]
-
Potassium Iodide and Oxone®: This reaction can be performed in water, making it a very green alternative.[5][6][7][8][9]
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. You can compare the reaction mixture to spots of your starting material (vanillin) and a reference standard of this compound if available. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progression.
Q5: My reaction has produced a mixture of mono- and di-iodinated vanillin. How can I purify the desired this compound?
A5: Purification can typically be achieved through recrystallization.[5][9][10][11] A common solvent system for recrystallization is a mixture of isopropanol and water or ethanol and water.[5][9][10][11] Flash column chromatography can also be an effective purification method if recrystallization does not yield a product of sufficient purity.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Ineffective iodinating agent generation. | Ensure the oxidizing agent (e.g., sodium hypochlorite or Oxone®) is fresh and active. Check the stoichiometry of your reagents. |
| Reaction temperature is too low. | While low temperatures are good for selectivity, the reaction may not proceed if it's too cold. Allow the reaction to warm to room temperature after the initial controlled addition.[1] | |
| Formation of a Darkly Colored Precipitate or Solution | This can occur with certain procedures, potentially indicating side reactions. | The order of addition of reagents can be critical. Adding the iodinating agent solution to the vanillin solution is often recommended to avoid this.[11] A sodium thiosulfate wash during workup can help to remove excess iodine and other coloring impurities.[1] |
| Over-iodination (Presence of Di-iodovanillin) | The reaction is too vigorous or the stoichiometry is incorrect. | Reduce the reaction temperature using an ice bath.[1][2] Ensure you are using a 1:1 molar ratio of the iodinating agent to vanillin.[2] Add the iodinating agent slowly and dropwise.[1][4] |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | Purify the crude product using flash column chromatography.[10] Ensure all starting materials are pure. |
| Inconsistent Yields | Variability in reagent quality or reaction conditions. | Use reagents from a reliable source and ensure they are not degraded. Standardize your reaction setup, including stirring speed and rate of addition, for better reproducibility. |
Experimental Protocols
Protocol 1: Iodination of Vanillin using Sodium Iodide and Sodium Hypochlorite[1][4]
This protocol is adapted from procedures that emphasize greener and more selective reaction conditions.
Materials:
-
Vanillin
-
Sodium Iodide (NaI)
-
Ethanol
-
Sodium Hypochlorite (NaOCl, household bleach, ~5-6%)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Hydrochloric Acid (HCl), 3 M
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve vanillin (1.0 eq) in ethanol.
-
Add sodium iodide (1.0-1.1 eq) to the solution and stir until it dissolves.
-
Cool the flask in an ice-water bath.
-
Slowly add sodium hypochlorite solution (1.1-1.2 eq) dropwise over 10-15 minutes while stirring vigorously.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 10 minutes.
-
Quench the reaction by adding a 10% sodium thiosulfate solution to remove any remaining iodine.
-
Acidify the mixture with 3 M HCl to a pH of ~2 to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Dry the product. The crude product can be recrystallized from an ethanol/water mixture for further purification.
Protocol 2: Iodination of Vanillin using Potassium Iodide and Oxone®[5][9]
This protocol utilizes water as the solvent, making it a particularly green method.
Materials:
-
Vanillin
-
Potassium Iodide (KI)
-
Oxone® (potassium peroxymonosulfate)
-
Deionized Water
Procedure:
-
In a round-bottom flask, suspend vanillin (1.0 eq) and potassium iodide (1.0 eq) in deionized water.
-
In a separate container, dissolve Oxone® (approximately 1.0 eq of the active component, KHSO₅) in deionized water.
-
Add the Oxone® solution dropwise to the stirred suspension of vanillin and KI over 5 minutes.
-
Heat the reaction mixture to reflux for 1 hour.
-
Cool the mixture to room temperature.
-
Collect the precipitated product by vacuum filtration and wash thoroughly with deionized water.
-
Dry the product. The crude product is often of sufficient purity for subsequent steps but can be recrystallized if needed.[9]
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield (%) |
| Vanillin | 152.15 | 81-83 | White to pale yellow crystals | - |
| This compound | 278.04 | 183-185 | Tan, shiny solid | 70-90 |
Note: Yields are highly dependent on the specific protocol and reaction scale.
Visualizations
Caption: Reaction pathway for the iodination of vanillin.
Caption: Workflow for troubleshooting over-iodination.
References
- 1. organicers.org [organicers.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Solved vanillin was the limiting reagent. The % yield of 1.0 | Chegg.com [chegg.com]
- 5. tandfonline.com [tandfonline.com]
- 6. gctlc.org [gctlc.org]
- 7. researchgate.net [researchgate.net]
- 8. experts.umn.edu [experts.umn.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodination of Vanillin , Hive Chemistry Discourse [chemistry.mdma.ch]
Validation & Comparative
A Comparative Guide to Validating the Purity of 5-Iodovanillin
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. 5-Iodovanillin, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of this compound purity, supported by detailed experimental protocols and data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely accepted and robust method for determining the purity of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity allow for the separation and quantification of the main component from its potential impurities.
Proposed HPLC Method
Experimental Protocol: HPLC Purity Assay of this compound
This reversed-phase HPLC method is designed to separate this compound from its primary potential impurity, the unreacted starting material vanillin.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions: A detailed breakdown of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |
| Gradient | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
Data Presentation: HPLC Purity Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
| Compound | Retention Time (min) | Area (%) | Purity Specification |
| Vanillin | ~ 4.5 | 1.2 | Impurity |
| This compound | ~ 12.8 | 98.5 | ≥ 98.0% |
| Unknown Impurity | ~ 14.2 | 0.3 | Impurity |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.
HPLC Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity validation process.
Caption: Workflow for this compound Purity Validation by HPLC.
Alternative Purity Assessment Methods
While HPLC is the preferred method, other techniques can provide complementary information about the purity and identity of this compound.
Melting Point Determination
Experimental Protocol:
-
A small amount of the dried crystalline this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded.
A sharp melting point range close to the literature value (183-185 °C) is indicative of high purity.[3] A broad melting range suggests the presence of impurities.
Gas Chromatography (GC)
Experimental Protocol:
-
Prepare a sample solution of this compound in a suitable solvent (e.g., acetone).
-
Inject the sample into a gas chromatograph equipped with a flame ionization detector (FID).
-
The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase.
GC is suitable for volatile and thermally stable compounds. While this compound can be analyzed by GC, derivatization may be necessary to improve its volatility and thermal stability. One supplier reports purity greater than 98.0% as determined by GC.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., DMSO-d6).
-
Acquire the 1H NMR spectrum.
-
Analyze the spectrum for the presence of peaks corresponding to the protons of this compound and any unexpected signals that may indicate impurities.
NMR is a powerful tool for structural elucidation and can be used to identify and quantify impurities if their structures are known.
Comparison of Purity Validation Methods
| Method | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, quantitative, suitable for non-volatile compounds. | Requires specialized equipment and method development. |
| Melting Point Determination | The temperature range over which a solid turns into a liquid. | Simple, rapid, and inexpensive. | Not quantitative, insensitive to small amounts of impurities, not suitable for amorphous solids. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning in a gaseous mobile phase. | High resolution for volatile compounds. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| Nuclear Magnetic Resonance (NMR) | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to HPLC, requires more expensive equipment, complex spectra for mixtures. |
Conclusion
For the definitive validation of this compound purity, HPLC stands out as the most suitable and reliable method, offering both qualitative and quantitative data with high precision and accuracy. While other techniques such as melting point determination, GC, and NMR provide valuable, often complementary, information, they do not match the comprehensive purity assessment capabilities of a well-developed HPLC method. For researchers and professionals in drug development, the implementation of a robust HPLC protocol is essential for ensuring the quality and consistency of this compound used in their synthetic endeavors.
References
- 1. Direct and accurate purity evaluation for isovanillin conversion to HMCA through aldol condensation by using RID and its comparison with UV detection - Arabian Journal of Chemistry [arabjchem.org]
- 2. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-ヨードバニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 5438-36-8 | TCI EUROPE N.V. [tcichemicals.com]
A Comparative Analysis of the Reactivity of 5-Iodovanillin and 5-Bromovanillin in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between an iodo- or bromo-substituted precursor is a critical decision in the strategic planning of synthetic routes. This guide provides an objective comparison of the reactivity of 5-iodovanillin and 5-bromovanillin in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. The information presented is supported by experimental data to inform the selection of the optimal starting material for specific synthetic applications.
The enhanced reactivity of aryl iodides over their bromide counterparts is a well-established principle in organic chemistry, primarily attributed to the difference in the carbon-halogen bond dissociation energies. The weaker carbon-iodine bond (C-I) compared to the carbon-bromine bond (C-Br) facilitates the oxidative addition step in the catalytic cycle of palladium-catalyzed reactions, which is often the rate-determining step. This fundamental difference in reactivity is expected to be observed in the case of this compound and 5-bromovanillin.
Quantitative Reactivity Comparison
The following tables summarize the available quantitative data for the Suzuki-Miyaura, Heck, and Sonogashira reactions of this compound and 5-bromovanillin. It is important to note that while specific experimental data for this compound is available, directly comparable data for 5-bromovanillin under identical conditions is scarce in the literature. Therefore, for 5-bromovanillin, data from reactions with structurally similar aryl bromides are presented to provide a reasonable point of comparison.
Table 1: Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| This compound | 4-Methylphenylboronic acid | 10% Pd/C (0.55) | K₂CO₃ | Water | Reflux | 30 min | Not specified | [1][2] |
| 5-Bromosalicylaldehyde * | Phenylboronic acid | Pd(OAc)₂ (0.01) | K₂CO₃ | DMF | RT | 12 h | Low | [3] |
*Data for 5-bromosalicylaldehyde is used as a proxy for 5-bromovanillin due to structural similarity.
Table 2: Heck Reaction
| Starting Material | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| This compound | Styrene | Not available | Not available | Not available | Not available | Not available | Not available | |
| 2-Acetyl-5-bromobenzofuran * | Styrene | Pd(OAc)₂ (0.25) | Et₃N | DMF | 160 (MW) | 5 min | 88 | [4] |
*Data for 2-acetyl-5-bromobenzofuran is used as a proxy due to the presence of a brominated aromatic ring with an adjacent carbonyl-containing substituent.
Table 3: Sonogashira Coupling
| Starting Material | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| This compound | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ | CuI | N-Methylmorpholine | Not specified | Not specified | Not specified | [1][2] | |
| Aryl Bromide (general) * | Terminal Alkyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | 50 | 12 h | Low (unconsumed SM) | [5] |
*General conditions for a challenging Sonogashira coupling of an aryl bromide are presented.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Suzuki-Miyaura Coupling of this compound
Procedure: To a 50-mL round-bottom flask equipped with a stir bar, this compound (0.90 mmol), 4-methylphenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.9 mmol), and 10% Palladium on carbon (Pd/C, 5 mg, 5 µmol Pd) are added, followed by 15 mL of deionized water.[1][6] The resulting heterogeneous mixture is then vigorously refluxed for 30 minutes.[1][6] After cooling to room temperature, 2.9 mL of 2.0 M HCl is slowly added with stirring to acidify the mixture.[6] Ethyl acetate (8 mL) is added to dissolve all organic solids, and the biphasic mixture is filtered through qualitative grade filter paper to remove the Pd/C catalyst.[6] The organic and aqueous layers are separated, and the aqueous layer is extracted further with ethyl acetate (2 x 10 mL).[6] The combined organic phases are washed with brine and dried over anhydrous MgSO₄.[6] The solvent is then removed under reduced pressure to yield the product.[6]
Heck Reaction of 2-Acetyl-5-bromobenzofuran (as a proxy for 5-bromovanillin)
Procedure: The Heck cross-coupling of 2-acetyl-5-bromobenzofuran with styrene is carried out under microwave irradiation at 160 °C for 5 minutes.[4] The reaction utilizes a catalytic system of Pd(OAc)₂ in a mixture of DMF, triethylamine (Et₃N) as the base, and tetrabutylammonium bromide (TBAB) as an additive, which is essential for the reaction to proceed efficiently.[4][7]
Sonogashira Coupling of an Aryl Bromide (General Protocol)
Procedure: To a reaction vessel, the aryl bromide (1 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 5 mol%), and copper(I) iodide (CuI, 10 mol%) are added.[5] The vessel is purged with an inert atmosphere. Anhydrous, degassed THF is added as the solvent, followed by triethylamine (Et₃N, 3 eq) as the base and the terminal alkyne (e.g., phenylacetylene, 3 eq).[5] The reaction mixture is stirred at room temperature for 2 hours and then heated to 50 °C for 12 hours.[5]
Visualization of Key Processes
To illustrate the fundamental concepts discussed, the following diagrams are provided.
Figure 1: General reactivity trend based on carbon-halogen bond strength.
References
A Comparative Analysis of the Biological Activities of 5-Iodovanillin Derivatives and Vanillin
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the antimicrobial, antioxidant, and anticancer properties of 5-iodovanillin derivatives in comparison to the parent compound, vanillin, supported by experimental data and detailed protocols.
Vanillin, a widely recognized phenolic aldehyde, is a versatile molecule with applications extending beyond its characteristic flavor and aroma. Its derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic properties. This guide provides a comparative overview of the biological activities of this compound derivatives and vanillin, focusing on their antimicrobial, antioxidant, and anticancer effects. The inclusion of an iodine atom at the C-5 position of the vanillin structure has been explored as a strategy to enhance its biological efficacy.
Antimicrobial Activity: Awaiting a Clear Victor
While vanillin itself exhibits broad-spectrum antimicrobial activity, direct comparative studies with its 5-iodinated derivatives using standardized methods are limited. The available data for vanillin provides a baseline for its efficacy against various bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Vanillin against Various Microorganisms
| Microorganism | Type | MIC (mM) | Reference |
| Pantoea agglomerans | Bacterium | 10 - 13.3 | [1][2] |
| Aeromonas enteropelogenes | Bacterium | 10 - 13.3 | [1][2] |
| Micrococcus lylae | Bacterium | 10 - 13.3 | [1][2] |
| Sphingobacterium spiritovorun | Bacterium | 10 - 13.3 | [1][2] |
| Alternaria sp. | Fungus | 12.5 - 13.3 | [1][2] |
| Aspergillus sp. | Fungus | 20 | [3] |
| Penicillium sp. | Fungus | 12.5 - 12.7 | [3] |
| Fusarium sp. | Fungus | 12.5 - 12.7 | [3] |
| Unidentified Yeasts | Yeast | 5.0 - 6.7 | [1][2] |
Note: Data for this compound derivatives' MIC values are not yet available in the reviewed literature, preventing a direct quantitative comparison in this table.
Antioxidant Potential: Exploring the Impact of Iodination
Table 2: Antioxidant Activity (IC50) of Vanillin and a Vanillin Derivative
| Compound | Assay | IC50 (ppm) | Reference |
| Vanillin | DPPH | 10.06 | |
| 9-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,9- hexahydro -1H-xanthene-1,8(2H)-dione | DPPH | 0.99 |
Note: This table presents data from a single study for comparison. Further research is needed to evaluate this compound derivatives under the same conditions.
Anticancer Activity: A Glimpse of Enhanced Potency
The most direct evidence for the enhanced biological activity of a this compound derivative comes from anticancer studies. A study on novel halolactones derived from vanillin provides a head-to-head comparison of a trans-δ-iodo-γ-lactone derivative and vanillin against a human bladder cancer cell line.
Table 3: Anticancer Activity (IC50) of Vanillin and a this compound Derivative
| Compound | Cell Line | IC50 (µM) | Reference |
| Vanillin | T-24 (Human Bladder Cancer) | 48.5 | [4] |
| trans-δ-iodo-γ-lactone of vanillin | T-24 (Human Bladder Cancer) | 63.4 | [4] |
| trans-δ-iodo-γ-lactone of vanillin | CLBL-1 (Canine B-cell Lymphoma) | 46.3 | [4] |
Interestingly, in this specific study, the iodinated derivative showed a slightly higher IC50 value (lower potency) against the T-24 cell line compared to vanillin. However, it demonstrated potent activity against the CLBL-1 canine cancer cell line.[4] This highlights the importance of evaluating compounds against a panel of cell lines to understand their full potential and specificity.
Signaling Pathways and Experimental Workflows
The mechanisms by which vanillin and its derivatives exert their biological effects are complex and involve various signaling pathways. Vanillin has been shown to modulate pathways such as NF-κB and Wnt/β-catenin, which are crucial in inflammation and cancer.[5][6] The specific signaling pathways affected by this compound derivatives are still under investigation.
To facilitate further research, this guide includes diagrams of common experimental workflows.
Workflow for Determining Minimum Inhibitory Concentration (MIC).
Workflow for DPPH Radical Scavenging Assay.
Workflow for MTT Assay for Anticancer Activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the protocols for the key assays mentioned in this guide.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, typically adjusted to a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound (vanillin or its derivative) is prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without the compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of Reagents: A stock solution of DPPH in methanol is prepared. Serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid) are also prepared.
-
Reaction Mixture: The test compound dilutions are mixed with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Conclusion
The available data suggests that the introduction of an iodine atom at the C-5 position of the vanillin scaffold has the potential to modulate its biological activity. While a direct and comprehensive comparison across antimicrobial, antioxidant, and anticancer activities is still needed, the initial findings in the realm of anticancer research are promising. Further studies employing standardized methodologies are crucial to fully elucidate the structure-activity relationship and the therapeutic potential of this compound derivatives. This guide serves as a foundational resource for researchers embarking on the exploration of this intriguing class of compounds.
References
spectroscopic comparison of vanillin and 5-iodovanillin
In the world of organic chemistry, the introduction of a heavy atom like iodine to an aromatic ring can significantly alter its electronic and steric properties. This guide provides a detailed spectroscopic comparison of vanillin and its derivative, 5-iodovanillin, offering researchers, scientists, and drug development professionals a comprehensive look at how iodination impacts key analytical signatures. The data presented herein is crucial for reaction monitoring, quality control, and the structural elucidation of related compounds.
Executive Summary of Spectroscopic Differences
The substitution of a hydrogen atom with iodine at the C5 position of the vanillin ring introduces notable changes across various spectroscopic techniques. In NMR spectroscopy, the most significant impact is observed in the chemical shifts of the aromatic protons and carbons, with the iodine atom causing a downfield shift for adjacent nuclei. Infrared spectroscopy reveals subtle shifts in vibrational frequencies of the hydroxyl and carbonyl groups. UV-Visible spectroscopy shows a bathochromic (red) shift in the absorption maximum due to the influence of the iodine atom on the electronic transitions. Finally, mass spectrometry clearly distinguishes the two compounds by a significant difference in their molecular ion peaks, corresponding to the mass of the iodine atom.
Data Presentation: A Tabular Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry for vanillin and this compound.
Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Proton Assignment | Vanillin Chemical Shift (ppm) | This compound Chemical Shift (ppm) | Key Differences |
| Aldehyde (-CHO) | 9.77 | 9.76 | Minimal change. |
| Aromatic (H2) | 7.42 | 7.89 | Significant downfield shift due to proximity to iodine. |
| Aromatic (H6) | 7.40 | 7.42 | Minor downfield shift. |
| Aromatic (H5) | 6.95 | - | Proton at C5 is substituted with iodine. |
| Methoxy (-OCH₃) | 3.83 | 3.91 | Minor downfield shift. |
| Hydroxyl (-OH) | 9.45 | ~10.8 (broad) | Downfield shift and broadening. |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Carbon Assignment | Vanillin Chemical Shift (ppm) | This compound Chemical Shift (ppm) | Key Differences |
| Aldehyde (-CHO) | 191.1 | 191.0 | Minimal change. |
| C4 (-OH) | 151.2 | 152.4 | Minor downfield shift. |
| C3 (-OCH₃) | 147.9 | 150.6 | Minor downfield shift. |
| C1 | 127.8 | 131.6 | Downfield shift. |
| C6 | 124.9 | 134.0 | Significant downfield shift. |
| C2 | 115.5 | 116.1 | Minor downfield shift. |
| C5 | 112.9 | 84.3-93.0 | Significant upfield shift due to the heavy atom effect of iodine.[1] |
| Methoxy (-OCH₃) | 55.6 | 59.8 | Downfield shift. |
Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)
| Functional Group | Vanillin Absorption (cm⁻¹) | This compound Absorption (cm⁻¹) | Key Differences |
| O-H Stretch (phenolic) | ~3200 (broad) | ~3236 (broad) | Minor shift to higher wavenumber.[1] |
| C-H Stretch (aromatic) | ~3100-3000 | ~3100-3000 | No significant change. |
| C-H Stretch (aldehyde) | ~2850, ~2750 | ~2850, ~2750 | No significant change. |
| C=O Stretch (aldehyde) | ~1665 | ~1685 | Shift to higher wavenumber due to electronic effects of iodine.[1] |
| C=C Stretch (aromatic) | ~1580, ~1510 | ~1570, ~1490 | Minor shifts in aromatic ring vibrations. |
| C-O Stretch (ether) | ~1270, ~1150 | ~1260, ~1140 | Minor shifts. |
Table 4: UV-Visible Spectroscopic Data (Solvent: Ethanol)
| Parameter | Vanillin | This compound | Key Differences |
| λ_max 1 (nm) | ~230 | Not Reported | - |
| λ_max 2 (nm) | ~279 | Not Reported | - |
| λ_max 3 (nm) | ~308 | Not Reported | A bathochromic shift is expected due to the auxochromic effect of iodine. |
Table 5: Mass Spectrometry Data (Electron Ionization)
| Parameter | Vanillin | This compound | Key Differences |
| Molecular Ion (M⁺) [m/z] | 152 | 278 | A difference of 126 m/z units, corresponding to the mass of iodine minus hydrogen.[2] |
| Key Fragment [m/z] | 151 ([M-H]⁺) | 277 ([M-H]⁺) | Loss of a hydrogen atom. |
| Key Fragment [m/z] | 123 ([M-CHO]⁺) | 249 ([M-CHO]⁺) | Loss of the formyl group. |
| Key Fragment [m/z] | 95 | 221 | Further fragmentation. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its spectroscopic characterization are provided below.
Synthesis of this compound from Vanillin.[3][4]
This procedure is adapted from the electrophilic aromatic substitution of vanillin.
-
Dissolution: In a 100 mL flask, dissolve 0.87 g of vanillin (5.7 mmol) and 1.26 g of potassium iodide (7.6 mmol) in 25 mL of 95% ethanol.
-
Cooling: Chill the mixture in an ice bath.
-
Addition of Oxidizing Agent: While stirring, add 14.5 mL of a 3.5% sodium hypochlorite solution dropwise over 20 minutes.
-
Reaction: Remove the flask from the ice bath and continue stirring at room temperature for another 20 minutes.
-
Quenching: Neutralize the excess iodine and sodium hypochlorite by adding 0.98 g of sodium thiosulfate.
-
Acidification and Precipitation: Acidify the solution with hydrochloric acid until the product completely precipitates.
-
Isolation: Cool the mixture and collect the solid product by vacuum filtration on a Buchner funnel.
-
Washing and Recrystallization: Rinse the solid with cold water. Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.[3] Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample was ground with potassium bromide (KBr) and pressed into a thin pellet. The spectra were recorded in the range of 4000-400 cm⁻¹.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a dual-beam spectrophotometer. Solutions of the compounds were prepared in ethanol at a concentration of approximately 10⁻⁵ M. The spectra were scanned from 200 to 400 nm.
-
Mass Spectrometry (MS): Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions was recorded.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow from starting material to the comparative spectroscopic analysis.
Caption: Workflow for the synthesis and spectroscopic comparison of vanillin and this compound.
References
Cytotoxicity of Vanillin-Based Schiff Bases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug development. Schiff bases derived from vanillin and its analogues, such as 5-iodovanillin, have emerged as a promising class of compounds due to their potential cytotoxic activities against various cancer cell lines. Their synthesis is often straightforward, and their chemical structure can be readily modified to optimize biological activity. This guide provides a comparative overview of the cytotoxicity of vanillin-based Schiff bases, supported by experimental data and detailed protocols to aid in research and development.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various vanillin and o-vanillin derived Schiff bases and their metal complexes against a panel of human cancer cell lines. This data, compiled from multiple studies, allows for a comparative assessment of their cytotoxic potential. Cisplatin, a widely used chemotherapy drug, is included as a reference compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Palladium(II) complex of o-vanillin Schiff base with Aniline | MCF-7 (Breast) | 7.21 | Cisplatin | 61.56 |
| A549 (Lung) | - | - | - | |
| SKOV3 (Ovarian) | - | - | - | |
| Copper(II) complex of o-vanillin Schiff base with 4-chloro-m-phenylenediamine | HCT-116 (Colon) | 4.2 | 5-Fluorouracil | 4.6 |
| Copper(II) complex of o-vanillin Schiff base | MCF-7 (Breast) | 13.9 | Cisplatin | 19.2 |
| MDA-MB-231 (Breast) | - | - | - | |
| Zinc(II) complex of o-vanillin Schiff base with (R)-(+)-2-amino-3-phenyl-1-propanol | K-562 (Leukemia) | High Activity | Cisplatin | - |
| HL-60 (Leukemia) | High Activity | - | - | |
| A-549 (Lung) | High Activity | - | - | |
| HeLa (Cervical) | High Activity | - | - | |
| Dinuclear Ni(II) complex of o-vanillin Schiff base with o-phenylenediamine | HCT-116 (Colon) | 0.81 | - | - |
| Schiff base L5 (5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol) | HeLa (Cervical) | Micromolar range | Carboplatin | - |
| MCF-7 (Breast) | Micromolar range | - | - |
Note: A lower IC50 value indicates higher cytotoxicity. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Synthesis of a Representative Vanillin Schiff Base
A common method for synthesizing vanillin Schiff bases involves the condensation reaction between vanillin (or a substituted vanillin) and a primary amine.
Materials:
-
Vanillin (or this compound)
-
Primary amine (e.g., aniline, substituted aniline)
-
Ethanol or Methanol (as solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve an equimolar amount of vanillin (or its derivative) in ethanol in a round-bottom flask.
-
Add an equimolar amount of the primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried in a desiccator.
-
The purity of the synthesized compound can be confirmed by measuring its melting point and using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Cytotoxicity Assessment: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Schiff base compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights: Apoptosis Induction
Several studies suggest that vanillin-based Schiff bases induce cytotoxicity in cancer cells by triggering apoptosis, or programmed cell death. This process is often mediated through the intrinsic (mitochondrial) pathway.
Performance of 5-Iodovanillin-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel polymers from sustainable resources is a burgeoning area of research, with vanillin, a lignin-derived aromatic aldehyde, emerging as a versatile platform chemical.[1][2] Functionalization of the vanillin structure opens avenues for creating polymers with tailored properties. This guide provides a comparative analysis of the projected performance of polymers based on 5-iodovanillin against established vanillin-based and other conventional polymers, particularly in the context of biomedical applications such as drug delivery. Due to the limited availability of direct experimental data on this compound-based polymers, this comparison is based on the known properties of iodinated compounds, vanillin-derived polymers, and common alternative materials.
Introduction to this compound-Based Polymers
This compound is a derivative of vanillin where an iodine atom is introduced onto the aromatic ring. This modification is significant as the presence of a heavy atom like iodine is anticipated to impart unique properties to the resulting polymers, such as increased density, radiopacity for imaging applications, and altered chemical reactivity for further functionalization.[3][4] The synthesis of this compound can be achieved through electrophilic aromatic substitution of vanillin.
Polymers derived from this compound can be synthesized through various polymerization reactions targeting the aldehyde and hydroxyl functional groups of the monomer. These could include the formation of polyesters, polycarbonates, and Schiff base polymers, similar to those derived from vanillin.[1][5] The incorporation of iodine is expected to enhance the performance of these polymers in specific applications, notably in drug delivery systems where imaging and therapeutic functionalities can be combined.[3][6]
Comparative Performance Analysis
This section compares the anticipated properties of this compound-based polymers with those of non-iodinated vanillin-based polymers and widely used biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA).
Data Presentation
| Property | This compound-Based Polymers (Projected) | Vanillin-Based Poly(ester)s | Poly(lactic-co-glycolic acid) (PLGA) |
| Biocompatibility | Expected to be biocompatible, but requires specific toxicological studies. | Generally considered biocompatible.[7] | Well-established biocompatibility and biodegradability.[8] |
| Biodegradability | Expected to be biodegradable, similar to other vanillin-based polyesters. | Biodegradable.[9] | Biodegradable with tunable degradation rates.[10] |
| Drug Loading Capacity | Potentially high due to aromatic structure and potential for specific interactions. | Good, influenced by the specific polymer architecture. | Well-characterized and variable with formulation. |
| Radiopacity | High, due to the presence of iodine, making it suitable for in-situ imaging of drug delivery systems.[3][11] | Low. | Low. |
| Thermal Stability (Tg) | Expected to have a high glass transition temperature (Tg) due to the rigid aromatic structure and heavy iodine atom. | Tg in the range of 16.2 to 81.2 °C.[12] | Tg typically in the range of 40-60 °C. |
| Mechanical Properties | Expected to be rigid and potentially brittle, similar to other aromatic polyesters. | Tunable based on the specific diol used in polymerization.[9] | Mechanical properties can be tailored by the lactide to glycolide ratio. |
Experimental Protocols
Detailed methodologies for the characterization of polymers are crucial for reproducible research. Below are standard protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To determine the chemical structure and composition of the polymer.
-
Protocol: A 10-20 mg sample of the polymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer. The chemical shifts, signal integrations, and coupling constants are analyzed to confirm the successful polymerization and the structure of the repeating units.[13][14]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the functional groups present in the polymer.
-
Protocol: A small amount of the polymer is placed on the ATR crystal of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. The presence of characteristic peaks for ester, ether, aromatic, and other functional groups confirms the polymer structure.[15][16]
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
-
Purpose: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
-
Protocol: The polymer is dissolved in a suitable solvent (e.g., THF, DMF) at a concentration of 1-2 mg/mL. The solution is injected into an SEC/GPC system equipped with a refractive index (RI) detector. The system is calibrated with polystyrene standards to obtain the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI.[13][17]
Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Protocol: A 5-10 mg sample of the polymer is sealed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The Tg is determined from the inflection point in the heat flow curve during the second heating scan.[16][18]
Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability of the polymer.
-
Protocol: A 10-15 mg sample of the polymer is placed in a TGA pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The weight loss of the sample as a function of temperature is recorded to determine the decomposition temperature.[15]
Mandatory Visualization
Synthesis of this compound-Based Polyester
Caption: Synthetic pathway for a this compound-based polyester.
Experimental Workflow for Polymer Characterization
Caption: Workflow for the structural and thermal characterization of polymers.
Potential Signaling Pathway in Drug Delivery
Caption: Targeted drug delivery and release mechanism.
References
- 1. From vanillin to biobased aromatic polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polymers for Improved Delivery of Iodinated Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymeric innovations in drug delivery: Enhancing therapeutic efficacy - Int J Pharm Chem Anal [ijpca.org]
- 9. Sustainable Aromatic Aliphatic Polyesters and Polyurethanes Prepared from Vanillin-Derived Diols via Green Catalysis [mdpi.com]
- 10. Polymers in Drug Delivery [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. measurlabs.com [measurlabs.com]
- 14. mdpi.com [mdpi.com]
- 15. nadkarnispc.com [nadkarnispc.com]
- 16. specialchem.com [specialchem.com]
- 17. Electrochemical synthesis of biobased polymers and polymer building blocks from vanillin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. academic.oup.com [academic.oup.com]
A Comparative Guide to the Synthesis of 5-Iodovanillin for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of key intermediates with high purity and yield is paramount. 5-Iodovanillin, a crucial building block for various bioactive molecules, can be synthesized through several methods. This guide provides a comparative analysis of different synthetic routes to this compound, offering a detailed look at their experimental protocols, and quantitative performance, and presenting a clear visual representation of the workflows.
Comparative Analysis of Synthesis Methods
The choice of a synthetic method for this compound is often a trade-off between yield, reaction conditions, cost, and environmental impact. Below is a summary of the most common methods with their key performance indicators.
| Method | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| Method 1: Potassium Iodide and Sodium Hypochlorite | Vanillin, Potassium Iodide, Sodium Hypochlorite | Ethanol/Water | ~40 minutes | 0°C to RT | 63 | >95 (after recrystallization) |
| Method 2: Sodium Triiodide | Vanillin, Sodium Iodide, Iodine, Sulfuric Acid | Water | 3 hours | 90°C | 99 | >95 (NMR) |
| Method 3: Oxone® and Potassium Iodide | Vanillin, Oxone®, Potassium Iodide | Water | 1 hour | Reflux | >51 (crude) | Sufficient for next step |
| Method 4: Ultrasound-Promoted Iodination | Vanillin, Iodine, Hydrogen Peroxide | Water | 0.5 hours | Not specified | 99 | Not specified |
Experimental Protocols
Detailed methodologies for each of the key synthesis routes are provided below to allow for replication and adaptation in a laboratory setting.
Method 1: Iodination using Potassium Iodide and Sodium Hypochlorite
This method represents a common and accessible approach for the electrophilic aromatic substitution of vanillin.
Experimental Protocol: [1]
-
Dissolve 0.87 g of vanillin (5.7 mmol) and 1.26 g of potassium iodide (7.6 mmol) in 25 mL of 95% ethanol in a 100 mL flask.
-
Chill the mixture in an ice bath.
-
Slowly add 14.5 mL of a 3.5% sodium hypochlorite solution over 20 minutes with constant stirring.
-
Remove the flask from the ice bath and continue stirring at room temperature for another 20 minutes.
-
Neutralize the excess iodine and sodium hypochlorite by adding 0.98 g of sodium thiosulfate.
-
Acidify the solution with hydrochloric acid until the product completely precipitates.
-
Cool the mixture and filter the solid using a Buchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the product from an ethanol-water mixture to obtain pure this compound.
Method 2: Iodination using Sodium Triiodide
This procedure offers a high-yield synthesis of this compound.[2]
Experimental Protocol:
-
Dissolve 28.4 g of vanillin (200 mmol) in 200 mL of 1N NaOH and warm to 90°C.
-
Prepare a 2 M aqueous solution of NaI3 by reacting NaI and I2.
-
Over a period of 3 hours, add 105 mL of the 2 M NaI3 solution along with 5 mL of 3.55 M H2SO4 to the vanillin solution with stirring.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of 2-3 with 20% aqueous H2SO4.
-
Extract the product with a 10% methanol/90% chloroform mixture.
-
Dry the organic phase with MgSO4 and remove the solvent under reduced pressure to yield this compound.
Method 3: Green Synthesis using Oxone® and Potassium Iodide
This method is presented as an environmentally benign approach to the iodination of vanillin, utilizing water as the solvent.[3][4][5][6]
-
Dissolve 1.05 g of Oxone® (3.41 mmol of KHSO5) in 4 mL of deionized water.
-
In a 25-mL round-bottom flask, suspend 0.50 g of vanillin (3.3 mmol) and 0.55 g of KI (3.3 mmol) in 4 mL of deionized water.
-
Add the Oxone® solution dropwise to the vanillin suspension over 5 minutes with rapid stirring.
-
Reflux the resulting mixture for 1 hour.
-
Cool the solution and isolate the insoluble product by vacuum filtration.
-
Wash the product thoroughly with deionized water.
-
The crude product can be used directly or recrystallized from an 80:20 isopropanol/ethyl acetate mixture with the addition of hot water.[3]
Method 4: Ultrasound-Promoted Iodination
This rapid synthesis method utilizes ultrasound to promote the iodination reaction.[7]
Experimental Protocol: [7]
-
Suspend the aromatic compound (2 mmol) and molecular iodine (2-4 mmol) in 10 mL of distilled water.
-
Add 30% hydrogen peroxide (4-8 mmol) to the suspension.
-
Sonicate the mixture and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add a saturated aqueous solution of sodium thiosulfate (10 mL) to the mixture.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic phase over MgSO4.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizing the Synthetic Workflows
To better understand the procedural flow of each synthesis method, the following diagrams illustrate the key steps involved.
Caption: Workflow for the synthesis of this compound using potassium iodide and sodium hypochlorite.
Caption: Workflow for the synthesis of this compound using sodium triiodide.
Caption: Workflow for the green synthesis of this compound using Oxone® and potassium iodide.
Caption: Workflow for the ultrasound-promoted synthesis of this compound.
Reaction Pathway
The synthesis of this compound from vanillin is an electrophilic aromatic substitution reaction. The iodinating agent, which varies depending on the method, acts as the electrophile that attacks the electron-rich aromatic ring of vanillin. The hydroxyl and methoxy groups on the vanillin ring are activating and direct the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent aldehyde and methoxy groups, the substitution occurs predominantly at the C5 position.
Caption: General reaction pathway for the iodination of vanillin.
References
- 1. organicers.org [organicers.org]
- 2. Iodination and Hydroxylation of Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. gctlc.org [gctlc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Structural Analysis of 5-Iodovanillin and Other Halogenated Vanillins
A detailed guide for researchers and drug development professionals on the structural characteristics of 5-iodovanillin, 5-bromovanillin, and 5-chlorovanillin, supported by experimental data and protocols.
This guide provides a comprehensive comparison of the structural features of this compound and its halogenated counterparts, 5-bromovanillin and 5-chlorovanillin. Understanding the nuanced structural differences imparted by halogen substitution is crucial for applications in drug design and materials science, where precise molecular geometry influences biological activity and material properties. This document summarizes key crystallographic data, details experimental protocols for characterization, and visualizes relevant biological pathways.
Structural and Physical Properties
The introduction of different halogen atoms at the 5-position of the vanillin scaffold leads to distinct changes in the molecule's physical and structural parameters. These differences, summarized in the tables below, are primarily determined by the atomic radius and electronegativity of the halogen atom.
| Property | This compound | 5-Bromovanillin | 5-Chlorovanillin |
| CAS Number | 5438-36-8 | 2973-76-4 | 19463-48-0 |
| Molecular Formula | C₈H₇IO₃ | C₈H₇BrO₃ | C₈H₇ClO₃ |
| Molecular Weight | 278.04 g/mol | 231.04 g/mol | 186.59 g/mol |
| Melting Point | 183-185 °C | 164-166 °C | 165-169 °C |
| Appearance | Light yellow fine crystalline powder | Light beige to off-white crystalline solid | White to grey powder or crystals |
Crystallographic Data
The definitive method for elucidating the three-dimensional structure of crystalline solids is single-crystal X-ray diffraction. The data obtained from these experiments provide precise measurements of bond lengths, bond angles, and the overall packing of molecules in the crystal lattice.
Crystal System and Space Group:
| Compound | CCDC Number | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| This compound | 651373 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 5-Bromovanillin | 267845 | Monoclinic | P2₁/n | 21.0586(8) | 8.1969(3) | Data not available | 90 | Data not available | 90 |
| 5-Chlorovanillin | Not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Selected Bond Lengths (Å):
| Bond | This compound | 5-Bromovanillin | 5-Chlorovanillin |
| C-X (Halogen) | Data not available | Data not available | Data not available |
| C-C (Aromatic) | Data not available | Data not available | Data not available |
| C=O (Aldehyde) | Data not available | Data not available | Data not available |
| C-O (Phenol) | Data not available | Data not available | Data not available |
| C-O (Methoxy) | Data not available | Data not available | Data not available |
Selected Bond Angles (°):
| Angle | This compound | 5-Bromovanillin | 5-Chlorovanillin |
| C-C-X (Halogen) | Data not available | Data not available | Data not available |
| C-C-C (Aromatic) | Data not available | Data not available | Data not available |
| O=C-H (Aldehyde) | Data not available | Data not available | Data not available |
| C-C-O (Phenol) | Data not available | Data not available | Data not available |
| C-C-O (Methoxy) | Data not available | Data not available | Data not available |
Note: Complete crystallographic data for this compound and 5-chlorovanillin, including detailed bond lengths and angles, are not yet publicly available in open-access databases. The provided data for 5-bromovanillin is based on available information.[1]
Experimental Protocols
1. Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A suitable solvent is one in which the compound has moderate solubility. For halogenated vanillins, solvents such as ethanol, methanol, or acetone can be effective. The solution is filtered to remove any particulate matter and left in a loosely covered container to allow for slow evaporation at room temperature.
-
Data Collection: A single crystal of appropriate size and quality is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, rotates the crystal through a series of angles while irradiating it with X-rays. The diffraction pattern is recorded as a series of images.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structural model is validated using software such as PLATON and checked against the Crystallographic Information File (CIF) standard.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the halogenated vanillin is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons. Chemical shifts are reported in ppm relative to TMS.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and subtracted from the sample spectrum. A typical spectrum is an average of 16 or 32 scans with a resolution of 4 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Biological Activity and Signaling Pathways
Halogenated vanillins have garnered interest for their potential biological activities, including antioxidant, antiproliferative, and enzyme-inhibiting properties.
Antioxidant Activity and the Nrf2-ARE Pathway
Many phenolic compounds, including vanillin and its derivatives, exhibit antioxidant properties by scavenging free radicals. A key cellular defense mechanism against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[2][3][4][5][6] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE in the promoter region of various antioxidant genes, upregulating their expression.
TRPV1 Antagonism
Vanillin and some of its derivatives are known to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and temperature sensation.[7][8] Halogenation can modulate the activity of these compounds, potentially leading to the development of TRPV1 antagonists for pain management. The activation of TRPV1 by agonists like capsaicin leads to an influx of Ca²⁺ and Na⁺, triggering downstream signaling cascades.
Experimental Workflow
The structural and biological characterization of halogenated vanillins follows a logical workflow, from synthesis and purification to detailed analysis.
References
- 1. 5-Bromovanillin | 2973-76-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Bromovanillin | C8H7BrO3 | CID 18099 - PubChem [pubchem.ncbi.nlm.nih.gov]
Evaluating the Binding Affinity of Vanillin Derivatives to Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents often involves the synthesis and evaluation of small molecules that can effectively bind to specific protein targets. Vanillin and its derivatives, a class of compounds known for their diverse biological activities, have garnered significant interest in this regard. This guide provides a comparative analysis of the binding affinity of various vanillin derivatives to different protein targets, supported by experimental data and detailed methodologies. While specific quantitative binding data for a broad range of 5-iodovanillin derivatives remains limited in publicly available literature, this guide leverages data from closely related vanillin derivatives to provide valuable insights for researchers in the field.
I. Comparative Binding Affinity of Vanillin Derivatives
Inhibition of Mushroom Tyrosinase
Mushroom tyrosinase is a widely used model enzyme in the study of melanogenesis and enzymatic browning. The inhibitory effects of several vanillin derivatives against this enzyme are presented below.
| Compound | Derivative Type | Target Protein | Binding Affinity (IC₅₀) | Inhibition Constants |
| Compound 6a [1] | Cinnamic acid ester of vanillin | Mushroom Tyrosinase | 16.13 µM | Kᵢ = 13 µM, Kᵢ' = 53 µM (Mixed-type inhibition) |
| Compound 4b | Benzoic acid ester of vanillin | Mushroom Tyrosinase | 42.60 µM | Not Reported |
| Compound 6b | Chloro-cinnamic acid ester of vanillin | Mushroom Tyrosinase | 30.85 µM | Not Reported |
| Compound 8a | Piperazine derivative of vanillin | Mushroom Tyrosinase | 21.60 µM | Not Reported |
| Kojic Acid (Standard) [1] | - | Mushroom Tyrosinase | Comparable to Compound 6a | Not Reported |
Binding to Bovine Serum Albumin (BSA)
Bovine serum albumin is a major transport protein in the blood, and understanding the binding of small molecules to it is crucial for pharmacokinetic studies.
| Compound | Derivative Type | Target Protein | Binding Affinity (Kₐ) |
| Divanillin [2] | Vanillin dimer | Bovine Serum Albumin | 3.3 x 10⁵ M⁻¹ |
| Vanillin [2] | - | Bovine Serum Albumin | 7.3 x 10⁴ M⁻¹ |
II. Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following sections outline the protocols used to determine the binding affinities presented in this guide.
Mushroom Tyrosinase Inhibition Assay[1]
Objective: To determine the concentration of a compound that inhibits 50% of the mushroom tyrosinase activity (IC₅₀).
Materials:
-
Mushroom tyrosinase (from Sigma-Aldrich)
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compounds (vanillin derivatives)
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compounds and the standard inhibitor (kojic acid).
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of the test compound solution.
-
Pre-incubate the mixture at a specified temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance in the presence of the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data is then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The inhibition constants (Kᵢ and Kᵢ') are calculated from the intercepts and slopes of these plots.
Fluorescence Quenching Assay for BSA Binding[2]
Objective: To determine the association constant (Kₐ) of a compound binding to bovine serum albumin.
Materials:
-
Bovine serum albumin (BSA)
-
Test compound (Divanillin)
-
Phosphate buffer (pH 7.4)
-
Fluorimeter
Procedure:
-
Prepare a stock solution of BSA in phosphate buffer.
-
Prepare a stock solution of the test compound.
-
In a quartz cuvette, place a solution of BSA of known concentration.
-
Measure the intrinsic fluorescence of BSA (excitation at ~280 nm, emission scan from 300-400 nm). Tryptophan and tyrosine residues in the protein are the primary sources of this fluorescence.
-
Successively add small aliquots of the test compound to the BSA solution and record the fluorescence spectrum after each addition. The binding of the ligand to BSA will quench the intrinsic fluorescence.
-
The fluorescence quenching data is analyzed using the Stern-Volmer equation: F₀ / F = 1 + Kₛᵥ[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (test compound), [Q] is the concentration of the quencher, and Kₛᵥ is the Stern-Volmer quenching constant.
-
For static quenching (ligand binding), the association constant (Kₐ) can be calculated from the relationship: log[(F₀ - F) / F] = log(Kₐ) + n*log[Q] where n is the number of binding sites. A plot of log[(F₀ - F) / F] versus log[Q] gives a straight line with a slope of n and an intercept of log(Kₐ).
III. Visualizing Molecular Interactions and Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following visualizations are provided in the DOT language for clarity and reproducibility.
Tyrosinase-Mediated Melanin Synthesis Pathway
This diagram illustrates the role of tyrosinase in the initial steps of melanin production, the pathway inhibited by the vanillin derivatives discussed.
Caption: Tyrosinase catalyzes the conversion of L-tyrosine to melanin.
Experimental Workflow for IC₅₀ Determination
This diagram outlines the key steps involved in determining the half-maximal inhibitory concentration (IC₅₀) of a compound.
Caption: Workflow for determining the IC₅₀ of an enzyme inhibitor.
This guide provides a framework for evaluating the binding affinity of vanillin derivatives to protein targets. While the focus has been on available data for vanillin and its non-iodinated derivatives, the presented methodologies and comparative data serve as a valuable resource for researchers investigating the potential of this compound derivatives and other related compounds in drug discovery and development. Further research is warranted to elucidate the specific binding characteristics of this compound derivatives against a wider range of biological targets.
References
Safety Operating Guide
Proper Disposal of 5-Iodovanillin: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Iodovanillin, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance and requires careful handling to mitigate risks.[1][2][3] It is known to cause skin and eye irritation and may lead to respiratory irritation.[1][4][5]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Wear appropriate chemical-resistant gloves.[6]
-
Eye Protection: Safety glasses with side-shields or goggles are essential.[6]
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved N95 dust mask.[3]
-
Lab Coat: A standard lab coat should be worn to prevent skin contact.
Quantitative Safety Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through an approved hazardous waste program.[1][4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][6]
Experimental Protocol for Waste Preparation:
-
Designate as Hazardous Waste: As soon as this compound is deemed a waste product, it must be managed as hazardous waste.
-
Container Selection:
-
Use a dedicated, leak-proof container that is compatible with the chemical.
-
The container must have a secure, tightly fitting lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Include the date when the first waste was added to the container.
-
-
Segregation and Storage:
-
Store the this compound waste separately from incompatible materials, particularly strong oxidizing agents and strong bases.[1]
-
Keep the waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the container is kept closed except when adding more waste.
-
-
Disposal Method:
-
The recommended disposal method is incineration.[6] This may involve dissolving or mixing the material with a combustible solvent before burning in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
-
Empty Container Disposal:
-
If a container that held this compound is to be disposed of, it must be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. vumc.org [vumc.org]
Personal protective equipment for handling 5-Iodovanillin
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5-Iodovanillin. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is also a combustible solid.[5][6] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved. Chemical goggles are also recommended.[2][5] | To protect eyes from splashes and airborne particles that can cause serious irritation.[1][3][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[7] Gloves must be inspected before use and disposed of properly after.[2] | To prevent skin contact, which can cause irritation.[1][3][4][5] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[2] A dust mask (type N95) is also a suitable option.[6] | To avoid inhalation of dust and aerosols, which may cause respiratory irritation.[1][2][3][4][5] |
| Body Protection | A lab coat or overalls should be worn.[5] For larger quantities or where splashing is likely, a PVC apron is recommended.[5] | To protect skin and clothing from contamination. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental integrity.
Step 1: Preparation
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][2][5]
-
PPE: Before handling, ensure all required PPE is donned correctly.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[1]
-
Container Inspection: Check that the container is clearly labeled and free from leaks.[5]
Step 2: Weighing and Dispensing
-
Avoid Dust Formation: Handle the solid powder carefully to avoid creating dust.[2][5] Use a spatula to transfer the material.
-
Containment: Perform weighing and dispensing procedures over a contained surface to easily manage any spills.
Step 3: In-Use
-
Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[5]
-
Incompatible Materials: Keep this compound away from strong oxidizing agents and strong bases.[1]
Step 4: Post-Handling and Cleanup
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2]
-
Spill Management: In case of a spill, evacuate the area. For small spills, use dry clean-up procedures to avoid generating dust.[5] Sweep up the material and place it in a suitable, closed container for disposal.[1][2] Prevent spillage from entering drains or water courses.[5]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound is considered hazardous waste and must be disposed of accordingly.[5]
-
Container Disposal: Empty containers may still present a chemical hazard and should be decontaminated before disposal or returned to the supplier for reuse if possible.[5] Do not cut, drill, grind, or weld on or near the container.[5]
-
Disposal Method: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[2] One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Always consult local, state, and federal regulations for proper disposal.[5]
Logical Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 5-碘香兰素 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
